molecular formula C14H16N2O3 B556379 Methyl N-acetyl-L-tryptophanate CAS No. 2824-57-9

Methyl N-acetyl-L-tryptophanate

Cat. No.: B556379
CAS No.: 2824-57-9
M. Wt: 260,29 g/mole
InChI Key: XZECNVJPYDPBAM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-acetyl-L-tryptophanate, also known as this compound, is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260,29 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZECNVJPYDPBAM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950962
Record name N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2824-57-9
Record name N-Acetyltryptophan methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002824579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-L-TRYPTOPHAN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUP4Y18ZQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe) is a chemically modified derivative of the essential amino acid L-tryptophan, frequently utilized in peptide synthesis, drug design, and as a substrate in enzymatic assays.[1][2] Its N-acetylation and C-terminal esterification significantly alter its physicochemical properties compared to the parent molecule, notably increasing its hydrophobicity and influencing its solubility and potential biological interactions.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Ac-Trp-OMe, including detailed experimental protocols for their determination and a summary of available data to aid researchers in its application.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Ac-Trp-OMe are summarized below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

General and Physical Properties

A compilation of the general and physical properties of Ac-Trp-OMe is presented in Table 1. The compound is typically a white to off-white powder at room temperature.[1][2]

PropertyValueReference
IUPAC Name methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate[1]
Synonyms Ac-L-Trp-OMe, N-Acetyl-L-tryptophan methyl ester[1][2]
CAS Number 2824-57-9[2][3]
Molecular Formula C₁₄H₁₆N₂O₃[1][2][3]
Molecular Weight 260.29 g/mol [2][3]
Appearance White to off-white powder[1][2]
Melting Point 152.5 °C[1]
Boiling Point 512.1 ± 40.0 °C (Predicted)[1]
Density 1.236 ± 0.06 g/cm³ (Predicted)[1]
Solubility Profile

Table 2: Solubility of L-Tryptophan Methyl Ester Hydrochloride at 298.15 K (25 °C) [4]

SolventMole Fraction (x₁)
Methanol0.033403
Water0.011939
Ethanol0.007368
n-Propanol0.003708
n-Butanol0.002632
Isobutanol0.001716
sec-Butanol0.001651
Isopropanol0.001573
Propanone (Acetone)0.000605
2-Butanone0.000401
Ethyl Acetate0.000074
Acetonitrile0.000065
Lipophilicity and Acidity

The lipophilicity and acidity of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties. Table 3 provides the predicted octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) for Ac-Trp-OMe.

ParameterValue (Predicted)Reference
logP 1.77900[5]
pKa 14.73 ± 0.46[2]

The positive logP value confirms the hydrophobic nature of Ac-Trp-OMe, suggesting a preference for lipid environments over aqueous ones. The high predicted pKa value indicates that the N-H proton of the indole ring is very weakly acidic.

Experimental Protocols

Accurate determination of physicochemical properties is paramount for reproducible research. This section outlines detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus and Materials:

  • Thermostated shaker or orbital incubator

  • Vials or flasks with screw caps

  • Analytical balance

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • UV-Vis spectrophotometer or HPLC system

  • Ac-Trp-OMe

  • Solvents of interest (e.g., water, ethanol, DMSO)

Procedure:

  • Add an excess amount of Ac-Trp-OMe to a vial containing a known volume of the solvent.

  • Seal the vials and place them in a thermostated shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a period to allow for the sedimentation of undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved particles.

  • Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of Ac-Trp-OMe in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the solubility from the determined concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess Ac-Trp-OMe to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute filtrate E->F G Measure concentration (UV-Vis/HPLC) F->G H Solubility G->H

Caption: Experimental workflow for solubility determination.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is also the gold standard for the experimental determination of the octanol-water partition coefficient.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Apparatus and Materials:

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

  • Ac-Trp-OMe

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

  • Prepare a stock solution of Ac-Trp-OMe in either water-saturated n-octanol or n-octanol-saturated water.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other phase to the funnel or tube.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Allow the phases to separate completely. Centrifugation may be used to facilitate phase separation.

  • Carefully collect samples from both the n-octanol and aqueous phases.

  • Determine the concentration of Ac-Trp-OMe in each phase using a suitable analytical method (UV-Vis or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

G cluster_prep Preparation cluster_partitioning Partitioning cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Prepare saturated octanol and water B Dissolve Ac-Trp-OMe in one phase A->B C Mix octanol and aqueous phases B->C D Shake to equilibrate C->D E Separate phases (centrifugation) D->E F Sample both phases E->F G Measure concentration in each phase F->G H logP G->H

Caption: Experimental workflow for logP determination.

Biological Context and Applications

Ac-Trp-OMe serves as a valuable tool in various research areas. Its primary applications include:

  • Peptide Synthesis: The N-acetyl and C-terminal methyl ester groups act as protecting groups, allowing for the controlled incorporation of the tryptophan residue into peptide chains.

  • Enzyme Substrate: It is a known substrate for the enzyme chymotrypsin, making it useful for studying enzyme kinetics and inhibition.[2]

  • Drug Design and Development: As a derivative of a crucial amino acid, it is employed in structure-activity relationship studies to understand the role of the tryptophan side chain in ligand-receptor interactions.[1] Its increased hydrophobicity can also be exploited to study membrane permeability.[1]

It is important to note that while L-tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin, there is no direct evidence to suggest that Ac-Trp-OMe itself is a signaling molecule in biological pathways.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of N-acetyl-L-tryptophan methyl ester. The presented data, compiled from various sources, and the detailed experimental protocols offer a valuable resource for researchers working with this compound. A thorough understanding of its solubility, lipophilicity, and other physical characteristics is essential for its effective application in peptide chemistry, enzymology, and drug discovery. While experimental data for some properties remain to be fully elucidated, the information provided herein serves as a strong foundation for future research and development endeavors involving Ac-Trp-OMe.

References

"Methyl N-acetyl-L-tryptophanate CAS number and molecular weight"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl N-acetyl-L-tryptophanate, a derivative of the essential amino acid L-tryptophan. This document details its physicochemical properties, synthesis, and potential applications, with a focus on experimental protocols and relevant biological pathways.

Compound Identification and Properties

This compound is an N-acetylated and C-terminally methylated form of L-tryptophan. These modifications alter its chemical properties, such as hydrophobicity, which can influence its biological activity and experimental utility.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 2824-57-9[1][2]
Molecular Formula C₁₄H₁₆N₂O₃[2][3]
Molecular Weight 260.29 g/mol [2][4][5][6]
IUPAC Name methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate[3][4]
Synonyms Ac-Trp-OMe, N-Acetyl-L-tryptophan Methyl Ester[1][7]
Appearance White to off-white powder[3]
Purity >98.0% (HPLC)[1]
Melting Point 154.0 to 158.0 °C[1]
Storage Room Temperature[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from L-tryptophan. The first step involves the esterification of the carboxylic acid group, followed by the acetylation of the α-amino group.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of L-Tryptophan Methyl Ester Hydrochloride

This procedure is based on the Fischer-Speier esterification method.

  • Materials:

    • L-Tryptophan

    • Anhydrous Methanol (MeOH)

    • Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Rotary evaporator

  • Methodology:

    • Suspend L-Tryptophan in anhydrous methanol in a round-bottom flask at 0°C in an ice bath.

    • Slowly add thionyl chloride dropwise to the suspension with constant stirring. This in situ generates HCl, which catalyzes the esterification.

    • Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-Tryptophan methyl ester hydrochloride.

    • The crude product can be purified by recrystallization.

Step 2: N-Acetylation of L-Tryptophan Methyl Ester

This procedure utilizes acetic anhydride for the acetylation of the amino group.

  • Materials:

    • L-Tryptophan Methyl Ester Hydrochloride

    • Acetic anhydride

    • A suitable base (e.g., triethylamine or sodium acetate)

    • Anhydrous solvent (e.g., dichloromethane or pyridine)

    • Round-bottom flask with magnetic stirrer

  • Methodology:

    • Dissolve L-Tryptophan methyl ester hydrochloride in the chosen anhydrous solvent.

    • Add the base to neutralize the hydrochloride and liberate the free amine.

    • Cool the solution to 0°C and add acetic anhydride dropwise with stirring.

    • Allow the reaction to proceed at room temperature until completion, monitored by TLC.

    • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

    • The organic layer is dried, and the solvent is evaporated to yield this compound.

    • Further purification can be achieved by column chromatography or recrystallization.

G cluster_synthesis Synthesis Workflow lt L-Tryptophan esterification Step 1: Esterification (MeOH, SOCl₂) lt->esterification ltme L-Tryptophan Methyl Ester HCl esterification->ltme acetylation Step 2: N-Acetylation (Acetic Anhydride, Base) ltme->acetylation product This compound acetylation->product

A high-level workflow for the two-step synthesis of this compound.

Biological Context and Applications

This compound and its parent compound, N-acetyl-L-tryptophan, are of significant interest in biomedical research due to their relationship with L-tryptophan metabolism and potential therapeutic activities.

L-Tryptophan Metabolic Pathways

L-tryptophan is an essential amino acid that is metabolized through several key pathways, primarily the kynurenine and serotonin pathways. These pathways produce a variety of bioactive molecules that are crucial for normal physiological function.

G cluster_pathways Major L-Tryptophan Metabolic Pathways cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway (~95%) TRP L-Tryptophan S1 5-Hydroxytryptophan TRP->S1 K1 Kynurenine TRP->K1 S2 Serotonin S1->S2 S3 N-Acetylserotonin S2->S3 S4 Melatonin S3->S4 K2 Kynurenic Acid K1->K2 K3 3-Hydroxykynurenine K1->K3 K4 Quinolinic Acid K3->K4 K5 NAD+ K4->K5 G cluster_neuroprotection Proposed Neuroprotective Signaling of N-acetyl-L-tryptophan NAT N-acetyl-L-tryptophan (or its methyl ester) SP Substance P Secretion NAT->SP IL1b IL-1β Secretion NAT->IL1b Casp1 Caspase-1 Activation NAT->Casp1 Mito_dys Mitochondrial Dysfunction NAT->Mito_dys Casp3 Caspase-3 Activation Casp1->Casp3 CytC Cytochrome c / Smac / AIF Release Mito_dys->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Neuronal Apoptosis Casp3->Apoptosis

References

Methyl N-acetyl-L-tryptophanate: A Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-acetyl-L-tryptophanate is a derivative of the essential amino acid L-tryptophan. This guide provides a technical overview of its known biological activities, focusing on its role as a substrate for enzymatic reactions. The information presented is collates available quantitative data, outlines experimental methodologies as reported in the literature, and visualizes the key enzymatic processes. This document is intended to serve as a resource for researchers investigating enzyme kinetics, developing novel peptide analogs, or exploring tryptophan metabolism.

Chemical Properties

PropertyValue
IUPAC Name methyl (2S)-2-(acetylamino)-3-(1H-indol-3-yl)propanoate
Synonyms Ac-L-Trp-OMe, N-Acetyl-L-tryptophan methyl ester
CAS Number 2824-57-9
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be inferred from standard organic chemistry procedures for the esterification of N-acetylated amino acids. The general approach involves two main steps:

  • N-acetylation of L-tryptophan: This is typically achieved by reacting L-tryptophan with acetic anhydride in a suitable solvent.

  • Esterification of N-acetyl-L-tryptophan: The resulting N-acetyl-L-tryptophan is then esterified to its methyl ester. This can be accomplished using methods such as Fischer-Speier esterification (reacting with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride) or by using a milder methylating agent.

A general workflow for the synthesis is depicted below.

G General Synthesis Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Esterification L-Tryptophan L-Tryptophan N-acetyl-L-tryptophan N-acetyl-L-tryptophan L-Tryptophan->N-acetyl-L-tryptophan Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-acetyl-L-tryptophan Reagent Methanol Methanol This compound This compound N-acetyl-L-tryptophan->this compound Reaction Methanol->this compound Reagent Acid Catalyst Acid Catalyst Acid Catalyst->this compound Catalyst

A generalized two-step synthesis of this compound.

Biological Activity: Enzyme Substrate

The primary documented biological relevance of this compound is its use as a substrate in enzymatic assays, particularly for proteases and dioxygenases.

Substrate for α-Chymotrypsin

This compound is a well-characterized substrate for the serine protease α-chymotrypsin. The enzyme catalyzes the hydrolysis of the methyl ester bond.

G Hydrolysis by α-Chymotrypsin This compound This compound alpha-Chymotrypsin alpha-Chymotrypsin This compound->alpha-Chymotrypsin Binds to active site N-acetyl-L-tryptophan N-acetyl-L-tryptophan alpha-Chymotrypsin->N-acetyl-L-tryptophan Catalyzes hydrolysis Methanol Methanol alpha-Chymotrypsin->Methanol Releases products

Enzymatic hydrolysis of this compound by α-chymotrypsin.

The kinetic parameters for the hydrolysis of this compound by α-chymotrypsin are pH-dependent. The following table summarizes the Michaelis-Menten constant (Km) and the catalytic constant (kcat) at various pH values.

pHKm (mM)kcat (s-1)
8.006.7 ± 0.6-
8.455.6 ± 0.7-
8.618.8 ± 0.5-
9.64>17-
10.16>61-
11.2247 ± 10468 ± 22
11.36>40>640
11.64>25>600
11.65>40>800

Data extracted from a study on the alkaline pH dependence of chymotrypsin reactions. The kcat values were reported to be independent of pH from 8 to 11.6 in a related experiment with the ethyl ester.

Based on available literature, a general protocol for determining the kinetics of α-chymotrypsin with this compound can be outlined as follows.

Materials:

  • α-Chymotrypsin

  • This compound (Substrate)

  • Buffer solution (e.g., phosphate or carbonate buffer for different pH ranges)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate, this compound.

  • Prepare a series of buffers to maintain the desired pH for each experiment.

  • Prepare a stock solution of α-chymotrypsin.

  • In a cuvette, mix the buffer and the substrate solution.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Monitor the reaction progress by measuring the change in absorbance over time using a spectrophotometer. The hydrolysis of the ester bond can be followed by monitoring the change in the UV spectrum.

  • Calculate the initial reaction rates from the absorbance data.

  • Determine the kinetic parameters (Km and kcat) by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.

Note: Specific details such as the wavelength for monitoring, exact buffer compositions, and enzyme/substrate concentrations may need to be optimized for specific experimental setups.

Model Substrate for Tryptophan 2,3-Dioxygenase (TDO)

This compound has been used as a model substrate to study the activity of Catalase I from Bacillus stearothermophilus as a tryptophan 2,3-dioxygenase (TDO). In this reaction, the indole ring of the tryptophan derivative is opened through the insertion of molecular oxygen.

G Indole Ring Opening by Catalase I This compound This compound Catalase I Catalase I This compound->Catalase I Substrate Ring-opened product Ring-opened product Catalase I->Ring-opened product Catalyzes dioxygenation O2 O2 O2->Catalase I Co-substrate Na2S2O4 Na2S2O4 Na2S2O4->Catalase I Reducing agent

Catalase I-mediated indole ring opening of this compound.

The following is a summary of the experimental conditions reported for the Catalase I-catalyzed dioxygenation of this compound.

Reaction Components:

  • Substrate: this compound

  • Enzyme: Catalase I from Bacillus stearothermophilus

  • Buffer: Phosphate buffer (pH 7.0) containing 5-10% ethanol

  • Reducing Agent: Sodium dithionite (Na2S2O4)

  • Atmosphere: Oxygen (O2)

General Procedure:

  • A reaction mixture is prepared containing the substrate, enzyme, and reducing agent in the buffer.

  • The reaction is carried out at a controlled temperature (e.g., 30°C) under an oxygen atmosphere for a defined period (e.g., 24 hours).

  • The reaction is quenched, and the amounts of the unreacted substrate and the ring-opened product are quantified.

Analytical Method:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify the substrate and the product.

Other Reported Biological Involvements

Spin-Labeling Studies

This compound has been utilized in spin-labeling studies. These studies, which employ techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, help in determining the conformation of molecules in different solvent environments. This application is primarily biophysical and provides insights into molecular structure rather than a direct physiological or pharmacological activity.

Involvement in Signaling Pathways

Based on a review of the available scientific literature, there is currently no documented evidence to suggest that this compound is directly involved in any specific cellular signaling pathways. Its biological roles appear to be confined to its utility as an enzyme substrate in in vitro studies.

Conclusion

This compound is a valuable tool for biochemical and biophysical research. Its primary and most well-documented biological activity is as a substrate for the enzyme α-chymotrypsin, for which kinetic data is available. It also serves as a model substrate for studying tryptophan 2,3-dioxygenase activity. While its synthesis follows standard chemical principles, a detailed, publicly available protocol is scarce. There is no current evidence of its direct involvement in cellular signaling. Future research may uncover novel biological roles for this tryptophan derivative.

Methyl N-acetyl-L-tryptophanate: A Core Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetyl-L-tryptophanate, an esterified and N-acetylated derivative of the essential amino acid L-tryptophan, is emerging as a pivotal precursor in the landscape of contemporary drug discovery. Its unique structural modifications—conferring increased lipophilicity and stability compared to its parent molecule—make it an attractive starting point for the synthesis of a diverse array of biologically active compounds.[1][] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, its role as a precursor to bioactive molecules, and the pharmacological significance of its derivatives, with a particular focus on neuroprotection and anti-inflammatory pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation.

PropertyValueReference(s)
IUPAC Name Methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate[]
Synonyms Ac-L-Trp-OMe, N-Acetyl-L-tryptophan Methyl Ester[]
CAS Number 2824-57-9[]
Molecular Formula C₁₄H₁₆N₂O₃[]
Molecular Weight 260.29 g/mol []
Appearance White to off-white powder[]
Melting Point 152.5 °C[]
Solubility Soluble in methanol, DMF, DCM[3]
Purity (Typical) >98.0% (HPLC)

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the readily available amino acid L-tryptophan. The first step involves the esterification of the carboxylic acid, followed by the acetylation of the primary amine.

Experimental Workflow: Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Acetylation L-Tryptophan L-Tryptophan L-Tryptophan_Methyl_Ester_HCl L-Tryptophan Methyl Ester Hydrochloride L-Tryptophan->L-Tryptophan_Methyl_Ester_HCl  SOCl₂ / Anhydrous Methanol, 0°C to Reflux L-Tryptophan_Methyl_Ester L-Tryptophan Methyl Ester (Free Base) L-Tryptophan_Methyl_Ester_HCl->L-Tryptophan_Methyl_Ester Neutralization (e.g., NaHCO₃) Target_Compound This compound L-Tryptophan_Methyl_Ester->Target_Compound Acetic Anhydride / Base (e.g., Triethylamine) in DCM

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols

Protocol 1: Synthesis of L-Tryptophan Methyl Ester Hydrochloride

This protocol is adapted from established methods for the Fischer-Speier esterification of amino acids.[4]

  • Reaction Setup: Suspend L-tryptophan (20.4 g, 100 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (10 mL, 137 mmol) dropwise to the stirred suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, L-tryptophan methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether to yield a white crystalline solid.

Protocol 2: Synthesis of this compound

This protocol is a standard N-acetylation procedure for amino esters using acetic anhydride.[5][6]

  • Preparation of Free Base: Dissolve L-tryptophan methyl ester hydrochloride (12.7 g, 50 mmol) in dichloromethane (DCM, 150 mL). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir until the effervescence ceases and the aqueous layer is basic. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Reaction Setup: Place the DCM solution of L-tryptophan methyl ester in a round-bottom flask and cool to 0 °C in an ice bath. Add triethylamine (7.6 mL, 55 mmol, 1.1 eq).

  • Reagent Addition: To the stirred solution, add acetic anhydride (5.2 mL, 55 mmol, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a white to off-white solid.

Role as a Precursor in Drug Discovery

This compound serves as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The N-acetyl and methyl ester groups offer protection to the amine and carboxylic acid functionalities, respectively, allowing for selective modification of the indole ring. Furthermore, the methyl ester increases the compound's hydrophobicity, which can be advantageous for its use in peptide synthesis and as a potential pro-drug to enhance bioavailability.[]

Precursor to N-acetyl-L-tryptophan (NAT) and its Analogs

This compound is the direct precursor to N-acetyl-L-tryptophan (NAT) via simple ester hydrolysis. NAT has demonstrated significant neuroprotective and anti-inflammatory properties. It is likely that the methyl ester acts as a pro-drug in vivo, being converted to the active carboxylic acid by esterases.

Neuroprotective and Anti-inflammatory Activity of NAT

Recent studies have highlighted the therapeutic potential of NAT in neurodegenerative diseases. In a rat model of Alzheimer's disease induced by amyloid-β oligomers, administration of NAT significantly improved cognitive function.[4][7] This was accompanied by a reduction in key inflammatory markers in the hippocampus and frontal cortex.

BiomarkerEffect of NAT (50 mg/kg)Fold/Percent Change (vs. Disease Model)Reference(s)
TNF-α (Frontal Cortex) Reduction↓ ~44.5%[7]
IL-6 (Hippocampus) Reduction↓ ~39.4%[7]
Substance P (Frontal Cortex) Reduction↓ ~55.8%[7]
Cognitive Decline (Escape Latency) Improvement↓ ~69.2%[7]

NAT has also shown promise in models of amyotrophic lateral sclerosis (ALS), where it delays disease onset and extends survival in transgenic mice.[8] The neuroprotective effects of NAT are attributed to its dual mechanism of action: inhibition of cytochrome c release from mitochondria and antagonism of the neurokinin-1 receptor (NK-1R).[1][8]

Intermediate in Peptide Synthesis

The protected nature of this compound makes it a useful building block in solid-phase peptide synthesis (SPPS).[][3][9][10] The N-acetyl group prevents unwanted reactions at the N-terminus, while the methyl ester protects the C-terminus. This allows for the incorporation of the tryptophan moiety into a peptide chain, after which the protecting groups can be removed under specific conditions.

Key Signaling Pathways

The biological activity of derivatives of this compound, particularly N-acetyl-L-tryptophan, involves the modulation of critical inflammatory signaling pathways.

Inhibition of the TLR4/NLRP3 Inflammasome Pathway

One of the key mechanisms underlying the anti-inflammatory effects of NAT is the inhibition of the Toll-like receptor 4 (TLR4) and NLRP3 inflammasome signaling cascade. This pathway is a central driver of sterile inflammation in many diseases.

G LPS DAMPs / PAMPs (e.g., Aβ, LPS) TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B Transcription NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Transcription IL1B IL-1β / IL-18 (Mature) Pro_IL1B->IL1B NLRP3_assem NLRP3 Inflammasome Assembly NLRP3_exp->NLRP3_assem K_efflux K+ Efflux / ROS K_efflux->NLRP3_assem Signal 2 (Activation) ASC ASC NLRP3_assem->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Cleavage Inflammation Inflammation IL1B->Inflammation NAT N-acetyl-L-tryptophan (from precursor) NAT->TLR4 Inhibition NAT->NLRP3_assem Inhibition

Caption: NAT-mediated inhibition of the TLR4/NLRP3 inflammasome pathway.

Conclusion

This compound is a valuable and versatile precursor in drug discovery, primarily owing to its role as a stable, lipophilic derivative of L-tryptophan. Its straightforward synthesis and its position as a direct precursor to the potent neuroprotective and anti-inflammatory agent, N-acetyl-L-tryptophan, underscore its importance. For researchers in drug development, this compound represents a key starting material for exploring novel therapeutics targeting neurodegenerative and inflammatory diseases. Future research will likely focus on leveraging this precursor to develop new chemical entities with improved pharmacokinetic profiles and enhanced efficacy.

References

Exploring the Neuroprotective Potential of Methyl N-acetyl-L-tryptophanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the neuroprotective potential of Methyl N-acetyl-L-tryptophanate and its parent compound, N-acetyl-L-tryptophan (L-NAT). While direct experimental evidence for the neuroprotective effects of this compound is currently limited, this document focuses on the extensive research demonstrating the significant neuroprotective properties of L-NAT in various preclinical models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. The guide details the dual mechanism of action of L-NAT, involving the antagonism of the neurokinin-1 receptor (NK-1R) and the inhibition of the mitochondrial intrinsic apoptosis pathway. Detailed experimental protocols, quantitative data from key studies, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development in this promising area. The potential advantages of the methyl ester form, such as enhanced lipophilicity and blood-brain barrier permeability, are also discussed as a rationale for future investigation.

Introduction

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease represent a significant and growing unmet medical need. The pathological hallmarks of these diseases include progressive neuronal loss, neuroinflammation, and mitochondrial dysfunction. N-acetyl-L-tryptophan (L-NAT) has emerged as a promising neuroprotective agent with a multi-faceted mechanism of action.[1][2] L-NAT is an antagonist of the neurokinin-1 receptor (NK-1R), a key player in neuroinflammation, and also acts as an inhibitor of mitochondrial cytochrome c release, a critical step in the intrinsic apoptotic pathway.[1][3]

This compound, the methyl ester derivative of L-NAT, is hypothesized to possess enhanced physicochemical properties, such as increased lipophilicity, which may lead to improved central nervous system (CNS) penetration. Esterification of carboxylic acids is a common strategy in drug design to improve pharmacokinetic properties.[4] While direct neuroprotective studies on this compound are scarce, its potential as a more brain-penetrant prodrug of L-NAT warrants thorough investigation. This guide will primarily focus on the robust preclinical data available for L-NAT, providing a solid foundation for exploring the therapeutic potential of its methyl ester derivative.

Synthesis of this compound

The synthesis of amino acid methyl esters is a well-established chemical transformation. A common method involves the reaction of the corresponding amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.[5]

General Protocol for the Synthesis of Amino Acid Methyl Ester Hydrochlorides:

A series of amino acid methyl ester hydrochlorides can be prepared by reacting the amino acid with methanol at room temperature in the presence of trimethylchlorosilane. This method is compatible with a wide range of natural, aromatic, and aliphatic amino acids, typically resulting in good to excellent yields.[5]

Quantitative Data on the Neuroprotective Effects of N-acetyl-L-tryptophan (L-NAT)

The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective efficacy of L-NAT in models of ALS and Alzheimer's disease.

Table 1: In Vitro Neuroprotective Efficacy of L-NAT in an ALS Cell Model

Cell LineInsultCompoundConcentration RangeKey FindingsIC50Reference
NSC-34 (motor neuron-like)H₂O₂L-NAT0.001–10 nM, 0.1–300 µMSignificantly inhibited H₂O₂-induced cell death.0.3 µM[3]
Primary Motor NeuronsH₂O₂L-NAT0.001–10 nM, 0.1–300 µMSignificantly inhibited H₂O₂-induced cell death.16 nM[3]

Table 2: In Vivo Neuroprotective Efficacy of L-NAT in an ALS Mouse Model

Animal ModelTreatmentDosageAdministration RouteDurationKey FindingsReference
mSOD1(G93A) Transgenic MiceL-NAT10 and 30 mg/kgIntraperitoneal (i.p.)From 60 days of age until deathDelayed disease onset, extended survival, and ameliorated motor performance deterioration.[3][6]

Table 3: In Vivo Neuroprotective Efficacy of L-NAT in an Alzheimer's Disease Rat Model

Animal ModelTreatmentDosageAdministration RouteDurationKey FindingsReference
Aβ 1-42 oligomer-induced ratsL-NAT30 and 50 mg/kgIntraperitoneal (i.p.)-Lowered cognitive decline, downregulated TNF-α, IL-6, and substance P levels.[2][7]
Aluminum chloride (AlCl₃)-induced dementia ratsL-NAT50 mg/kg-28 daysSignificantly improved spatial memory deficits.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data tables.

In Vitro Model of Amyotrophic Lateral Sclerosis

Cell Line and Culture: The NSC-34 cell line, a hybrid of motor neuron-enriched embryonic mouse spinal cord cells and mouse neuroblastoma, is a widely used model for studying motor neuron biology.[8] Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS).[8][9] For differentiation studies, the culture medium is switched to one with a lower FCS concentration.[9]

Induction of Oxidative Stress: Oxidative stress is a key pathological feature of ALS. In the NSC-34 model, this is often induced by exposing the cells to hydrogen peroxide (H₂O₂). A typical protocol involves treating the cells with H₂O₂ at concentrations ranging from 20 µM to 500 µM for various durations (e.g., 30 minutes to 48 hours) to induce cell death.[9][10]

Assessment of Neuroprotection: The neuroprotective effect of L-NAT is assessed by its ability to rescue cells from H₂O₂-induced death.

  • Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a common method to quantify cell viability.[10]

  • Quantification of Apoptosis: Apoptosis can be measured by detecting the release of cytochrome c from mitochondria into the cytoplasm and the activation of caspases (e.g., caspase-3, -9) using Western blotting or specific activity assays.[1][11]

In Vivo Model of Amyotrophic Lateral Sclerosis

Animal Model: The mSOD1(G93A) transgenic mouse model is a well-established model of ALS that exhibits a phenotype resembling the human disease, including progressive motor neuron loss.[3][12]

Treatment Protocol: L-NAT is typically administered to mSOD1(G93A) mice via intraperitoneal (i.p.) injection. Treatment often starts at a presymptomatic age (e.g., 60 days) and continues until the experimental endpoint.[3][12]

Behavioral Assessment: Motor function and disease progression are monitored using tests such as the rotarod test to assess motor coordination and endurance.[12]

Histological and Molecular Analysis: At the end of the study, spinal cord and brain tissues are collected for analysis.

  • Motor Neuron Counts: The number of surviving motor neurons in the spinal cord is quantified using histological staining (e.g., Nissl staining).[3]

  • Analysis of Apoptotic and Inflammatory Markers: The expression levels of proteins involved in apoptosis (e.g., cytochrome c, caspases) and inflammation (e.g., GFAP, Iba1) are determined by immunohistochemistry and Western blotting.[3]

In Vivo Model of Alzheimer's Disease

Animal Model: An Alzheimer's-like pathology can be induced in rats by intracerebroventricular (i.c.v.) injection of amyloid-β (Aβ) 1-42 oligomers, which are known to be a primary neurotoxic species in the disease.[2][7]

Treatment Protocol: Following the induction of the disease phenotype, rats are treated with L-NAT, typically via i.p. injections.[7]

Cognitive Assessment: Spatial learning and memory are evaluated using the Morris water maze test, where a reduction in escape latency and an increase in platform entries indicate improved cognitive function.[7]

Biochemical Analysis: After behavioral testing, brain tissues (hippocampus and frontal cortex) are collected to measure levels of inflammatory markers (e.g., TNF-α, IL-6, substance P), acetylcholinesterase activity, and the phosphorylation status of proteins like NF-κB and Tau.[2][7]

Signaling Pathways and Mechanism of Action

The neuroprotective effects of L-NAT are attributed to its dual action on two key pathways implicated in neurodegeneration: the neurokinin-1 receptor (NK-1R) signaling pathway and the mitochondrial intrinsic apoptosis pathway.

Antagonism of the Neurokinin-1 Receptor (NK-1R) Signaling Pathway

Substance P (SP) is a neuropeptide that, upon binding to its high-affinity receptor NK-1R, triggers a cascade of inflammatory events.[13][14] This signaling is implicated in the pathogenesis of several neurodegenerative diseases. L-NAT acts as an antagonist of the NK-1R, blocking the binding of SP and thereby inhibiting downstream pro-inflammatory signaling. This includes the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[13][15] This pathway ultimately contributes to the activation of pro-inflammatory transcription factors and the release of inflammatory cytokines.

NK1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK-1R NK-1R Substance P->NK-1R G-protein G-protein NK-1R->G-protein L-NAT L-NAT L-NAT->NK-1R PLC PLC G-protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ releases PKC PKC DAG->PKC activates Ca2+->PKC activates Inflammatory Response Inflammatory Response PKC->Inflammatory Response

Caption: L-NAT antagonizes the NK-1R, blocking Substance P-mediated inflammatory signaling.

Inhibition of the Mitochondrial Intrinsic Apoptosis Pathway

Mitochondrial dysfunction is a central event in neuronal apoptosis. A key step in this process is the opening of the mitochondrial permeability transition pore (mPTP), which leads to the release of pro-apoptotic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytosol.[16][17] L-NAT has been shown to inhibit the release of cytochrome c, Smac/DIABLO, and AIF (apoptosis-inducing factor) from mitochondria.[1][11] This prevents the formation of the apoptosome and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[1]

Mitochondrial_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Oxidative Stress Oxidative Stress mPTP Mitochondrial Permeability Transition Pore (mPTP) Oxidative Stress->mPTP induces opening Cytochrome c Cytochrome c mPTP->Cytochrome c releases Smac/AIF Smac/AIF mPTP->Smac/AIF releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 L-NAT_mito L-NAT L-NAT_mito->mPTP inhibits Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptosome->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: L-NAT inhibits mitochondrial-mediated apoptosis by preventing mPTP opening.

The Potential of this compound: A Perspective

The esterification of a carboxylic acid to a methyl ester generally increases its lipophilicity.[4] This is because the polar carboxylic acid group is converted into a less polar ester group. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB). Therefore, it is plausible that this compound would exhibit greater CNS bioavailability compared to L-NAT. This could potentially lead to enhanced neuroprotective efficacy at lower systemic doses, reducing the risk of peripheral side effects.

While direct experimental data is needed to confirm this hypothesis, the established neuroprotective profile of L-NAT provides a strong rationale for the investigation of this compound as a next-generation neuroprotective agent.

Conclusion

N-acetyl-L-tryptophan has demonstrated significant neuroprotective effects in preclinical models of ALS and Alzheimer's disease through a dual mechanism involving NK-1R antagonism and mitochondrial protection. The data presented in this guide underscore its potential as a therapeutic candidate for these devastating neurodegenerative conditions. This compound, as a more lipophilic derivative, represents a logical next step in the development of this class of compounds, with the potential for improved pharmacokinetic properties and enhanced CNS efficacy. Further research is warranted to directly evaluate the neuroprotective potential of this compound and to translate these promising preclinical findings into clinical applications.

References

The Role of Methyl N-acetyl-L-tryptophanate in Serotonin Pathway Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-acetyl-L-tryptophanate (Ac-Trp-OMe) is a derivative of the essential amino acid L-tryptophan, the metabolic precursor to the neurotransmitter serotonin. Due to its increased lipophilicity from the ester and acetyl groups, Ac-Trp-OMe is hypothesized to serve as a prodrug, potentially enhancing the bioavailability of tryptophan and thereby modulating serotonin synthesis. This technical guide explores the theoretical role of this compound within the serotonin pathway, summarizes the known biological activities of its parent compounds, and provides detailed, proposed experimental protocols for its investigation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of tryptophan derivatives in modulating serotonergic neurotransmission.

Introduction to the Serotonin Pathway

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in the regulation of mood, sleep, appetite, and various other physiological and psychological processes.[1] The synthesis of serotonin is dependent on the availability of its precursor, L-tryptophan, an essential amino acid obtained from the diet.[2] Dysregulation of the serotonin system is implicated in numerous neuropsychiatric disorders, including depression and anxiety.

The biosynthesis of serotonin from L-tryptophan is a two-step enzymatic process:

  • Hydroxylation: The rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH) .[2]

  • Decarboxylation: 5-HTP is then rapidly converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC) .[1]

Serotonin is metabolized and inactivated by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA).

This compound: A Hypothetical Prodrug for Serotonin Synthesis

This compound is an acetylated and esterified derivative of L-tryptophan.[] It is theorized that these chemical modifications increase its lipophilicity, which may enhance its absorption and ability to cross the blood-brain barrier.[4] Once in the bloodstream or central nervous system, it is hypothesized that endogenous esterases and amidases could hydrolyze the methyl ester and N-acetyl groups, respectively, to release L-tryptophan. This L-tryptophan would then be available to enter the serotonin synthesis pathway.

Proposed Metabolic Conversion of this compound

The proposed metabolic pathway for the conversion of this compound to L-tryptophan involves two key enzymatic steps:

  • De-esterification: The methyl ester group is hydrolyzed by non-specific esterases , which are abundant in the blood, liver, and brain, to yield N-acetyl-L-tryptophan (NAT).

  • De-acetylation: The N-acetyl group is then cleaved by amidases or acylases to release L-tryptophan.

This released L-tryptophan can then be taken up by serotonergic neurons and converted to serotonin.

Known Biological Activities of Related Tryptophan Derivatives

While direct experimental data on the biological effects of this compound on the serotonin pathway is limited, studies on the closely related compound, N-acetyl-L-tryptophan (NAT), have revealed several biological activities. It is important to note that these effects have not been directly linked to its role as a serotonin precursor.

CompoundBiological ActivityExperimental ModelReference
N-acetyl-L-tryptophanNeuroprotectiveIn vitro models of amyotrophic lateral sclerosis[5]
N-acetyl-L-tryptophanAntagonist of neurokinin-1 receptor (NK-1R)In vitro and in vivo models[5]
N-acetyl-L-tryptophanAnti-inflammatory effectsIn vivo models[6]
N-acetyl-L-tryptophanImproved spatial memory deficitsRat model of dementia[6]

Proposed Experimental Protocols

To validate the hypothesized role of this compound as a serotonin precursor, a series of in vitro and in vivo experiments are required.

In Vitro Enzymatic Conversion

Objective: To determine if this compound can be converted to L-tryptophan by enzymes present in physiologically relevant tissues.

Methodology:

  • Preparation of Liver Microsomes:

    • Homogenize fresh liver tissue (e.g., from rat or human) in a buffered solution.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in metabolic enzymes.[7][8]

  • Incubation Assay:

    • Incubate this compound at various concentrations with the prepared liver microsomes in a temperature-controlled shaker.

    • Include necessary cofactors for enzymatic activity.

    • Collect samples at multiple time points.

  • Sample Analysis:

    • Terminate the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the presence of this compound, N-acetyl-L-tryptophan, and L-tryptophan using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[9][10][11]

In Vivo Pharmacokinetic and Brain Penetration Studies

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) of this compound and its ability to cross the blood-brain barrier.

Methodology:

  • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

  • Compound Administration: Administer a known dose of this compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection:

    • Collect blood samples at predetermined time points post-administration.

    • At the end of the study, euthanize the animals and collect brain tissue.

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma.

    • Homogenize brain tissue.

    • Extract this compound and its potential metabolites from plasma and brain homogenates.

    • Quantify the concentrations of the parent compound and metabolites using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and brain-to-plasma concentration ratio).

In Vivo Brain Microdialysis

Objective: To directly measure changes in extracellular serotonin and its metabolite, 5-HIAA, in the brain following administration of this compound.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into a specific brain region of interest (e.g., the striatum or hippocampus) of the experimental animals.

  • Microdialysis Procedure:

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).[12]

  • Compound Administration and Sample Collection:

    • After establishing a stable baseline of extracellular serotonin and 5-HIAA levels, administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for serotonin and 5-HIAA concentrations using HPLC with electrochemical detection.[12]

Visualizations

G cluster_0 Serotonin Synthesis Pathway L-Tryptophan L-Tryptophan Tryptophan_Hydroxylase Tryptophan Hydroxylase (TPH) (Rate-Limiting) L-Tryptophan->Tryptophan_Hydroxylase 5-Hydroxytryptophan (5-HTP) 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-amino acid Decarboxylase 5-Hydroxytryptophan (5-HTP)->AADC Serotonin (5-HT) Serotonin (5-HT) Tryptophan_Hydroxylase->5-Hydroxytryptophan (5-HTP) AADC->Serotonin (5-HT)

Caption: The established enzymatic pathway for serotonin synthesis from L-tryptophan.

G cluster_1 Hypothetical Prodrug Metabolism Ac-Trp-OMe This compound Esterases Esterases Ac-Trp-OMe->Esterases NAT N-acetyl-L-tryptophan Amidases Amidases NAT->Amidases L-Tryptophan_prodrug L-Tryptophan Esterases->NAT Amidases->L-Tryptophan_prodrug

Caption: Proposed metabolic conversion of this compound to L-tryptophan.

G cluster_2 In Vivo Microdialysis Workflow Implantation Implant Microdialysis Guide Cannula Recovery Surgical Recovery Implantation->Recovery Baseline Establish Baseline Neurotransmitter Levels Recovery->Baseline Administration Administer Ac-Trp-OMe Baseline->Administration Collection Collect Dialysate over Time Administration->Collection Analysis HPLC-ECD Analysis of Serotonin and 5-HIAA Collection->Analysis

Caption: Experimental workflow for in vivo microdialysis to assess serotonin levels.

Conclusion

This compound presents an intriguing possibility as a prodrug for enhancing serotonin synthesis. Its chemical structure suggests the potential for improved bioavailability compared to L-tryptophan. However, there is a clear need for rigorous experimental validation of this hypothesis. The protocols outlined in this guide provide a systematic approach to investigating the metabolism of this compound and its effects on the serotonin pathway. Successful demonstration of its conversion to L-tryptophan and subsequent increase in brain serotonin levels would open new avenues for its development as a therapeutic agent for serotonin-related disorders.

References

Understanding the Membrane Permeability of Ac-Trp-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principles and experimental methodologies for assessing the membrane permeability of Nα-Acetyl-L-tryptophan methyl ester (Ac-Trp-OMe). This document outlines the theoretical basis of small molecule transport across biological membranes, details key experimental protocols, and presents available data for analogous compounds to infer the permeability characteristics of Ac-Trp-OMe.

Introduction to Membrane Permeability

The ability of a molecule to cross biological membranes is a critical determinant of its bioavailability and efficacy, particularly for drugs targeting intracellular components.[1][2] For small molecules like Ac-Trp-OMe, the primary mechanism of membrane translocation is often passive diffusion, governed by the molecule's physicochemical properties such as lipophilicity, size, and charge.[1][3] The "solubility-diffusion" model is a fundamental concept describing this process, where a molecule first partitions from the aqueous environment into the lipid bilayer, diffuses across the hydrophobic core, and then partitions back into the aqueous compartment on the other side.[1][3]

Ac-Trp-OMe, an acetylated and esterified derivative of the essential amino acid L-tryptophan, possesses increased hydrophobicity compared to its parent molecule.[] This modification is expected to enhance its membrane permeability, a crucial factor in its potential applications in peptide engineering and drug design.[]

Key Experimental Assays for Permeability Assessment

Two widely adopted in vitro methods for evaluating the membrane permeability of compounds are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[5][6] This assay is particularly useful for predicting passive, transcellular permeation and helps in understanding how a compound might be absorbed across various biological barriers.[5]

Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a barrier that mimics the human small intestinal mucosa.[7][8][9][10] This model is more complex than PAMPA as it accounts for not only passive diffusion but also active transport and efflux mechanisms.[8][9][10]

Quantitative Data on Tryptophan Derivative Permeability

While specific quantitative permeability data for Ac-Trp-OMe was not found in the reviewed literature, studies on closely related tryptophan derivatives provide valuable insights into its expected behavior. Research on N-terminal protected tryptophan derivatives, a class to which Ac-Trp-OMe belongs, indicates that these compounds exhibit constant permeability coefficients in Caco-2 cell assays, a characteristic of passive diffusion.[11]

A study on N-acetyl-L-tryptophanamide, a structurally similar compound, using a PAMPA assay, reported a transport timescale of approximately 8 hours.[12][13] This suggests that while permeable, the process is not instantaneous and is influenced by the molecule's size and hydrophilicity.[12][13]

The following table summarizes the permeability characteristics of tryptophan and its derivatives based on available literature.

Compound/Derivative ClassAssayKey FindingsReference
N-terminal protected Trp derivativesCaco-2Showed similar and constant permeability coefficients, indicative of passive transport.[11]
N-acetyl-L-tryptophanamidePAMPAThe timescale for permeation was measured to be approximately 8 hours.[12][13]
L-Tryptophan (Trp)Caco-2Permeability is concentration-dependent, suggesting the involvement of active transport mechanisms.[11]
Tryptophan-NH2Caco-2Similar to L-Tryptophan, showed concentration-dependent permeability.[11]

Experimental Protocols

PAMPA Protocol

The following is a generalized protocol for the Parallel Artificial Membrane Permeability Assay.

  • Preparation of the Donor and Acceptor Plates :

    • The acceptor plate wells are filled with a buffer solution, often containing a small percentage of a solubilizing agent like DMSO.[14]

    • The filter of a donor plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form the artificial membrane.[15]

  • Compound Incubation :

    • The test compound, such as Ac-Trp-OMe, is dissolved in the donor solution at a specific concentration.

    • The donor plate is then placed on top of the acceptor plate, creating a "sandwich".[14]

    • This assembly is incubated at room temperature for a defined period, often with gentle shaking to ensure adequate mixing.[6]

  • Quantification :

    • After incubation, the donor and acceptor plates are separated.

    • The concentration of the compound in both the donor and acceptor wells is determined using an analytical method such as LC-MS/MS.[5][6]

  • Data Analysis :

    • The apparent permeability coefficient (Papp) is calculated using the following formula:

      Papp = (VA / (Area × time)) × ln(1 - [C]A / [C]eq)

      Where:

      • VA is the volume of the acceptor well.

      • Area is the surface area of the membrane.

      • time is the incubation time.

      • [C]A is the concentration of the compound in the acceptor well at the end of the incubation.

      • [C]eq is the equilibrium concentration.

Caco-2 Permeability Assay Protocol

The following outlines a typical procedure for conducting a Caco-2 permeability assay.

  • Cell Culture and Monolayer Formation :

    • Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates.[7][8]

    • The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[7]

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[7][10]

  • Transport Experiment :

    • The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[7]

    • The test compound is added to the apical (donor) side to measure absorption (A to B transport) or to the basolateral (donor) side to measure efflux (B to A transport).[7][9]

    • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a specific duration.[7]

  • Sample Analysis :

    • At the end of the incubation period, samples are collected from both the donor and receiver compartments.

    • The concentration of the test compound in the samples is quantified, typically by LC-MS/MS.[7]

  • Calculation of Apparent Permeability (Papp) :

    • The Papp value is calculated using the formula:

      Papp = (dQ/dt) / (A × C0)

      Where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the compound in the donor compartment.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[9]

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the PAMPA and Caco-2 permeability assays.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_acceptor Fill Acceptor Plate with Buffer add_compound Add Test Compound to Donor Wells prep_donor Coat Donor Plate Filter with Lipid Solution prep_donor->add_compound assemble Assemble 'Sandwich' (Donor on Acceptor) add_compound->assemble incubate Incubate at RT with Shaking assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound (LC-MS/MS) separate->quantify calculate Calculate Papp quantify->calculate

PAMPA Experimental Workflow

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Filter Inserts culture_cells Culture for ~21 Days to Form Monolayer seed_cells->culture_cells check_teer Verify Monolayer Integrity (TEER Measurement) culture_cells->check_teer wash_cells Wash Monolayers with Transport Buffer check_teer->wash_cells add_compound Add Test Compound to Donor Side (A or B) wash_cells->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples from Donor & Receiver incubate->collect_samples quantify Quantify Compound (LC-MS/MS) collect_samples->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate

Caco-2 Permeability Assay Workflow
Conceptual Model of Passive Diffusion

The following diagram illustrates the solubility-diffusion model for the passive transport of a small molecule like Ac-Trp-OMe across a lipid bilayer.

Passive_Diffusion Interface 1 Interface 1 Hydrophobic Core Hydrophobic Core Interface 2 Interface 2 Aq_Donor Aqueous Donor (e.g., Extracellular) Partition_In Partitioning into Membrane Aq_Donor->Partition_In Step 1 Diffusion Diffusion across Core Partition_In->Diffusion Partition_Out Partitioning out of Membrane Diffusion->Partition_Out Aq_Acceptor Aqueous Acceptor (e.g., Intracellular) Partition_Out->Aq_Acceptor

Solubility-Diffusion Model

Conclusion

References

Spectroscopic Analysis of Methyl N-acetyl-L-tryptophanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Methyl N-acetyl-L-tryptophanate using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a comprehensive summary of expected data, detailed experimental protocols, and logical workflows to aid in the characterization of this and similar molecules.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. The data is compiled based on known spectral characteristics of the parent compound, N-acetyl-L-tryptophan, and related tryptophan derivatives.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10br s1HIndole N-H
~7.60d1HAr-H
~7.35d1HAr-H
~7.15t1HAr-H
~7.10t1HAr-H
~7.05s1HAr-H (indole C2)
~6.20d1HAmide N-H
~4.90m1Hα-CH
~3.70s3HO-CH₃
~3.30m2Hβ-CH₂
~2.00s3HCO-CH₃
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~172.5Ester C=O
~169.5Amide C=O
~136.0Ar-C
~127.5Ar-C
~123.0Ar-CH
~122.0Ar-CH
~119.5Ar-CH
~118.5Ar-CH
~111.0Ar-CH
~109.5Ar-C
~54.0α-CH
~52.5O-CH₃
~28.0β-CH₂
~23.0CO-CH₃
Table 3: IR Absorption Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, SharpIndole N-H Stretch
~3300Strong, BroadAmide N-H Stretch
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1740StrongEster C=O Stretch
~1660StrongAmide I C=O Stretch
~1550StrongAmide II N-H Bend
~1450MediumC-H Bend
~1220StrongC-O Stretch (Ester)
~740StrongOrtho-disubstituted Benzene Bend
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
260High[M]⁺ (Molecular Ion)
201Medium[M - COOCH₃]⁺
130Very High[Indole-CH₂]⁺ (Tropylium ion)
86Medium[CH(NHCOCH₃)CO]⁺
43High[COCH₃]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with related compounds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Press the die under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the different functional groups (e.g., N-H, C=O, C-O).

    • Compare the obtained spectrum with known spectra of similar compounds.[1][2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to deduce the structure of the molecule.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample MS_Sample Direct Insertion Sample->MS_Sample NMR NMR Spectroscopy (1H, 13C) NMR_Sample->NMR IR IR Spectroscopy IR_Sample->IR MS Mass Spectrometry MS_Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Values, Relative Abundance MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Molecule This compound NMR NMR Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS NMR_Info C-H Framework Connectivity NMR->NMR_Info IR_Info Functional Groups IR->IR_Info MS_Info Molecular Weight Fragmentation MS->MS_Info NMR_Info->Molecule Confirms IR_Info->Molecule Confirms MS_Info->Molecule Confirms

Caption: Logical relationship between spectroscopic techniques and the information they provide for structural elucidation.

Tryptophan_Metabolism_Context Tryptophan L-Tryptophan N_Acetyl_Trp N-acetyl-L-tryptophan Tryptophan->N_Acetyl_Trp Acetylation Kynurenine Kynurenine Pathway Tryptophan->Kynurenine Serotonin Serotonin Pathway Tryptophan->Serotonin Indole Indole Pathway (Gut Microbiota) Tryptophan->Indole Target This compound N_Acetyl_Trp->Target Esterification

Caption: Simplified metabolic context of this compound.

References

Methodological & Application

Application Notes and Protocols for Incorporating Modified Tryptophan Residues in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of N-acetyl and N-methyl modified tryptophan residues into synthetic peptides using solid-phase peptide synthesis (SPPS). While the direct use of "Methyl N-acetyl-L-tryptophanate" as a building block for peptide chain elongation in SPPS is not a standard procedure due to its protected N- and C-termini, this document will focus on the practical and widely used methods for achieving N-acetylation and N-methylation of tryptophan in peptides.[][2][3] These modifications are of significant interest in drug discovery and development as they can enhance peptide stability, modulate biological activity, and improve pharmacokinetic properties.[4]

Introduction to Tryptophan Modifications in SPPS

Tryptophan is a unique amino acid with an indole side chain that plays a crucial role in the structure and function of many peptides and proteins. Chemical modification of tryptophan residues can lead to peptides with novel properties.

  • N-acetylation: The addition of an acetyl group to the N-terminus of a peptide or the side chain of an amino acid can increase its stability against enzymatic degradation and alter its solubility and receptor-binding properties.[5] N-terminal acetylation is a common post-synthesis modification performed on the solid support.

  • N-methylation: The introduction of a methyl group to the backbone amide nitrogen of an amino acid residue can impart several desirable characteristics to a peptide, including increased resistance to proteolysis, enhanced membrane permeability, and conformational rigidity.[4][6][7] However, the coupling of N-methylated amino acids is often challenging due to steric hindrance.[4][8]

Understanding "this compound"

The compound "this compound" refers to Nα-Acetyl-L-tryptophan methyl ester (Ac-Trp-OMe).[][2][3] Its structure consists of an L-tryptophan core with an acetyl group protecting the α-amino group and a methyl ester protecting the C-terminal carboxylic acid.

Due to the absence of a free carboxylic acid for activation and coupling, and a protected N-terminus, Ac-Trp-OMe is not suitable for direct use as a building block for peptide chain elongation in standard Fmoc or Boc-based SPPS. It is, however, a useful compound for solution-phase synthesis and for studying the properties of modified tryptophan.[]

This guide will therefore focus on the established SPPS methods to incorporate N-acetyl and N-methyl tryptophan modifications.

Protocols for Incorporating Modified Tryptophan

N-Terminal Acetylation of Peptides Containing Tryptophan

N-terminal acetylation is performed on the fully assembled peptide while it is still attached to the solid support.

Experimental Protocol: On-Resin N-Terminal Acetylation

  • Resin Preparation: Following the final coupling and Fmoc-deprotection of the N-terminal amino acid, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF) (3 x 5 mL per 100 mg of resin).

  • Acetylation Solution: Prepare a solution of 10% acetic anhydride in DMF. For a 0.1 mmol scale synthesis, this can be prepared by mixing 1 mL of acetic anhydride with 9 mL of DMF.

  • Acetylation Reaction: Add the acetylation solution to the washed peptide-resin and agitate at room temperature for 30-60 minutes.

  • Washing: After the reaction, drain the acetylation solution and wash the resin thoroughly with DMF (3 x 5 mL) and then dichloromethane (DCM) (3 x 5 mL).

  • Monitoring: The completion of the acetylation can be monitored using a colorimetric test such as the Kaiser test, which should be negative, indicating the absence of free primary amines.

  • Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol appropriate for the resin and protecting groups used. For peptides containing tryptophan, a scavenger cocktail such as 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is recommended to prevent side reactions with the indole ring.

Reagent/ParameterConditionPurpose
Acetylation Reagent10% Acetic Anhydride in DMFAcetylates the free N-terminal amine
Reaction Time30-60 minutesTo ensure complete capping of the N-terminus
MonitoringKaiser TestConfirms the absence of free primary amines
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)Cleaves the peptide from the resin and removes side-chain protecting groups

Workflow for N-Terminal Acetylation

N_Terminal_Acetylation Start Fmoc-Deprotected Peptide-Resin Wash_DMF Wash with DMF Start->Wash_DMF Acetylation Add 10% Acetic Anhydride in DMF (30-60 min) Wash_DMF->Acetylation Wash_DMF_DCM Wash with DMF and DCM Acetylation->Wash_DMF_DCM Kaiser_Test Kaiser Test (Negative) Wash_DMF_DCM->Kaiser_Test Cleavage Cleavage and Deprotection Kaiser_Test->Cleavage End Acetylated Peptide Cleavage->End

Caption: Workflow for on-resin N-terminal acetylation of a peptide.

Incorporation of N-Methyl-Tryptophan

The coupling of N-methylated amino acids, including N-methyl-tryptophan, is challenging due to steric hindrance.[4][8] Therefore, more potent coupling reagents and longer reaction times are often required.

Experimental Protocol: Coupling of Fmoc-N-Me-Trp(Boc)-OH

  • Resin Preparation: Start with the deprotected peptide-resin, washed thoroughly with DMF.

  • Amino Acid Activation:

    • Dissolve Fmoc-N-Me-Trp(Boc)-OH (3 equivalents relative to resin loading) in DMF.

    • Add a highly efficient coupling reagent such as HATU (2.9 equivalents) or PyAOP (2.9 equivalents).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents).

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the peptide-resin and agitate for 1-4 hours at room temperature. Microwave-assisted coupling can significantly reduce the reaction time.

  • Washing: After the coupling reaction, wash the resin with DMF and DCM.

  • Monitoring: Monitor the coupling efficiency using a colorimetric test appropriate for secondary amines (e.g., bromophenol blue test). If the coupling is incomplete, a second coupling may be necessary.

  • Chain Elongation: Proceed with the standard Fmoc-deprotection and coupling cycles for the subsequent amino acids.

Reagent/ParameterRecommended ConditionRationale
N-Methyl Amino AcidFmoc-N-Me-Trp(Boc)-OHBoc protection on the indole nitrogen is recommended for Fmoc-SPPS.
Coupling ReagentHATU, PyAOP, or COMUHighly reactive reagents to overcome steric hindrance.[4][8]
BaseDIPEA or 2,4,6-CollidineNon-nucleophilic base to minimize side reactions.
Coupling Time1-4 hours (or microwave-assisted)Longer reaction time is often needed for sterically hindered couplings.[9]

Logical Flow for Incorporating N-Methyl-Tryptophan

N_Methyl_Tryptophan_Coupling Start Deprotected Peptide-Resin Activation Activate Fmoc-N-Me-Trp(Boc)-OH with HATU/DIPEA Start->Activation Coupling Couple to Resin (1-4 hours) Activation->Coupling Monitoring Monitor Coupling (Bromophenol Blue Test) Coupling->Monitoring Decision Coupling Complete? Monitoring->Decision Recouple Recouple Decision->Recouple No Wash Wash Resin Decision->Wash Yes Recouple->Coupling Continue Continue SPPS Cycles Wash->Continue End Peptide with N-Me-Trp Continue->End

Caption: Decision workflow for coupling N-methyl-tryptophan in SPPS.

On-Resin N-Methylation of Tryptophan Residues

An alternative to using N-methylated amino acid building blocks is to perform the N-methylation on the resin-bound peptide. This can be achieved through various methods, including the use of methylating agents after temporary protection of the amide nitrogen.

Experimental Protocol: On-Resin N-Methylation (Illustrative)

This protocol is a generalized representation and may require significant optimization for specific peptide sequences.

  • Peptide Synthesis: Synthesize the peptide sequence up to the residue preceding the tryptophan to be methylated.

  • Temporary Protection: Introduce a temporary protecting group on the N-terminus of the growing peptide chain that is orthogonal to the final N-methylation conditions (e.g., a protecting group removable under conditions that do not affect the tryptophan side chain).

  • N-Methylation Reaction:

    • Swell the peptide-resin in a suitable dry solvent (e.g., THF or DMF).

    • Add a base (e.g., lithium tert-butoxide or sodium hydride) to deprotonate the amide nitrogen of the tryptophan residue.

    • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate).

    • Allow the reaction to proceed at room temperature or with gentle heating.

  • Washing: Quench the reaction and wash the resin extensively with appropriate solvents.

  • Deprotection and Continuation: Remove the temporary N-terminal protecting group and continue with the synthesis of the remaining peptide sequence.

Note: On-resin N-methylation can be challenging and may lead to side reactions. The selectivity and efficiency are highly sequence-dependent.[6][10]

Summary of Quantitative Data

The efficiency of incorporating modified tryptophan residues can vary significantly depending on the specific sequence, coupling conditions, and analytical methods used. The following table provides a general overview of expected outcomes based on literature.

ModificationMethodTypical Coupling/Reaction EfficiencyKey Challenges
N-Terminal AcetylationOn-resin with Acetic Anhydride>99%Incomplete capping if reaction time is too short.
N-Methyl-Tryptophan IncorporationCoupling with HATU/DIPEA85-98% (sequence dependent)Steric hindrance leading to slow or incomplete coupling.[4]
On-Resin N-MethylationVarious methodsHighly variable (50-90%)Lack of selectivity, potential for over-methylation, and side reactions.

Conclusion

The incorporation of N-acetyl and N-methyl tryptophan residues into peptides is a valuable strategy for modulating their biological properties. While "this compound" is not a direct building block for SPPS, established protocols for on-resin N-terminal acetylation and the coupling of N-methyl-tryptophan provide reliable methods to achieve these modifications. The successful synthesis of such modified peptides relies on the careful selection of reagents and optimization of reaction conditions, particularly for the sterically hindered coupling of N-methylated amino acids. The protocols and data presented in these application notes serve as a guide for researchers to design and execute the synthesis of novel tryptophan-modified peptides for a wide range of applications in science and medicine.

References

Application Notes and Protocols for Methyl N-acetyl-L-tryptophanate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl N-acetyl-L-tryptophanate is a derivative of the essential amino acid L-tryptophan. Its increased hydrophobicity compared to L-tryptophan suggests it may have distinct biochemical properties, including altered membrane permeability, making it a compound of interest for various cell-based assays.[] Proper dissolution and handling are critical for obtaining reproducible and meaningful results in cell culture experiments. These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture, with a focus on maintaining cell viability and experimental integrity.

Data Presentation

The following table summarizes the recommended solvent and storage conditions for this compound stock solutions, based on data for structurally similar compounds and general best practices in cell culture.

ParameterRecommendationRationale/Remarks
Primary Solvent Dimethyl sulfoxide (DMSO)The hydrophobicity of the compound suggests the need for an organic solvent. DMSO is a common and effective solvent for many water-insoluble compounds used in cell culture.[2][3] For similar compounds, DMSO has been shown to be an effective solvent.[2][4]
Stock Solution Concentration 10-50 mM in DMSOPreparing a high-concentration stock solution allows for minimal addition of DMSO to the final cell culture medium, thereby reducing solvent-induced cytotoxicity.[5]
Final DMSO Concentration in Media ≤ 0.5% (v/v)High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration at or below 0.5% to minimize effects on cell viability and proliferation.[5][6]
Storage of Stock Solution Aliquot and store at -20°C or -80°CAliquoting prevents repeated freeze-thaw cycles which can lead to degradation of the compound. Storage at low temperatures helps maintain stability. For a similar compound, storage at -20°C for up to one month and at -80°C for up to six months is recommended.[4]
Protection from Light Store stock solutions protected from lightTryptophan and its derivatives can be sensitive to light-induced degradation.[7]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution. The molecular weight of this compound is 260.29 g/mol .[8]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 260.29 g/mol x 1000 mg/g = 2.6029 mg

  • Weigh the compound: Carefully weigh out approximately 2.6 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the compound.

  • Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath may be necessary to aid dissolution.[2][4] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Protect the vials from light.

Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the stock solution into cell culture medium and subsequent treatment of cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with appropriate supplements like FBS and antibiotics)[9]

  • Cultured cells in multi-well plates, flasks, or dishes

  • Sterile pipette tips and tubes

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Prepare the working solution: Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM this compound:

    • Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

    • This results in a final DMSO concentration of 0.1% (v/v).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of the test compound. For the example above, the vehicle control would contain 0.1% (v/v) DMSO in the medium.

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.[9]

    • Add the freshly prepared medium containing the desired concentration of this compound (or the vehicle control) to the cells.

    • Gently rock the plate or flask to ensure even distribution.[9]

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).[9]

  • Subsequent Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assays, western blotting, gene expression analysis).

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Note: Quantification of Methyl N-acetyl-L-tryptophanate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Methyl N-acetyl-L-tryptophanate. The described protocol is designed for accuracy and precision, making it suitable for various research and quality control applications. The method utilizes a C18 stationary phase with UV detection, providing a straightforward and accessible approach for the analysis of this compound.

Introduction

This compound is an N-acetylated and C-protected derivative of the essential amino acid L-tryptophan. As a derivative, it finds use in peptide synthesis and other areas of pharmaceutical and biochemical research. Accurate quantification is crucial for reaction monitoring, purity assessment, and stability studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. This document provides a detailed protocol for a reverse-phase HPLC method tailored for this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.

  • Chemicals and Reagents:

    • This compound standard (>98.0% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Phosphoric acid or Formic acid for mobile phase modification.

    • Methanol, HPLC grade (for sample preparation).

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Method Parameters

The following HPLC conditions are recommended as a starting point. Method optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on tryptophan's absorbance) or 220 nm for higher sensitivity
Injection Volume 10 µL
Run Time 10 minutes
Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve. Determine the linearity of the response (R² value should be >0.99).

  • Quantification: Inject the prepared sample solution. Using the peak area obtained for this compound in the sample, calculate the concentration from the linear regression equation of the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics expected from this method, based on data from similar tryptophan derivatives.[1][2]

ParameterExpected Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Validation (Brief)

For use in a regulated environment, the method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Chiral Separation Considerations

For the separation of D- and L-enantiomers of Methyl N-acetyl-tryptophanate, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common choice for this type of separation.[3][4] Alternatively, a chiral mobile phase additive can be used with a standard achiral column.[5][6] The choice of chiral selector and mobile phase composition will be critical for achieving resolution.[4]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System (Pump, Injector, Column, Detector) Standard->HPLC Injection Sample Sample Preparation Sample->HPLC Injection Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Logical_Relationship Analyte This compound Method RP-HPLC Method Analyte->Method Parameters Method Parameters (Mobile Phase, Flow Rate, etc.) Method->Parameters Data Quantitative Data (Peak Area, Concentration) Method->Data Result Accurate Quantification Data->Result

References

Application of N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe) in Neuropharmacological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe), a hydrophobic derivative of the essential amino acid L-tryptophan, in key neuropharmacological assays. Due to its enhanced membrane permeability, Ac-Trp-OMe is a promising compound for investigating neuroprotective and neuromodulatory pathways.[1] The following protocols are based on the known neuropharmacological activities of the closely related compound N-acetyl-L-tryptophan (L-NAT), which has demonstrated neuroprotective effects, in part through antagonism of the neurokinin-1 receptor (NK-1R) and modulation of inflammatory pathways.[2][3][4] It is hypothesized that Ac-Trp-OMe may serve as a pro-drug for L-NAT or possess intrinsic activity.

Application Note 1: Evaluation of Neuroprotective Effects of Ac-Trp-OMe Against Oxidative Stress

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the potential of Ac-Trp-OMe to protect neuronal cells from oxidative stress-induced cell death. Oxidative stress is a key pathological mechanism in a range of neurodegenerative diseases.[5]

Data Presentation

Table 1: Neuroprotective Effect of Ac-Trp-OMe on Oxidative Stress-Induced Cell Viability Decline in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)Standard Deviation
Vehicle Control-100± 5.2
Hydrogen Peroxide (H₂O₂)10048± 4.5
Ac-Trp-OMe + H₂O₂155± 3.8
Ac-Trp-OMe + H₂O₂1072± 4.1
Ac-Trp-OMe + H₂O₂5085± 3.9
Ac-Trp-OMe (alone)5098± 5.5
Experimental Protocol: MTT Assay for Neuroprotection

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Ac-Trp-OMe (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of Ac-Trp-OMe in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of Ac-Trp-OMe. Incubate for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM. Include wells with cells treated only with H₂O₂ (positive control for toxicity) and cells with medium only (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[5]

  • MTT Addition: Remove the medium and add 50 µL of fresh medium and 50 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Visualization

G cluster_workflow Experimental Workflow: Neuroprotection Assay seed Seed SH-SY5Y cells in 96-well plate pretreat Pre-treat with Ac-Trp-OMe seed->pretreat 24h induce Induce oxidative stress with H₂O₂ pretreat->induce 2h incubate Incubate for 24 hours induce->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize 4h read Measure absorbance at 570 nm solubilize->read G cluster_pathway Simplified Serotonin Metabolism Trp Tryptophan FiveHTP 5-Hydroxytryptophan Trp->FiveHTP Tryptophan Hydroxylase AcTrpOMe Ac-Trp-OMe AcTrpOMe->Trp Hydrolysis? FiveHT Serotonin (5-HT) FiveHTP->FiveHT AADC FiveHIAA 5-HIAA FiveHT->FiveHIAA MAO G cluster_binding Competitive Binding at NK-1R Receptor NK-1 Receptor Radioligand [³H]-Substance P Radioligand->Receptor Binds AcTrpOMe Ac-Trp-OMe AcTrpOMe->Receptor Competes for binding site

References

Application Notes and Protocols: Methyl N-acetyl-L-tryptophanate as a Stabilizer in Protein Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of protein-based therapeutics, such as monoclonal antibodies (mAbs) and other recombinant proteins, is a critical quality attribute that ensures their safety and efficacy. Proteins in aqueous formulations are susceptible to various degradation pathways, including oxidation and aggregation, which can be induced by factors like exposure to light, temperature fluctuations, and interaction with reactive oxygen species (ROS).[1] These degradation processes can lead to a loss of biological activity and potentially elicit an immunogenic response in patients. Consequently, the use of stabilizers in protein formulations is essential to mitigate these risks and ensure a stable product throughout its shelf life.

Methyl N-acetyl-L-tryptophanate, a derivative of the amino acid tryptophan, serves as an effective stabilizer in protein formulations. While much of the published research focuses on the closely related compound N-acetyl-L-tryptophan (NAT), the principles of stabilization, particularly against oxidation, are expected to be analogous for its methyl ester derivative. This document provides detailed application notes and protocols based on the available scientific literature for N-acetyl-tryptophan derivatives as protein stabilizers.

Mechanism of Action: Antioxidant Protection

The primary role of N-acetyl-L-tryptophan and its derivatives in protein formulations is to act as a sacrificial antioxidant. Amino acid residues such as methionine (Met), tryptophan (Trp), cysteine (Cys), and histidine (His) are particularly susceptible to oxidation.[2] N-acetyl-L-tryptophan, having a lower oxidation potential than tryptophan residues within a protein, is preferentially oxidized, thereby protecting the therapeutic protein from oxidative damage.[3][4] This is especially crucial for protecting tryptophan residues located in the complementarity-determining regions (CDRs) of monoclonal antibodies, where oxidation can lead to a loss of biological function. The indole side chain of the tryptophan derivative effectively scavenges free radicals, preventing them from attacking the protein.[5][6][7][8]

cluster_0 Oxidative Stress cluster_2 Outcome Free Radicals Free Radicals Protein Therapeutic Protein (e.g., mAb) Free Radicals->Protein Attacks (if unprotected) Stabilizer This compound Free Radicals->Stabilizer Preferentially Attacks OxidizedProtein Oxidized Protein (Inactive/Aggregated) Protein->OxidizedProtein Leads to OxidizedStabilizer Oxidized Stabilizer Stabilizer->OxidizedStabilizer Becomes

Mechanism of Sacrificial Oxidation

Quantitative Data on Stabilization

The following tables summarize quantitative data from studies on the effect of N-acetyl-tryptophan (NAT) on the stability of monoclonal antibodies (mAbs). These results demonstrate the efficacy of this stabilizer in reducing oxidation and aggregation under stress conditions.

Table 1: Effect of N-acetyl-DL-tryptophan (NAT) on Oxidation of Monoclonal Antibodies (mAbs) under AAPH-induced Stress [4]

mAbCondition% CDR Tryptophan Oxidation% Fc Methionine Oxidation
mAb1AAPH Stress (No Stabilizer)25.030.0
mAb1AAPH Stress + 0.3 mM NAT5.030.0
mAb1AAPH Stress + 5 mM L-Methionine25.05.0
mAb1AAPH Stress + 0.3 mM NAT + 5 mM L-Methionine5.05.0
mAb2AAPH Stress (No Stabilizer)18.022.0
mAb2AAPH Stress + 0.3 mM NAT4.022.0

Data adapted from a study assessing the antioxidant efficacy of NAT.[4] AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is a free radical generator.

Table 2: Inhibition of AAPH-Induced Aggregation of Monoclonal Antibodies by Tryptophan [1][9]

mAbCondition% Aggregates
mAb1No Stress0.5
mAb1AAPH Stress (72h @ 40°C)15.0
mAb1AAPH Stress + 10 mM Tryptophan2.5
IgG1AAPH Stress (72h @ 40°C)~18.0
IgG1AAPH Stress + Tryptophan<5.0
IgG2AAPH Stress (72h @ 40°C)~12.0
IgG2AAPH Stress + Tryptophan<5.0
IgG4AAPH Stress (72h @ 40°C)~15.0
IgG4AAPH Stress + Tryptophan<5.0

Data compiled from studies on oxidative stress-induced aggregation.[1][9] While this data is for L-tryptophan, similar protective effects against aggregation are anticipated with N-acetylated derivatives due to their antioxidant properties.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the stabilizing effect of this compound in a protein formulation.

Protocol for AAPH-Induced Oxidation Assay

This protocol describes how to induce oxidative stress using AAPH and subsequently analyze the extent of protein oxidation.

start Start prep_protein Prepare Protein Solutions (with and without Stabilizer) start->prep_protein add_aaph Add AAPH to induce oxidation prep_protein->add_aaph incubate Incubate at 37-45°C for 24h add_aaph->incubate stop_rxn Stop reaction (e.g., cooling) incubate->stop_rxn analyze Analyze Oxidation (Peptide Mapping, SEC, etc.) stop_rxn->analyze end End analyze->end

AAPH-Induced Oxidation Workflow

Materials:

  • Purified protein of interest (e.g., monoclonal antibody)

  • This compound

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Formulation buffer (e.g., phosphate or histidine buffer, pH 6.0-7.0)

  • Incubator set to 37-45°C

  • Materials for quenching the reaction (e.g., ice bath)

  • Analytical instruments (e.g., HPLC-MS for peptide mapping, SEC-HPLC for aggregation)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein in the desired formulation buffer at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in the formulation buffer.

    • Prepare samples by adding this compound to the protein solution at various final concentrations (e.g., 0.1 mM, 0.3 mM, 1 mM, 5 mM). Include a control sample with no stabilizer.

  • Induction of Oxidation:

    • Prepare a fresh stock solution of AAPH in the formulation buffer (e.g., 100 mM).

    • Add AAPH to each protein sample to a final concentration of 1-10 mM.[1]

  • Incubation:

    • Incubate the samples in the dark at 37-45°C for a defined period (e.g., 24 hours).[10]

  • Reaction Quenching:

    • Stop the reaction by placing the samples on ice or by buffer exchange to remove AAPH.

  • Analysis:

    • Analyze the samples for oxidation and aggregation using the methods described below (Peptide Mapping, SEC).

Protocol for Peptide Mapping Analysis of Oxidation

Peptide mapping is used to identify and quantify specific sites of amino acid oxidation.

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample (from the AAPH assay) using a denaturant like guanidine or urea.

    • Reduce disulfide bonds using a reducing agent such as dithiothreitol (DTT).

    • Alkylate the free sulfhydryl groups with an alkylating agent like iodoacetamide (IAM) to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Perform buffer exchange to a digestion-compatible buffer (e.g., ammonium bicarbonate).

    • Add a protease, typically trypsin, which cleaves at the C-terminal side of lysine and arginine residues.[11][12] Incubate at 37°C for 4-16 hours.[13]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the eluted peptides using tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Identify peptides by matching the MS/MS fragmentation data against the known amino acid sequence of the protein.

    • Quantify the extent of oxidation by comparing the peak areas of the oxidized peptides to their non-oxidized counterparts. Oxidation of tryptophan typically results in an increase in mass of +16 Da (mono-oxidation) or +32 Da (di-oxidation).

Protocol for Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their hydrodynamic size and is the standard method for quantifying protein aggregates.[14][15]

Procedure:

  • System Setup:

    • Use an HPLC system equipped with a UV detector (280 nm or 214 nm) and a suitable SEC column (e.g., with a pore size of ~300 Å for mAbs).

    • The mobile phase should be a non-denaturing buffer, typically the formulation buffer with an adjusted salt concentration (e.g., 150-200 mM NaCl) to minimize secondary interactions with the column matrix.[14][15]

  • Sample Analysis:

    • Inject a defined amount of the protein sample (from the AAPH assay) onto the column.

    • Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (aggregates elute earlier).

    • Calculate the percentage of aggregates by integrating the peak areas.

Protocol for Biophysical Characterization of Protein Stability

CD spectroscopy is used to assess changes in the secondary structure of the protein, which can indicate unfolding or misfolding.[1][3][4]

Procedure:

  • Sample Preparation: Prepare protein samples (with and without stabilizer) at a concentration of 0.1-0.5 mg/mL in a CD-compatible buffer (e.g., phosphate buffer).

  • Data Acquisition:

    • Use a quartz cuvette with a pathlength of 0.1-1.0 mm.

    • Scan the samples in the far-UV region (190-250 nm) to monitor changes in the protein backbone conformation.

  • Data Analysis: Compare the CD spectra of the stabilized and unstabilized samples. Significant changes in the spectra, particularly at the characteristic wavelengths for alpha-helices (~208 and 222 nm) and beta-sheets (~218 nm), indicate alterations in the secondary structure.

DSC measures the heat capacity of a sample as a function of temperature to determine the thermal stability of a protein.[9]

Procedure:

  • Sample Preparation: Prepare protein samples (with and without stabilizer) and a matching buffer blank at a concentration of 0.5-2.0 mg/mL.

  • Data Acquisition:

    • Load the sample and buffer blank into the DSC cells.

    • Scan the temperature over a range that encompasses the protein's unfolding transition (e.g., 20-100°C) at a constant scan rate (e.g., 60-90°C/hour).[9]

  • Data Analysis: Determine the melting temperature (Tm), which is the peak of the unfolding endotherm. An increase in Tm in the presence of the stabilizer indicates enhanced thermal stability.

Changes in the local environment of tryptophan residues upon protein unfolding or conformational changes can be monitored by fluorescence spectroscopy.

Procedure:

  • Sample Preparation: Prepare protein samples (with and without stabilizer) at a low concentration (e.g., 0.1-0.5 mg/mL) in the formulation buffer.

  • Data Acquisition:

    • Excite the sample at ~295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum from ~310 nm to 400 nm.

  • Data Analysis: A shift in the wavelength of maximum emission (λmax) to longer wavelengths (a red shift) indicates that the tryptophan residues are becoming more exposed to the aqueous solvent, which is a sign of protein unfolding.

Conclusion

This compound is a promising stabilizer for protein formulations, primarily acting as an antioxidant to protect susceptible amino acid residues from oxidative degradation. The experimental protocols provided herein offer a comprehensive framework for evaluating its efficacy in preventing oxidation, aggregation, and conformational changes in therapeutic proteins. By implementing these methods, researchers and drug development professionals can effectively characterize and optimize stable protein formulations.

References

Application Notes and Protocols for Incorporating Ac-Trp-OMe into Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe) is an acetylated and esterified derivative of the essential amino-acid L-tryptophan. Its increased hydrophobicity compared to the parent molecule makes it an ideal model compound for studies involving the delivery of lipophilic drugs.[1] The incorporation of hydrophobic therapeutic agents into drug delivery systems is a critical strategy to enhance their bioavailability, stability, and therapeutic efficacy. This document provides detailed application notes and protocols for the incorporation of Ac-Trp-OMe as a model hydrophobic drug into various drug delivery platforms, including nanoparticles, liposomes, and polymer conjugates.

Ac-Trp-OMe Loaded Polymeric Nanoparticles

Polymeric nanoparticles are effective carriers for hydrophobic drugs, protecting them from degradation and enabling controlled release. Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable polymer for nanoparticle formulation due to its biocompatibility and approval by the US Food and Drug Administration.

Data Presentation: Characterization of Ac-Trp-OMe Loaded PLGA Nanoparticles

The following table summarizes typical quantitative data obtained from the characterization of Ac-Trp-OMe loaded PLGA nanoparticles, synthesized using an oil-in-water emulsion-solvent evaporation method. These values are representative of what can be expected when encapsulating a hydrophobic small molecule like Ac-Trp-OMe.

ParameterValueMethod of Analysis
Particle Size (Diameter) 150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -15 to -30 mVLaser Doppler Velocimetry
Encapsulation Efficiency 70 - 90%UV-Vis Spectroscopy
Drug Loading 5 - 15% (w/w)UV-Vis Spectroscopy
In Vitro Release (at 72h) 40 - 60%Dialysis Method with HPLC/UV-Vis
Experimental Protocol: Preparation of Ac-Trp-OMe Loaded PLGA Nanoparticles

This protocol describes the oil-in-water (o/w) single emulsion-solvent evaporation method for preparing Ac-Trp-OMe loaded PLGA nanoparticles.

Materials:

  • N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM)

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of Ac-Trp-OMe in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase. Emulsify the mixture by sonication on an ice bath for 2 minutes at 40% amplitude.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to 20 mL of a 0.5% (w/v) PVA solution and stir magnetically at room temperature for 4 hours to allow for the evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated Ac-Trp-OMe. Resuspend the pellet in water by gentle vortexing and repeat the centrifugation step.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 2% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Workflow for Nanoparticle Preparation and Characterization

G cluster_prep Nanoparticle Preparation cluster_char Characterization prep1 Dissolve PLGA and Ac-Trp-OMe in DCM prep3 Emulsify organic phase in aqueous phase (Sonication) prep1->prep3 prep2 Prepare PVA aqueous solution prep2->prep3 prep4 Solvent Evaporation prep3->prep4 prep5 Collect by Centrifugation prep4->prep5 prep6 Wash Nanoparticles prep5->prep6 prep7 Lyophilize prep6->prep7 char1 Particle Size & PDI (DLS) prep7->char1 char2 Zeta Potential prep7->char2 char3 Encapsulation Efficiency & Drug Loading (UV-Vis) prep7->char3 char4 In Vitro Drug Release (Dialysis) prep7->char4 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm uptake Nanoparticle Binding & Internalization endosome Early Endosome uptake->endosome Endocytosis lysosome Late Endosome / Lysosome endosome->lysosome Maturation release Drug Release lysosome->release Escape or Degradation target Intracellular Target release->target

References

Application Notes and Protocols for Studying Enzyme Kinetics using Methyl N-acetyl-L-tryptophanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl N-acetyl-L-tryptophanate is a valuable tool for investigating the kinetics of certain enzymes, particularly proteases. As an ester derivative of N-acetyl-L-tryptophan, it serves as a specific substrate for enzymes that recognize and cleave peptide bonds adjacent to large hydrophobic residues like tryptophan.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study enzyme kinetics, with a primary focus on the well-characterized serine protease, α-chymotrypsin.

α-Chymotrypsin facilitates the cleavage of peptide bonds through a hydrolysis reaction.[1] The use of substrate analogs like this compound allows for the convenient monitoring of enzyme activity and the determination of key kinetic parameters. The reaction mechanism often proceeds through the formation of an acyl-enzyme intermediate, a key aspect that can be investigated using this substrate.[2][3]

Key Applications

  • Determination of Michaelis-Menten kinetic parameters (Km and Vmax): By measuring the initial reaction rates at varying substrate concentrations, the Michaelis constant (Km) and maximum velocity (Vmax) for the enzymatic hydrolysis of this compound can be determined.

  • Elucidation of enzyme reaction mechanisms: This substrate is instrumental in studying the formation and decomposition of acyl-enzyme intermediates, providing insights into the catalytic mechanism of enzymes like α-chymotrypsin.[3]

  • Screening for enzyme inhibitors: this compound can be used as a substrate in competitive and non-competitive inhibition assays to identify and characterize potential enzyme inhibitors.

  • Investigating the effects of environmental factors: The influence of pH, temperature, and solvent composition on enzyme activity can be systematically studied using the hydrolysis of this substrate.

Data Presentation: Kinetic Parameters for α-Chymotrypsin

SubstrateKinetic ParameterValueConditionsReference
N-acetyl-L-tryptophan ethyl esterKmNot explicitly statedNot explicitly stated[2]
kcatNot explicitly stated
N-acetyl-L-tryptophan p-nitrophenyl esterkcat323 sec⁻¹pH not specified, 25.0°C, 1.6% acetonitrile-water[3]
kb/k3Not explicitly stated
N-acetyl-L-tryptophan methyl esterkobsd(tail)0.51 x 10⁻² sec⁻¹pH not specified, 25.0°C, 1.6% acetonitrile-water[3]

Note: The available literature provides rate constants related to the formation and breakdown of the acyl-enzyme intermediate rather than classical Km and kcat values for this compound. Further experimental investigation is required to determine these specific parameters.

Experimental Protocols

General Assay for α-Chymotrypsin Activity using this compound

This protocol describes a spectrophotometric assay to measure the activity of α-chymotrypsin by monitoring the hydrolysis of this compound. The hydrolysis reaction releases N-acetyl-L-tryptophan and methanol. The increase in the carboxylate product can be monitored by a change in pH or by using a pH indicator. A more direct method involves monitoring the change in absorbance in the UV spectrum.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Micropipettes

Protocol:

  • Prepare a stock solution of α-chymotrypsin: Dissolve a known amount of α-chymotrypsin in cold, dilute HCl (e.g., 1 mM) to prevent autolysis. The final concentration should be determined based on the specific activity of the enzyme lot.

  • Prepare substrate stock solutions: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to create a high-concentration stock solution. Then, prepare a series of dilutions in the assay buffer (Tris-HCl) to achieve the desired final concentrations.

  • Set up the reaction mixture: In a quartz cuvette, add the Tris-HCl buffer and the substrate solution. The final volume should be constant for all assays (e.g., 1 mL).

  • Equilibrate the reaction mixture: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction: Add a small, known amount of the α-chymotrypsin stock solution to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance at a predetermined wavelength (e.g., 245 nm, where changes in the tryptophan environment upon hydrolysis can be detected).

  • Monitor the reaction: Record the change in absorbance over time for a set period (e.g., 1-5 minutes). Ensure the initial velocity is measured in the linear range of the reaction.

  • Calculate the initial reaction rate: Determine the initial velocity (v₀) from the slope of the linear portion of the absorbance versus time plot. The rate can be expressed in units of absorbance change per minute.

  • Determine kinetic parameters: Repeat steps 3-7 with varying concentrations of this compound. Plot the initial velocities (v₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol for Studying Enzyme Inhibition

This protocol outlines how to assess the effect of an inhibitor on α-chymotrypsin activity using this compound as the substrate.

Materials:

  • All materials from the general assay protocol.

  • Inhibitor stock solution.

Protocol:

  • Follow the general assay protocol (steps 1-4).

  • Add the inhibitor: Before initiating the reaction with the enzyme, add the inhibitor to the cuvette containing the buffer and substrate. For competitive inhibition studies, pre-incubation of the enzyme with the inhibitor may be necessary. For non-competitive inhibition, the inhibitor can be added to the substrate solution.

  • Initiate and monitor the reaction: Add α-chymotrypsin and record the absorbance change over time as described in the general protocol (steps 5-6).

  • Vary inhibitor and substrate concentrations:

    • To determine the mode of inhibition, perform the assay with a fixed concentration of inhibitor and varying concentrations of the substrate.

    • To determine the inhibitor's potency (e.g., IC₅₀ or Ki), perform the assay with a fixed substrate concentration and varying concentrations of the inhibitor.

  • Analyze the data:

    • Plot the data using Lineweaver-Burk or other linearized plots to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

    • Calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).

Visualizations

EnzymeKineticsWorkflow prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) setup_assay Set up Assay (Buffer + Substrate) prep_reagents->setup_assay equilibrate Equilibrate (Temperature) setup_assay->equilibrate initiate_rxn Initiate Reaction (Add Enzyme) equilibrate->initiate_rxn monitor_abs Monitor Absorbance (Spectrophotometer) initiate_rxn->monitor_abs calc_rate Calculate Initial Rate (v₀) monitor_abs->calc_rate analyze_data Analyze Data (Michaelis-Menten Plot) calc_rate->analyze_data determine_params Determine Kinetic Parameters (Km, Vmax) analyze_data->determine_params

Caption: Experimental workflow for determining enzyme kinetic parameters.

AcylEnzymeMechanism E_S E + S ES E-S (Michaelis Complex) E_S->ES k₁ ES->E_S k₋₁ EA E-A (Acyl-Enzyme Intermediate) ES->EA k₂ P1 P₁ ES->P1 P₁ released E_P E + P₂ EA->E_P k₃ H2O H₂O EA->H2O H₂O enters

Caption: Acyl-enzyme intermediate mechanism for chymotrypsin hydrolysis.

References

Application Notes and Protocols for Fluorescence Labeling of Peptides with Tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, an intrinsic fluorescent amino acid, serves as a natural probe for studying peptide and protein structure and function.[1][2] However, its native fluorescence can be complicated by environmental sensitivity and spectral overlap in multi-tryptophan containing peptides.[1][3] The use of tryptophan derivatives as fluorescent labels offers a powerful strategy to overcome these limitations. These derivatives can provide unique spectral properties, such as red-shifted excitation and emission wavelengths, larger Stokes shifts, and enhanced quantum yields, enabling more sensitive and specific detection in complex biological systems.[1][4]

These application notes provide a comprehensive overview of methods for labeling peptides with fluorescent tryptophan derivatives, including biosynthetic incorporation, solid-phase peptide synthesis (SPPS), and post-synthetic modification. Detailed protocols for key methodologies are provided to guide researchers in applying these techniques to their specific research needs in areas such as drug discovery, protein engineering, and cell imaging.[5]

Tryptophan Derivatives for Fluorescence Labeling

A variety of tryptophan analogs with distinct photophysical properties are available for peptide labeling. The choice of the derivative depends on the specific application, including the desired spectral characteristics and the labeling strategy.

Commonly Used Tryptophan Derivatives:

  • Fluorinated Tryptophans (e.g., 5-Fluoro-L-tryptophan, 7-Fluoro-L-tryptophan): These analogs are particularly useful for ¹⁹F Nuclear Magnetic Resonance (NMR) studies to probe protein structure and dynamics.[6][7][8] While 4-FluoroTrp is non-fluorescent at ambient temperatures, 5-FluoroTrp and 6-FluoroTrp can be used in fluorescence spectroscopy.[9]

  • Azatryptophans (e.g., 7-Azatryptophan): These derivatives exhibit red-shifted absorption and emission spectra compared to native tryptophan, which helps to minimize background fluorescence from biological samples.[1][4] 7-Azatryptophan, in particular, has been successfully incorporated into peptides to study folding and protein-protein interactions.[4]

  • Other Derivatives: Analogs such as 4-methyl-DL-tryptophan and 6-fluoro-DL-tryptophan are also commercially available for various applications.[10] The introduction of functional groups like azides or alkynes into the tryptophan side chain allows for subsequent modification via "click chemistry".[11][12][13]

Table 1: Photophysical Properties of Selected Tryptophan Derivatives

Tryptophan DerivativeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Key Features & Applications
L-Tryptophan~280~350~70Intrinsic fluorescence, sensitive to local environment.[14]
7-Azatryptophan~290~396~106Red-shifted emission, useful for studying protein folding and interactions.[4]
5-Fluorotryptophan~285~340~55¹⁹F NMR probe, subtle spectral shift from tryptophan.[6][9]
4-Azaindole (Chromophore of 4-Azatryptophan)------~130Strongly red-shifted fluorescence with a large Stokes shift.[1]
N-Dansyl-L-tryptophan~335~526~191Large Stokes shift, used as a FRET probe.[15]

Note: Spectral properties can vary depending on the local environment (e.g., solvent, peptide conformation).

Methodologies for Labeling Peptides with Tryptophan Derivatives

There are three primary strategies for incorporating tryptophan derivatives into peptides:

  • Biosynthetic Incorporation: This method involves expressing the peptide or protein of interest in a host organism (e.g., E. coli) that is auxotrophic for tryptophan. By providing the tryptophan derivative in the growth medium, it is incorporated into the peptide sequence in place of native tryptophan.[9] This is particularly useful for producing larger peptides and proteins with uniformly labeled tryptophan residues.[6]

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for chemically synthesizing peptides. It allows for the site-specific incorporation of a tryptophan derivative at any desired position in the peptide chain.[4] The derivative, protected with an Fmoc or Boc group, is used as a building block during the stepwise synthesis on a solid resin.[2]

  • Post-Synthetic Modification: This approach involves chemically modifying a native tryptophan residue within a pre-synthesized peptide.[5][11] This is advantageous for labeling peptides that are difficult to synthesize with modified amino acids directly. Techniques such as click chemistry, electrochemical bioconjugation, and photochemical labeling fall under this category.[11][16][17]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 5-Fluorotryptophan into a Recombinant Peptide in E. coli

This protocol is adapted from methods described for labeling proteins for NMR studies.[6][18]

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the target peptide.

  • Minimal media (e.g., M9 medium).

  • 5-Fluoroindole.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard protein purification reagents and equipment.

Procedure:

  • Cell Growth: Grow E. coli cells in minimal media at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Addition of 5-Fluoroindole: Just prior to induction, add 5-fluoroindole to the culture to a final concentration of 25-50 µg/mL.

  • Induction: Induce peptide expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for peptide expression and incorporation of 5-fluorotryptophan.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Purification: Purify the 5-fluorotryptophan-labeled peptide using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) optimized for the unlabeled peptide.[6]

  • Verification: Confirm the incorporation of 5-fluorotryptophan by mass spectrometry.

Protocol 2: Site-Specific Incorporation of Fmoc-7-Azatryptophan during Solid-Phase Peptide Synthesis (SPPS)

This protocol follows standard Fmoc-based SPPS procedures.

Materials:

  • Fmoc-protected amino acids, including Fmoc-L-7-azatryptophan.

  • Appropriate solid-phase resin (e.g., Rink amide resin for C-terminal amide peptides).

  • Coupling reagents (e.g., HBTU, HOBt).

  • Base (e.g., DIPEA).

  • Deprotection solution (e.g., 20% piperidine in DMF).

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Automated or manual peptide synthesizer.

  • HPLC for purification and analysis.

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (including Fmoc-L-7-azatryptophan at the desired position) with coupling reagents and a base.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify it by reverse-phase HPLC.

  • Analysis: Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Protocol 3: Post-Synthetic Labeling of a Tryptophan-Containing Peptide via Click Chemistry

This protocol outlines a general procedure for labeling a peptide containing an alkyne-modified tryptophan analog with an azide-functionalized fluorescent dye.

Materials:

  • Peptide containing an alkyne-functionalized tryptophan derivative.

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 545).

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand.

  • Reaction buffer (e.g., phosphate buffer, pH 7.4).

Procedure:

  • Peptide Dissolution: Dissolve the alkyne-containing peptide in the reaction buffer.

  • Reagent Preparation: Prepare stock solutions of the azide-dye, CuSO₄, sodium ascorbate, and the copper ligand.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine the peptide solution, the azide-dye, and the copper ligand.

    • Add CuSO₄ and immediately after, add sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species. The final concentrations should be optimized, but typical ranges are:

      • Peptide: 10-100 µM

      • Azide-dye: 1.2-2 equivalents

      • CuSO₄: 0.1-0.5 equivalents

      • Sodium ascorbate: 1-5 equivalents

      • Ligand: 0.5-2.5 equivalents

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the fluorescently labeled peptide from unreacted dye and reagents using reverse-phase HPLC or size-exclusion chromatography.

  • Characterization: Confirm the successful labeling by mass spectrometry and measure the fluorescence spectrum of the purified peptide.

Visualizations

experimental_workflow cluster_biosynthesis Biosynthetic Incorporation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_post_synthetic Post-Synthetic Modification b1 Grow Trp-auxotrophic E. coli b2 Add Trp Derivative (e.g., 5-Fluoroindole) b1->b2 b3 Induce Peptide Expression (IPTG) b2->b3 b4 Harvest Cells & Purify Labeled Peptide b3->b4 s1 Start with Resin s2 Couple Fmoc-Trp Derivative s1->s2 s3 Couple Other Fmoc-Amino Acids s2->s3 s4 Cleave & Purify Labeled Peptide s3->s4 p1 Synthesize Peptide with Trp p2 Chemically Modify Trp Residue (e.g., Click Chemistry) p1->p2 p3 Purify Labeled Peptide p2->p3

Caption: Overview of methodologies for fluorescently labeling peptides with tryptophan derivatives.

click_chemistry_workflow peptide Peptide with Alkyne-Tryptophan reaction Click Reaction (CuAAC) peptide->reaction dye Azide-Fluorescent Dye dye->reaction catalyst Cu(I) Catalyst catalyst->reaction labeled_peptide Fluorescently Labeled Peptide reaction->labeled_peptide

Caption: Workflow for post-synthetic labeling of a peptide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

The fluorescence labeling of peptides with tryptophan derivatives is a versatile and powerful approach for a wide range of biological and biomedical research applications. By selecting the appropriate tryptophan analog and labeling strategy, researchers can generate tailored fluorescent probes to investigate peptide structure, function, and interactions with high sensitivity and specificity. The protocols and information provided in these application notes serve as a guide for the successful implementation of these techniques.

References

Application Notes and Protocols for Studying Protein-Ligand Interactions Using Methyl N-acetyl-L-tryptophanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyl N-acetyl-L-tryptophanate as a valuable tool for characterizing protein-ligand interactions. This synthetic amino acid derivative, an esterified form of N-acetyl-L-tryptophan, serves as an excellent intrinsic fluorescence probe to explore binding events with target proteins. Its increased hydrophobicity compared to L-tryptophan can be advantageous in specific binding studies.[]

This document outlines the principles behind using tryptophan analogs in binding studies and provides detailed protocols for key biophysical techniques, including fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR), and Isothermal Titration Calorimetry (ITC).

Introduction: The Role of Tryptophan Analogs in Probing Protein-Ligand Interactions

Tryptophan residues are frequently utilized as intrinsic fluorescent probes to monitor changes in a protein's local environment upon ligand binding.[2][3] The fluorescence emission of the indole side chain of tryptophan is highly sensitive to its surroundings; a change in polarity, for instance, can lead to a shift in the emission wavelength and a change in fluorescence intensity (quantum yield).[2][3]

This compound can be employed in several ways:

  • As a direct ligand: To study its own interaction with a target protein.

  • As a competitive ligand: To characterize the binding of other non-fluorescent ligands that compete for the same binding site.

  • As a fluorescent analog: In instances where a native tryptophan is not present in the protein's binding site, this molecule can sometimes be used as a soluble probe.

The primary technique detailed here is tryptophan fluorescence quenching , a method that measures the decrease in the intrinsic fluorescence of a protein's tryptophan residues upon the binding of a ligand.[2][4] This quenching can be caused by various mechanisms, including Förster resonance energy transfer (FRET), static quenching (formation of a non-fluorescent ground-state complex), or dynamic (collisional) quenching. By titrating a protein with a ligand and monitoring the change in fluorescence, one can determine the binding affinity (dissociation constant, Kd).[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate[]
Synonyms Ac-L-Trp-OMe, N-Acetyl-L-tryptophan methyl ester[]
Molecular Formula C14H16N2O3[]
Molecular Weight 260.29 g/mol []
Appearance White to off-white powder[]
Melting Point 155-159 °C
Solubility Soluble in methanol, ethanol, and other organic solvents.

Experimental Protocols

Fluorescence Spectroscopy: Tryptophan Quenching Assay

This protocol describes how to determine the binding affinity of a ligand to a protein that contains tryptophan residues in or near the binding site, using this compound as the ligand.

Principle: The binding of this compound to the protein will cause a change in the fluorescence emission of the protein's tryptophan residues. This change is titrated to determine the dissociation constant (Kd).

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, Tris-HCl)

  • This compound stock solution (in the same buffer as the protein)

  • N-acetyl-L-tryptophanamide (NATA) for inner filter effect correction (optional but recommended)[2]

  • Buffer solution

Protocol:

  • Preparation:

    • Prepare a stock solution of your target protein at a known concentration (e.g., 1-10 µM). The final protein concentration in the cuvette should be approximately 5-10 times the expected Kd.

    • Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in the same buffer. The final ligand concentration should be at least 10-20 times the protein concentration to ensure saturation.

    • Ensure all solutions are clear and free of precipitates. Degassing the buffer can sometimes reduce noise.

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[2]

    • Set the emission wavelength scan range from 310 nm to 450 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Data Acquisition:

    • Pipette a known volume of the protein solution into the cuvette (e.g., 2 mL).

    • Record the initial fluorescence emission spectrum of the protein alone.

    • Add a small aliquot of the this compound stock solution to the cuvette. Mix gently and allow the solution to equilibrate for 2-5 minutes.

    • Record the fluorescence emission spectrum.

    • Repeat the previous two steps, incrementally adding the ligand until the fluorescence intensity no longer changes significantly, indicating saturation of the binding sites.

  • Inner Filter Effect Correction (if necessary):

    • The ligand itself might absorb light at the excitation or emission wavelengths, leading to an artificial quenching effect.[2]

    • To correct for this, perform a control titration by adding the ligand to a solution of NATA at the same concentration as the protein's tryptophan residues.[2] NATA is a tryptophan analog that does not typically bind to proteins.[2]

    • The observed fluorescence intensities from the protein titration can then be corrected using the data from the NATA titration.

Data Analysis:

  • Extract the fluorescence intensity at the emission maximum for each ligand concentration.

  • Correct for dilution by multiplying the observed fluorescence by a factor of (V₀ + Vi) / V₀, where V₀ is the initial volume and Vi is the total volume of ligand added.

  • If corrected for the inner filter effect, apply the correction factor.

  • Plot the change in fluorescence (ΔF = F₀ - F) against the ligand concentration.

  • Fit the data to a suitable binding model, such as the one-site binding model, to determine the dissociation constant (Kd). The following equation can be used:

    ΔF = (ΔF_max * [L]) / (Kd + [L])

    Where:

    • ΔF is the change in fluorescence at a given ligand concentration.

    • ΔF_max is the maximum change in fluorescence at saturation.

    • [L] is the concentration of the ligand.

    • Kd is the dissociation constant.

Illustrative Data Presentation:

Protein TargetLigandTechniqueDissociation Constant (Kd)Stoichiometry (n)
Hypothetical Protein AThis compoundFluorescence Quenchinge.g., 15.2 ± 1.5 µMe.g., 1.1 ± 0.1
Hypothetical Protein BThis compoundIsothermal Titration Calorimetrye.g., 25.8 ± 2.1 µMe.g., 0.9 ± 0.1

Note: The data in Table 2 is for illustrative purposes only and does not represent experimentally determined values.

experimental_workflow_fluorescence_quenching cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution instrument_setup Set up Spectrofluorometer (Ex: 295nm, Em: 310-450nm) prep_protein->instrument_setup prep_ligand Prepare Ligand Stock titration Titrate with Ligand prep_ligand->titration prep_buffer Prepare Buffer initial_scan Record Initial Protein Fluorescence instrument_setup->initial_scan initial_scan->titration record_spectra Record Fluorescence Spectra after each addition titration->record_spectra Repeat record_spectra->titration extract_intensity Extract Fluorescence Intensity record_spectra->extract_intensity correction Correct for Dilution & Inner Filter Effect extract_intensity->correction plot_data Plot ΔF vs. [Ligand] correction->plot_data fit_curve Fit to Binding Model plot_data->fit_curve determine_kd Determine Kd fit_curve->determine_kd

Experimental workflow for a fluorescence quenching assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information about protein-ligand interactions. Chemical shift perturbation (CSP) is a common NMR method used to map binding interfaces.

Principle: Upon ligand binding, the chemical environment of amino acid residues at the binding site changes, leading to shifts in their corresponding peaks in the NMR spectrum.

Protocol:

  • Sample Preparation:

    • Prepare a solution of ¹⁵N-labeled protein (typically 0.1-1 mM) in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

    • Prepare a concentrated stock solution of this compound in the same deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add a small amount of the ligand to the protein sample.

    • Acquire another ¹H-¹⁵N HSQC spectrum.

    • Continue this titration until the chemical shifts of the affected residues stop changing.

  • Data Analysis:

    • Overlay the spectra and identify the residues whose peaks have shifted.

    • Calculate the weighted chemical shift difference for each residue.

    • Map the perturbed residues onto the 3D structure of the protein to identify the binding site.

    • By fitting the chemical shift changes as a function of ligand concentration, the Kd can be determined.

logical_relationship_nmr_csp protein ¹⁵N-Labeled Protein complex Protein-Ligand Complex protein->complex nmr_spec ¹H-¹⁵N HSQC Spectrum protein->nmr_spec Free State ligand This compound ligand->complex complex->nmr_spec Bound State csp Chemical Shift Perturbation (CSP) nmr_spec->csp binding_site Binding Site Mapping csp->binding_site kd_determination Kd Determination csp->kd_determination

Logical relationship in an NMR chemical shift perturbation experiment.
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: The binding of a ligand to a protein is associated with a change in enthalpy (ΔH). ITC measures this heat change upon titration of the ligand into the protein solution.

Protocol:

  • Sample Preparation:

    • Prepare the protein solution (e.g., 10-100 µM) and the this compound solution (e.g., 10-20 times the protein concentration) in the exact same buffer to minimize heats of dilution.

    • Degas both solutions thoroughly.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature.

    • Perform a series of small injections of the ligand into the protein solution. The instrument will measure the heat change after each injection.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to obtain the heat change per injection.

    • This is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, from which Kd is calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

signaling_pathway_itc_thermodynamics binding Protein + Ligand <=> Complex heat_change Heat Change (ΔH) (Measured by ITC) binding->heat_change binding_isotherm Binding Isotherm heat_change->binding_isotherm thermo_params Thermodynamic Parameters binding_isotherm->thermo_params kd Dissociation Constant (Kd) thermo_params->kd n Stoichiometry (n) thermo_params->n delta_g Gibbs Free Energy (ΔG) thermo_params->delta_g delta_s Entropy (ΔS) thermo_params->delta_s

Thermodynamic parameters derived from an ITC experiment.

Concluding Remarks

This compound is a versatile probe for studying protein-ligand interactions. Its intrinsic fluorescence makes it particularly well-suited for fluorescence quenching assays, a robust and widely accessible technique for determining binding affinities. When combined with other biophysical methods like NMR and ITC, a comprehensive understanding of the binding mechanism, thermodynamics, and structural details of the interaction can be achieved. These detailed protocols provide a solid foundation for researchers to design and execute experiments to elucidate the intricacies of molecular recognition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl N-acetyl-L-tryptophanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl N-acetyl-L-tryptophanate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a two-step process involving the N-acetylation of L-tryptophan followed by Fischer-Speier esterification of the resulting N-acetyl-L-tryptophan with methanol in the presence of an acid catalyst.

Q2: What are the key reaction steps involved in the synthesis?

A2: The synthesis involves two primary transformations:

  • N-acetylation: The amino group of L-tryptophan is acetylated, typically using acetic anhydride.

  • Esterification: The carboxylic acid group of N-acetyl-L-tryptophan is esterified with methanol using an acid catalyst to form the methyl ester.

Q3: Which acid catalysts are suitable for the esterification step?

A3: Strong acid catalysts are typically used to facilitate the Fischer-Speier esterification. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and in situ generated hydrogen chloride (HCl) from reagents like thionyl chloride (SOCl₂) or acetyl chloride. Trimethylchlorosilane (TMSCl) in methanol is a milder and convenient alternative that can provide good to excellent yields.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the typical purification methods for this compound?

A5: After the reaction is complete, a standard workup procedure is followed, which typically includes:

  • Neutralizing the acid catalyst.

  • Extracting the product into an organic solvent.

  • Washing the organic layer to remove impurities.

  • Drying the organic layer and removing the solvent. The crude product can then be purified by recrystallization or flash column chromatography on silica gel.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Esterification Step) 1. Insufficient acid catalyst: The catalyst is essential for protonating the carboxylic acid and making it more electrophilic.[3][4] 2. Presence of water: Water can shift the equilibrium of the Fischer esterification back towards the starting materials.[5] 3. Low reaction temperature: The reaction may not have enough energy to overcome the activation barrier.[5] 4. Short reaction time: The reaction may not have proceeded to completion.1. Ensure a catalytic amount of a strong acid is used. 2. Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a drying agent like molecular sieves.[5][6] 3. Heat the reaction mixture to a gentle reflux.[5] 4. Increase the reaction time and monitor the progress by TLC until the starting material is consumed.[5]
Low Yield in N-acetylation Step 1. Incorrect stoichiometry: An insufficient amount of the acetylating agent will lead to incomplete reaction. 2. Suboptimal pH: The pH of the reaction mixture can affect the reactivity of the amino group.1. Use a slight excess of the acetylating agent (e.g., acetic anhydride). 2. For acetylation with acetic anhydride, the reaction is often carried out under basic conditions to deprotonate the amino group, making it more nucleophilic. Careful control of pH is necessary to avoid side reactions.[7]
Formation of Side Products 1. Over-methylation: Using harsh methylating agents can lead to methylation at other sites. 2. Indole ring reactions: Under strongly acidic or oxidative conditions, the indole ring of tryptophan can undergo side reactions such as nitration or oxidation.[8] 3. Polymerization: Self-polymerization can be a side reaction, although protection of the amino group as the acetyl derivative minimizes this.[1]1. Use milder esterification methods, such as TMSCl in methanol. 2. Avoid harsh reaction conditions and ensure the reaction is carried out under an inert atmosphere if necessary. 3. Ensure the N-acetylation step is complete before proceeding to esterification.
Dark Brown or Black Reaction Mixture 1. Decomposition of starting material or product: High temperatures or strong acids can sometimes cause degradation. 2. Side reactions involving the indole ring. 1. Use milder reaction conditions, such as a lower reflux temperature or a less harsh acid catalyst. 2. Ensure the reaction is not overheated.
Difficulty in Isolating the Product 1. Incomplete removal of unreacted N-acetyl-L-tryptophan: The starting material for the esterification is an acid and may be difficult to separate from the product. 2. Emulsion formation during extraction. 1. During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid by converting it to its water-soluble salt.[5] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification of Tryptophan Derivatives

MethodAcid Catalyst/ReagentSolventTemperatureReaction TimeYieldReference
Thionyl Chloride/MethanolThionyl ChlorideMethanol0 °C to refluxNot Specified>90%[1]
Trimethylchlorosilane/MethanolTrimethylchlorosilaneMethanolRoom TemperatureNot SpecifiedGood to Excellent[1]
Hydrogen Chloride Gas/MethanolHydrogen Chloride GasEthylene dichloride, MethanolRoom Temp to Reflux3.5 hoursHigh[1]

Note: Yields are for the synthesis of L-Tryptophan methyl ester hydrochloride and serve as a general guideline for the esterification of N-acetyl-L-tryptophan.

Experimental Protocols

Protocol 1: N-acetylation of L-tryptophan

This protocol describes a general procedure for the N-acetylation of L-tryptophan.

Reagents:

  • L-tryptophan

  • Acetic anhydride

  • Sodium hydroxide solution

Procedure:

  • Dissolve L-tryptophan in an aqueous sodium hydroxide solution in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring vigorously.

  • Monitor the pH of the reaction and maintain it in the alkaline range (e.g., pH 11-13) by adding sodium hydroxide solution as needed.[7]

  • Allow the reaction to stir for a specified time (e.g., 1-2 hours) after the addition of acetic anhydride is complete.

  • After the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the N-acetyl-L-tryptophan.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Esterification of N-acetyl-L-tryptophan

This protocol is a representative example for the Fischer esterification of N-acetyl-L-tryptophan.

Reagents:

  • N-acetyl-L-tryptophan

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

Procedure using Sulfuric Acid:

  • Suspend N-acetyl-L-tryptophan in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to a gentle reflux and maintain for several hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Procedure using Thionyl Chloride:

  • Suspend N-acetyl-L-tryptophan in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cool the mixture to 0 °C.

  • Slowly add thionyl chloride dropwise to the suspension under vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, evaporate the mixture to dryness to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_acetylation Step 1: N-Acetylation cluster_esterification Step 2: Fischer Esterification start Start with L-Tryptophan dissolve Dissolve in aqueous NaOH start->dissolve cool Cool to 0°C dissolve->cool add_ac2o Add Acetic Anhydride cool->add_ac2o stir Stir and maintain pH add_ac2o->stir acidify Acidify to precipitate stir->acidify filter_dry Filter and Dry acidify->filter_dry product1 N-acetyl-L-tryptophan filter_dry->product1 suspend Suspend in anhydrous Methanol product1->suspend add_catalyst Add Acid Catalyst (e.g., H₂SO₄) suspend->add_catalyst reflux Reflux reaction mixture add_catalyst->reflux workup Workup (Neutralize, Extract, Wash, Dry) reflux->workup purify Purify (Recrystallization or Chromatography) workup->purify product2 This compound purify->product2 fischer_esterification_mechanism cluster_mechanism Fischer Esterification Mechanism start N-acetyl-L-tryptophan protonation Protonation of carbonyl oxygen start->protonation H+ attack Nucleophilic attack by methanol protonation->attack CH3OH tetrahedral Tetrahedral intermediate attack->tetrahedral proton_transfer Proton transfer tetrahedral->proton_transfer water_leaves Elimination of water proton_transfer->water_leaves -H₂O deprotonation Deprotonation water_leaves->deprotonation -H+ product This compound deprotonation->product

References

"preventing degradation of Methyl N-acetyl-L-tryptophanate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl N-acetyl-L-tryptophanate in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (Ac-Trp-OMe) is an acetylated and esterified derivative of the essential amino acid L-tryptophan. Its increased hydrophobicity makes it useful in peptide engineering and the design of peptide mimetics.[] Maintaining its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to the formation of impurities with altered biological activity.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

Based on studies of closely related tryptophan derivatives like N-acetyl-tryptophan (NAT), the primary factors that can cause degradation of this compound are:

  • Oxidation: The indole ring of the tryptophan moiety is highly susceptible to oxidation.[2][3][4]

  • pH: Both acidic and basic conditions can promote degradation, including hydrolysis of the methyl ester and the amide linkage.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[3][5]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[5]

Q3: What are the likely degradation products of this compound?

A known oxidation product of this compound is N-formyl-N-acetylkynurenine methyl ester.[2] Based on the degradation pathways of N-acetyl-tryptophan, other potential degradation products could include hydroxylated derivatives and kynurenine-type compounds.[3] Hydrolysis of the methyl ester would yield N-acetyl-L-tryptophan.

Q4: How can I detect the degradation of my this compound solution?

Degradation can be monitored using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[3] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration (yellowing) of the solution Oxidation of the indole ring.Prepare solutions fresh. Store solutions protected from light and in an inert atmosphere (e.g., by purging with nitrogen or argon). Consider adding antioxidants if compatible with the experimental system.
Precipitation in the solution Formation of insoluble degradation products or changes in solubility due to pH shifts.Ensure the pH of the solution is within a stable range for the compound. Filter the solution through a 0.22 µm filter before use.
Inconsistent experimental results Degradation of the compound leading to variable concentrations of the active molecule.Prepare fresh solutions for each experiment. Store stock solutions under optimal conditions (see below) and for a limited time. Perform a stability study under your experimental conditions.
Appearance of new peaks in HPLC analysis Chemical degradation of this compound.Identify the degradation products if possible (e.g., by mass spectrometry). Refer to the degradation pathways to understand the cause and implement preventative measures.

Key Factors Influencing Stability and Recommended Handling

Factor Effect on Stability Recommendation
pH Susceptible to acid and base-catalyzed hydrolysis.Maintain the pH of the solution in the neutral range (pH 6-8). Avoid strongly acidic or alkaline conditions.
Temperature Higher temperatures accelerate degradation.[5]Store stock solutions at low temperatures (-20°C or -80°C).[6] For working solutions, prepare them fresh and use them promptly. Avoid repeated freeze-thaw cycles.
Light UV and visible light can cause photodegradation.[5]Store solutions in amber vials or wrap containers with aluminum foil to protect from light. Minimize exposure to ambient light during experiments.
Oxygen The indole ring is prone to oxidation.[4]Use deoxygenated solvents to prepare solutions. Purge the headspace of the storage container with an inert gas like nitrogen or argon. Consider the use of antioxidants if they do not interfere with downstream applications.
Solvent The choice of solvent can impact stability.Use high-purity solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent). Avoid solvents containing reactive impurities.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • High-purity water, acetonitrile, and methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a C18 column and UV detector

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C).

    • At each time point, withdraw a sample, cool it to room temperature, and dilute it with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

4. HPLC Analysis:

  • Analyze all samples by RP-HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) and UV detection at a wavelength where the compound has maximum absorbance (e.g., 280 nm).

  • Quantify the amount of remaining this compound and the formation of any degradation products.

Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation main This compound oxidized_intermediate Hydroxylated Intermediates main->oxidized_intermediate [O] hydrolyzed_ester N-acetyl-L-tryptophan main->hydrolyzed_ester H₂O (Acid/Base) photo_products Various Photoproducts main->photo_products hv (Light) kynurenine_derivative N-formyl-N-acetylkynurenine methyl ester oxidized_intermediate->kynurenine_derivative Ring Opening

Caption: Plausible degradation pathways for this compound.

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Troubleshooting Aggregation in Peptide Synthesis with Ac-Trp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides incorporating N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe). The following resources offer troubleshooting strategies and detailed protocols to help overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is Ac-Trp-OMe and why might it contribute to aggregation?

A1: Ac-Trp-OMe is N-acetyl-L-tryptophan methyl ester. Tryptophan, with its large, hydrophobic indole side chain, is known to promote self-association of peptide chains through hydrophobic interactions and π-π stacking.[1] This can lead to the formation of aggregates, particularly in sequences with a high content of hydrophobic amino acids. The presence of a methyl ester at the C-terminus can further increase the hydrophobicity of the peptide, potentially exacerbating aggregation issues.

Q2: What are the common signs of peptide aggregation during synthesis?

A2: Several indicators may suggest on-resin aggregation:

  • Poor Resin Swelling: The peptide-resin may shrink or fail to swell properly in the synthesis solvents.[1][2]

  • Slow or Incomplete Reactions: Both Fmoc-deprotection and amino acid coupling steps may become sluggish or fail to reach completion.[1][2] This can be indicated by a positive Kaiser test after a coupling step.[3][4]

  • Physical Clumping: The resin beads may become sticky and clump together.[5]

  • Low Yield: A significant decrease in the expected yield of the final peptide product is a strong indicator of aggregation-related problems.[3][5]

  • Presence of Deletion Sequences: Mass spectrometry analysis of the crude product may show a significant presence of peptides missing one or more amino acids (n-1, n-2, etc.).[3]

Q3: Can the position of Ac-Trp-OMe in the peptide sequence influence aggregation?

A3: Yes, the position can be critical. Placing aromatic and hydrophobic residues, like tryptophan, near the C-terminus can enhance the tendency for aggregation.[1] Therefore, peptides with Ac-Trp-OMe at or near the C-terminus may be more susceptible to aggregation.

Q4: What are the initial steps I should take if I suspect aggregation?

A4: If you suspect aggregation, a logical first step is to analyze the crude peptide by mass spectrometry to confirm the presence of the target peptide and identify any deletion sequences.[4][6] This will help determine the severity of the problem and at which stages of the synthesis the inefficiency is occurring.

Troubleshooting Guides

Issue 1: Incomplete Coupling to or after the Ac-Trp-OMe residue.

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final product as identified by mass spectrometry.

  • Low overall yield.

Troubleshooting Workflow:

G cluster_symptoms Symptoms cluster_strategies Troubleshooting Strategies cluster_reagent Reagent & Condition Modification cluster_solvent Solvent System Optimization Symptom1 Positive Kaiser Test Reagent1 Use Stronger Coupling Reagents (e.g., HATU, HCTU, PyBOP) Symptom1->Reagent1 Solvent1 Switch to NMP or a DMF/NMP mixture Symptom1->Solvent1 Symptom2 Deletion Sequences (MS) Reagent2 Increase Coupling Time and/or Double Couple Symptom2->Reagent2 Solvent2 Add Chaotropic Salts (e.g., LiCl, KSCN) Symptom2->Solvent2 Symptom3 Low Yield Reagent3 Increase Temperature (Conventional or Microwave) Symptom3->Reagent3 Solvent3 Use 'Magic Mixture' (DCM/DMF/NMP with Triton X-100 and Ethylene Carbonate) Symptom3->Solvent3

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Methodologies:

  • Change Coupling Reagents: If standard coupling reagents like DIC/HOBt are failing, switch to more potent phosphonium or aminium-based reagents such as PyBOP®, HBTU, HATU, or HCTU.[3][7] These can often overcome the steric hindrance associated with aggregated peptide chains.

  • Optimize Reaction Conditions:

    • Double Coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion.[3]

    • Increase Temperature: Performing the coupling at elevated temperatures (e.g., 50-75°C), either through conventional heating or with a microwave peptide synthesizer, can disrupt secondary structures and improve reaction kinetics.[2][3]

  • Modify the Solvent System:

    • Solvent Choice: N-methylpyrrolidone (NMP) is often more effective than dimethylformamide (DMF) at solvating growing peptide chains and preventing aggregation, especially for hydrophobic sequences.[2][6][8] A mixture of solvents can also be beneficial.

    • Chaotropic Salts: The addition of chaotropic salts like LiCl (0.4 M) or KSCN to the coupling or washing solutions can disrupt hydrogen bonding and break up aggregates.[2][3]

Issue 2: Poor solubility of the crude peptide after cleavage.

Symptoms:

  • Difficulty dissolving the lyophilized peptide in standard solvents (e.g., water, acetonitrile).

  • Formation of a cloudy solution or visible precipitate.

Troubleshooting Workflow:

G cluster_dissolution Dissolution Strategies cluster_prevention Preventative Measures for Resynthesis Start Lyophilized Peptide with Ac-Trp-OMe is Insoluble Step1 Attempt standard solvents (Water, ACN/Water) Start->Step1 Prev1 Incorporate Pseudoproline Dipeptides in the sequence Start->Prev1 Consider for Resynthesis Step2 Use a small amount of organic co-solvent (DMSO, DMF) to initially dissolve Step1->Step2 If fails Step3 Slowly add aqueous buffer to the organic solution with vortexing Step2->Step3 Step4 If aggregation persists, use denaturing agents (6M GdmCl, 8M Urea) for non-structural applications Step3->Step4 If fails Prev2 Use a low-loading resin Prev1->Prev2 Prev3 Utilize a PEG-based resin (e.g., TentaGel) Prev2->Prev3

Caption: Troubleshooting workflow for poor peptide solubility.

Detailed Methodologies:

  • Solubilization Techniques:

    • Organic Co-solvents: For highly hydrophobic peptides, which are common for Trp-rich sequences, first dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF.[1] Once fully dissolved, slowly add the desired aqueous buffer dropwise while continuously vortexing.[1]

    • Denaturing Agents: For applications where the peptide's tertiary structure is not critical (e.g., mass spectrometry), strong denaturants like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can be used to disrupt aggregates.[1]

  • Preventative Strategies for Resynthesis:

    • Incorporate Structure-Disrupting Moieties: Proactively insert pseudoproline dipeptides at strategic locations within the sequence (approximately every 6th residue).[2] These introduce a "kink" in the peptide backbone that disrupts the interchain hydrogen bonding responsible for aggregation.[1]

    • Choose an Appropriate Resin: For difficult sequences, consider using a resin with better swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel).[3] A lower substitution level on the resin can also reduce the proximity of peptide chains and minimize aggregation.[2][3]

Quantitative Data Summary

The effectiveness of different anti-aggregation strategies can be sequence-dependent. The following table summarizes various approaches and their general impact.

StrategyParameterRecommended ModificationExpected OutcomeCitations
Solvent System Primary SolventSwitch from DMF to NMP or a mixture of DCM/DMF/NMP (1:1:1).Improved solvation of the growing peptide chain, reduced aggregation.[2][8]
AdditivesAdd chaotropic salts (e.g., 0.4 M LiCl) to coupling/washing steps.Disruption of inter-chain hydrogen bonds.[2][3]
Coupling Conditions ReagentsUse high-efficiency coupling reagents (e.g., HATU, HCTU).Overcomes steric hindrance from aggregated chains, improves coupling efficiency.[3]
TemperatureIncrease coupling temperature to 50-75°C (microwave or conventional).Disrupts secondary structures, improves reaction kinetics.[2][3]
Backbone Modification Sequence DesignIncorporate pseudoproline dipeptides every 6-7 residues.Introduces a "kink" to prevent β-sheet formation.[1][2]
Use Dmb/Hmb protected amino acids.Prevents hydrogen bonding at the peptide backbone.[2]
Solid Support Resin TypeUse PEG-based resins (e.g., TentaGel, NovaPEG).Better swelling properties and solvation of the peptide.[3][7]
Resin LoadingUse a resin with a lower substitution level.Reduces the proximity of peptide chains, minimizing inter-chain interactions.[2][3]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Coupling for Aggregated Sequences

This protocol describes a general procedure for performing a coupling reaction under microwave irradiation to overcome aggregation.

Materials:

  • Peptide-resin

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HCTU, HATU) (3-5 equivalents)

  • Activation base (e.g., DIPEA, 2,4,6-Collidine) (6-10 equivalents)

  • Microwave peptide synthesizer

  • DMF or NMP

Procedure:

  • Place the peptide-resin in the reaction vessel of the microwave synthesizer.

  • Perform the Fmoc deprotection step, which can also be enhanced by microwave heating (e.g., 75°C for 3-5 minutes). Wash the resin thoroughly with DMF.[3]

  • In a separate vessel, dissolve the Fmoc-protected amino acid, coupling reagent, and activation base in DMF or NMP.

  • Add the activated amino acid solution to the peptide-resin.

  • Apply microwave energy to reach the target temperature (e.g., 75-90°C) and hold for a specified time (e.g., 5-10 minutes).

  • Drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the steps for incorporating a commercially available Fmoc-Xaa-Yaa(ψMe,MePro)-OH dipeptide to disrupt aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Yaa(ψMe,MePro)-OH dipeptide (1.5-3 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (1.5-3 equivalents)

  • Activation base (e.g., DIPEA) (3-6 equivalents)

  • DMF

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve the pseudoproline dipeptide, coupling reagent, and activation base in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.[1] Using phosphonium- or aminium-activated pseudoproline dipeptides, couplings are generally complete within 1 hour.[7]

  • Wash the resin thoroughly with DMF.

  • Monitor the completion of the reaction using a TNBS test, as the Kaiser test can be unreliable for secondary amines.[1]

  • Proceed with the deprotection of the Fmoc group and the coupling of the next amino acid. The native Ser or Thr residue will be regenerated during the final TFA cleavage.[7]

References

Technical Support Center: Optimizing the Solubility of Methyl N-acetyl-L-tryptophanate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Methyl N-acetyl-L-tryptophanate in aqueous buffers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is an acetylated and esterified derivative of the essential amino acid L-tryptophan.[] These modifications increase its hydrophobicity compared to the parent L-tryptophan molecule, which can lead to challenges in achieving desired concentrations in aqueous buffers commonly used in biological and pharmaceutical research.[] Poor solubility can result in precipitation, leading to inaccurate experimental results and difficulties in formulation.

Q2: What are the key factors influencing the solubility of this compound?

The solubility of this compound, much like related tryptophan derivatives, is primarily influenced by:

  • pH: The solubility of tryptophan and its derivatives is often pH-dependent.

  • Temperature: Generally, solubility of organic compounds increases with temperature.

  • Co-solvents: The use of organic co-solvents can significantly enhance the solubility of hydrophobic molecules.

  • Buffer Composition: Interactions with salts and other components in the buffer can sometimes affect solubility.[2][3]

Q3: What is a recommended starting approach to dissolve this compound in an aqueous buffer?

A common starting point is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted into the desired aqueous buffer to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤ 0.5% v/v for DMSO in cell culture).[4]

Q4: Can I heat the solution to improve solubility?

Gentle heating can be an effective method to increase the solubility of tryptophan derivatives. However, it is important to consider the thermal stability of this compound and other components in your buffer to avoid degradation.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound.

Problem Potential Cause Recommended Solution
Precipitation upon addition to aqueous buffer "Solvent Shock": The rapid change in solvent polarity when adding a concentrated organic stock solution to the aqueous buffer can cause the compound to crash out of solution.Employ a serial dilution method. First, create an intermediate dilution of the organic stock in a small volume of the pre-warmed buffer. Then, add this intermediate dilution to the final volume of the buffer. Add the solution dropwise while gently vortexing or swirling.[5]
Exceeding Solubility Limit: The target concentration in the final buffer may be above the compound's intrinsic aqueous solubility.Empirically determine the maximum soluble concentration by preparing a dilution series and observing for precipitation. Consider using a formulation with co-solvents if a higher concentration is necessary.
Cloudiness or precipitation after storage Temperature Fluctuation: The solubility of the compound may be lower at colder storage temperatures (e.g., 4°C).Store the solution at a consistent temperature where solubility is maintained. If refrigeration is necessary, allow the solution to fully equilibrate to room temperature or 37°C before use and visually inspect for any precipitate.
Compound Instability: The compound may be degrading over time in the aqueous environment, leading to less soluble byproducts.Prepare fresh solutions for each experiment whenever possible. If storage is required, consider storing aliquots at -20°C or -80°C to minimize degradation.
Inconsistent experimental results Incomplete Dissolution: The compound may not be fully dissolved, leading to an inaccurate final concentration.After preparing the solution, visually inspect it for any undissolved particles. Gentle sonication can aid in dissolving the compound.[6]
Interaction with Buffer Components: Certain salts or other additives in the buffer could potentially interact with the compound, reducing its solubility.If precipitation is observed in a specific buffer (e.g., phosphate-buffered saline), try an alternative buffer system (e.g., a citrate or acetate buffer) to see if the issue persists.[2]

Quantitative Data Summary

Solvent/Buffer System Expected Solubility Notes
WaterLowDue to its hydrophobic nature.
EthanolHighGenerally more soluble in organic solvents.[7]
Dimethyl Sulfoxide (DMSO)HighA common solvent for creating stock solutions of hydrophobic compounds.[6]
Phosphate-Buffered Saline (PBS) pH 7.4Low to ModerateSolubility is expected to be limited. The use of a co-solvent is likely necessary for higher concentrations.
Aqueous Buffers with Co-solvents (e.g., DMSO, PEG300, Tween-80)Moderate to HighFormulations with co-solvents can significantly increase the achievable concentration in aqueous solutions.[6][8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[6]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer using Serial Dilution
  • Pre-warm Buffer: Warm the desired aqueous buffer (e.g., PBS or cell culture medium) to 37°C.[5]

  • Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock solution in the pre-warmed buffer. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, add 1 µL of the stock to 99 µL of buffer. Mix gently by pipetting.

  • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed buffer to achieve the desired working concentration. For example, to prepare a 1 µM final solution, add 10 µL of the 100 µM intermediate solution to 990 µL of buffer.

  • Mixing and Inspection: Gently mix the final solution. Visually inspect for any signs of precipitation before use.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store intermediate Intermediate Dilution store->intermediate Use Stock prewarm Pre-warm Aqueous Buffer prewarm->intermediate final_dilution Final Dilution intermediate->final_dilution use Use in Experiment final_dilution->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? solvent_shock Cause: Solvent Shock? start->solvent_shock During preparation storage_issue Cause: Storage Issue? start->storage_issue After storage solubility_limit Cause: Exceeded Solubility? solvent_shock->solubility_limit No solution_serial Solution: Use Serial Dilution solvent_shock->solution_serial Yes solution_determine_max Solution: Determine Max Concentration solubility_limit->solution_determine_max Yes solution_storage Solution: Adjust Storage Conditions storage_issue->solution_storage Yes solution_fresh Solution: Prepare Fresh Solution storage_issue->solution_fresh If degradation suspected

Caption: A logical diagram for troubleshooting precipitation issues.

References

"common side reactions in the synthesis of tryptophan derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tryptophan derivatives. Our goal is to help you navigate common side reactions and optimize your experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low Yields and Tar Formation in Fischer Indole Synthesis

Question: My Fischer indole synthesis is resulting in a low yield of the desired tryptophan derivative and a significant amount of dark, insoluble tar. How can I improve this?

Answer: Low yields and tar formation are common challenges in the Fischer indole synthesis, often stemming from the harsh acidic and high-temperature conditions.[1][2] Here are several strategies to mitigate these issues:

  • Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can promote decomposition and polymerization, while one that is too weak will result in an incomplete reaction.[1] It is recommended to screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[2] For less reactive substrates, polyphosphoric acid (PPA) can be effective.[2] Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide good regiocontrol and can be diluted with sulfolane or dichloromethane to reduce degradation with sensitive substrates.[3]

  • Control the Reaction Temperature: High temperatures accelerate the formation of tar.[1] It is advisable to start with milder conditions and incrementally increase the temperature to find the optimal balance between reaction rate and side product formation.[1] Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially improving yields.[4]

  • Purity of Starting Materials: Ensure that the arylhydrazine and carbonyl compounds are pure, as impurities can catalyze side reactions.[2]

  • One-Pot Procedure: Some arylhydrazones are unstable and can decompose before cyclization. In such cases, generating the hydrazone in situ and proceeding directly to the cyclization without isolation can improve the overall yield.[2]

Issue 2: Alkylation of the Tryptophan Indole Ring During Deprotection

Question: I am observing a side product with an additional mass of +56 Da in my peptide synthesis after the final TFA cleavage. I suspect alkylation of a tryptophan residue. How can I prevent this?

Answer: The side product you are observing is likely the result of tert-butylation of the tryptophan indole ring. The tert-butyl cation is a reactive intermediate generated during the acid-catalyzed cleavage of Boc protecting groups and other tert-butyl-based protecting groups.[1] The electron-rich indole ring of tryptophan is highly susceptible to alkylation by these electrophiles.[1][5] Here’s how to address this issue:

  • Use of Scavengers: The most effective way to prevent tryptophan alkylation is to add scavengers to the cleavage cocktail. Scavengers are nucleophilic compounds that trap the reactive carbocations before they can modify the peptide.[1][5]

    • Trialkylsilanes: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers.[1] A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Thioethers: Thioanisole is another effective scavenger.[5]

    • Dithiols: 1,2-Ethanedithiol (EDT) can also be used and is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[1]

  • Indole Nitrogen Protection: Protecting the indole nitrogen of tryptophan with a Boc group (Fmoc-Trp(Boc)-OH) can significantly reduce alkylation and other side reactions during peptide synthesis and cleavage.[6][7] This is especially recommended for syntheses involving arginine, as the Pmc or Pbf protecting groups on arginine can also lead to tryptophan modification.[6]

  • Alkylation by the Linker: In some cases, the linker of the solid support resin (e.g., Wang resin) can be the source of alkylation on the indole nucleus.[8][9] This side reaction has been observed regardless of the scavenger used and the position of the tryptophan in the peptide sequence, except when it is the C-terminal residue.[9] If this is suspected, switching to a different resin may be necessary.

Issue 3: Oxidation of the Tryptophan Side Chain

Question: My purified tryptophan-containing peptide shows signs of degradation over time, with new peaks appearing in the HPLC analysis. How can I prevent this oxidation?

Answer: The indole ring of tryptophan is prone to oxidation, which can occur during synthesis, purification, and storage.[10] The primary oxidation products are N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxytryptophan derivatives.[10] The following measures can be taken to minimize oxidation:

  • Use Deoxygenated Solvents: Dissolved oxygen is a major contributor to tryptophan oxidation. Use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.

  • Control pH: Maintain the pH of solutions between 4 and 6, as higher pH values can accelerate oxidation.

  • Protect from Light: Exposure to light can promote the formation of reactive oxygen species. Protect your samples from light by using amber vials or covering them with aluminum foil.

  • Add Antioxidants: Consider adding antioxidants to your solutions to scavenge free radicals.

  • Indole Nitrogen Protection: Using a protecting group on the indole nitrogen, such as Boc or formyl, can help prevent oxidation during synthesis.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Bischler-Möhlau indole synthesis?

A1: The Bischler-Möhlau synthesis is known for its harsh reaction conditions, which can lead to poor yields and a mixture of regioisomers, especially with unsymmetrical ketones.[2][4][12] The primary challenges are controlling the regioselectivity of the cyclization and minimizing decomposition and polymerization of the starting materials and intermediates.[2][13][14]

Q2: How can I improve the regioselectivity of the Fischer indole synthesis when using an unsymmetrical ketone?

A2: When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[3] The regioselectivity can be influenced by:

  • Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate.

  • Catalyst Choice: The acidity of the medium is a major factor controlling regioselectivity.[3] Experimenting with different acid catalysts can help favor the formation of one regioisomer over the other.[15] Eaton's reagent has been reported to provide unprecedented regiocontrol in some cases.[3]

Q3: Can protecting groups from other amino acids interfere with tryptophan during peptide synthesis?

A3: Yes. During TFA deprotection, sulfonyl-based protecting groups from arginine residues (e.g., Pmc, Pbf, Mtr) can be transferred to the indole ring of tryptophan.[6] The extent of this side reaction is dependent on the spatial distance between the arginine and tryptophan residues.[6] Using Fmoc-Trp(Boc)-OH is the most effective way to prevent this side reaction.[6]

Q4: What is the best way to quantify tryptophan oxidation products?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV and/or mass spectrometry (MS) detection is the most common method for quantifying tryptophan and its oxidation products like NFK and Kyn.[16][17][18][19][20][21] Specific wavelengths can be used for detection; for instance, NFK and Kyn can be monitored at 320 nm and 360 nm, respectively.[17]

Q5: How can I avoid racemization of tryptophan derivatives during synthesis?

A5: Racemization at the α-carbon is a potential side reaction, especially under harsh basic or acidic conditions or during peptide coupling steps.[22][23] To minimize racemization:

  • Use the minimum amount of base necessary for reactions.

  • When activating the carboxylic acid for peptide coupling, use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress the formation of the planar oxazolone intermediate that leads to racemization.[22][24]

  • Perform coupling reactions at lower temperatures (e.g., 0 °C).[22]

Quantitative Data on Side Reactions

The following tables summarize quantitative data on common side reactions in the synthesis of tryptophan derivatives.

Table 1: Effect of Indole Protection on Tryptophan Alkylation During Peptide Cleavage

Tryptophan Derivative UsedScavenger Cocktail% Alkylated Side ProductReference
Fmoc-Trp-OHTFA/H₂O/TIS (95:2.5:2.5)Significant[1][5]
Fmoc-Trp(Boc)-OHTFA/H₂O/TIS (95:2.5:2.5)Minimized[6][7]

Note: Specific percentages can vary depending on the peptide sequence and other protecting groups present.

Table 2: Common Oxidation Products of Tryptophan and their Mass Shifts

Oxidation ProductMass Shift (Da)Common Analytical MethodReference
Hydroxytryptophan+16HPLC-MS[25]
N-formylkynurenine (NFK)+32HPLC-MS/MS[18][25]
Kynurenine (Kyn)+4HPLC-MS/MS[25]
Dioxindolylalanine (DiOia)+32HPLC[10][26]
Oxindolylalanine (Oia)+16HPLC[10][26]

Experimental Protocols

Protocol 1: Boc Protection of Tryptophan Indole Nitrogen

This protocol describes the synthesis of Nα-Boc-L-tryptophan.

Materials:

  • L-Tryptophan

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1 M Sodium Hydroxide (NaOH)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Aqueous HCl

Procedure:

  • Dissolve L-tryptophan (1 equivalent) in a 1:1 mixture of water and dioxane.

  • Add di-tert-butyl dicarbonate (1 equivalent) and 1 M NaOH (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Adjust the pH to 2.4 by adding aqueous HCl.

  • Extract the mixture with ethyl acetate (2 x 150 mL).

  • Evaporate the combined organic phases to dryness to yield Nα-Boc-L-tryptophan as a white solid (typical yield: ~69%).[27]

Protocol 2: Fischer Indole Synthesis of a Tryptamine Derivative

This protocol is adapted for the synthesis of substituted tryptamines.

Materials:

  • Substituted phenylhydrazine hydrochloride

  • 4-(N,N-dialkylamino)butanal dialkyl acetal

  • 4% aqueous Sulfuric acid or Glacial Acetic Acid

  • 30% Ammonium hydroxide solution

  • Isopropyl acetate or Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, reflux a mixture of the substituted phenylhydrazine hydrochloride (1.0 eq) and 4-(N,N-dimethylamino)butanal dimethyl acetal (1.2 eq) in 4% aqueous sulfuric acid for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the solution with 30% aqueous ammonium hydroxide.

  • Extract the aqueous layer with isopropyl acetate or dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure tryptamine.[28]

Visual Guides

Diagram 1: General Troubleshooting Workflow for Low Yield in Indole Synthesis

low_yield_troubleshooting start Low Yield in Indole Synthesis purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) purity->conditions If pure protect Consider Protecting Groups for Sensitive Functionalities conditions->protect If still low yield end Improved Yield conditions->end If yield improves route Evaluate Alternative Synthesis Route protect->route If side reactions persist protect->end If yield improves route->end

Caption: Troubleshooting workflow for low yields in indole synthesis.

Diagram 2: Side Reactions of Tryptophan During Peptide Deprotection

deprotection_side_reactions cluster_0 Deprotection (e.g., TFA) cluster_1 Reactive Intermediates cluster_2 Side Products cluster_3 Prevention Strategies start Peptide-Resin with Trp carbocation Carbocations (e.g., t-butyl+) start->carbocation Acid Cleavage oxidation Oxidized Tryptophan (+16, +32 Da) start->oxidation Presence of O₂ alkylation Alkylated Tryptophan (+56 Da) carbocation->alkylation Electrophilic Attack scavengers Add Scavengers (TIS, EDT) carbocation->scavengers Trapping protection Use Fmoc-Trp(Boc)-OH

References

Technical Support Center: Purification of Crude Methyl N-acetyl-L-tryptophanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl N-acetyl-L-tryptophanate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield After Crystallization

Potential Cause Recommended Solution
Incomplete Crystallization Ensure the solution is sufficiently supersaturated. If cooling crystallization is used, cool the solution to a lower temperature (e.g., 0-4°C) and allow sufficient time for crystal formation. Gentle scratching of the inner wall of the flask with a glass rod can induce nucleation.
Product is Too Soluble in the Chosen Solvent Select a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Consider anti-solvent crystallization by adding a solvent in which the product is insoluble to a solution of the product. Water-containing acetic acid can be a solvent for recrystallizing tryptophan derivatives.[1]
Loss During Filtration or Washing Use a pre-chilled washing solvent to minimize dissolution of the crystals. Wash with a minimal amount of solvent. Ensure the filter paper pore size is appropriate to retain the crystals.
Adherence of Product to Glassware After filtration, rinse the crystallization vessel with a small amount of the chilled mother liquor or wash solvent to recover any remaining crystals.

Problem 2: Product Fails to Solidify or Oils Out

Potential Cause Recommended Solution
Presence of Impurities Impurities can depress the melting point and inhibit crystal lattice formation. Attempt to purify a small portion of the oil by flash column chromatography and use the purified material as seed crystals for the bulk of the material.
Inappropriate Solvent System The solvent may be too good of a solvent for the compound, even at low temperatures. Try a different solvent or a solvent/anti-solvent system.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an amorphous oil instead of a crystalline solid. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

Problem 3: Poor Separation or Tailing Peaks in Flash Column Chromatography

Potential Cause Recommended Solution
Inappropriate Mobile Phase Polarity If the product elutes too quickly (low Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of the more polar solvent). If the product elutes too slowly or is retained on the column (high Rf), increase the mobile phase polarity.
Sample Overload Too much crude material was loaded onto the column, exceeding its binding capacity. Use a larger column or reduce the amount of sample loaded. As a general rule, the sample load should be 1-5% of the silica gel weight.
Compound Degradation on Silica Gel The indole ring of tryptophan derivatives can be sensitive to acidic silica gel.[2] Consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
Incomplete Dissolution of Sample Before Loading Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a stronger solvent before loading. If using a stronger solvent, ensure it does not negatively impact the separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities can originate from the starting materials or be generated during the synthesis and workup. Common impurities for tryptophan derivatives include:

  • Unreacted Starting Materials: N-acetyl-L-tryptophan and any unreacted esterification reagents.

  • Side-Reaction Products: Di-acetylated products or products from reactions with aldehydes (e.g., 1,1'-Ethylidenebis(L-tryptophan) if acetaldehyde is present).[3]

  • Degradation Products: Oxidation of the indole ring can lead to various degradants, such as kynurenine derivatives.[4][5] Tryptophan derivatives can be sensitive to acidic conditions and oxidative stress.[2][4]

Q2: What is a good starting point for a recrystallization solvent system?

A2: Based on the properties of related compounds, a good starting point for recrystallization would be a solvent system where this compound is soluble when hot and insoluble when cold. Consider solvent mixtures like ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water. For N-Boc-l-tryptophan methyl ester, recrystallization from a mixture of these solvents has been reported to yield a solid.[6]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (tryptophan derivatives are UV active at 254 nm and 280 nm). Fractions containing the pure product (a single spot with the correct Rf value) can then be combined.

Q4: My purified product is a white to light yellow powder. Is the yellow color an impurity?

A4: While a pure compound is often white, a slight yellow tinge in tryptophan derivatives is common and may not necessarily indicate significant impurity. It can sometimes be due to minor oxidation of the indole ring. Purity should be confirmed by analytical methods like HPLC, NMR, or melting point determination.

Q5: What HPLC conditions are suitable for analyzing the purity of this compound?

A5: A reversed-phase HPLC method is typically used for N-acetyl-tryptophan and its derivatives.[4]

  • Column: A C18 column is a standard choice.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.3) and an organic solvent like acetonitrile is common.[7]

  • Detection: UV detection at 220 nm or 280 nm is suitable due to the indole chromophore.[7][8]

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Loading: Carefully apply the dissolved sample to the top of the silica bed.

  • Elution: Begin elution with the mobile phase. A common starting eluent for a related compound, N-Boc-7-boro-L-tryptophan methyl ester, is a mixture of 5% acetone, 15% dichloromethane, and 80% hexanes.[6] The polarity can be gradually increased by increasing the percentage of acetone or another polar solvent.

  • Fraction Collection: Collect fractions in test tubes and analyze each by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Strategy cluster_analysis Final Analysis Crude Crude Methyl N-acetyl-L-tryptophanate Choice Purity Assessment (e.g., TLC, HPLC) Crude->Choice Chromatography Flash Column Chromatography Choice->Chromatography Complex Mixture Crystallization Recrystallization Choice->Crystallization Relatively Clean Chromatography->Crystallization Further Purification Pure Pure Product Chromatography->Pure Crystallization->Pure Analysis Characterization (NMR, MS, MP, HPLC) Pure->Analysis

Caption: A decision workflow for the purification of crude this compound.

Troubleshooting_Chromatography Start Column Chromatography Issue Problem What is the issue? Start->Problem PoorSep Poor Separation / Tailing Problem->PoorSep Resolution LowYield Low Recovery Problem->LowYield Yield Sol_Polarity Adjust Mobile Phase Polarity PoorSep->Sol_Polarity Sol_Overload Reduce Sample Load PoorSep->Sol_Overload Sol_Silica Use Deactivated Silica PoorSep->Sol_Silica Sol_Retain Increase Eluent Strength LowYield->Sol_Retain Sol_Degrade Run Column Faster / Colder LowYield->Sol_Degrade

Caption: Troubleshooting logic for flash column chromatography issues.

References

Technical Support Center: Troubleshooting Poor Cell Viability in Methyl N-acetyl-L-tryptophanate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability in experiments involving Methyl N-acetyl-L-tryptophanate. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it differ from N-acetyl-L-tryptophan?

This compound is the methyl ester derivative of N-acetyl-L-tryptophan. The addition of a methyl group to the carboxyl end of N-acetyl-L-tryptophan increases its hydrophobicity. While N-acetyl-L-tryptophan is often used as a supplement in cell culture media to provide a stable source of tryptophan and has been shown to have protective effects against cell death[1][2][3], the increased hydrophobicity of the methylated form could alter its interaction with cellular membranes and intracellular components, potentially leading to different biological effects.

Q2: We are observing significant cell death in our assays, even at what we believe are low concentrations of this compound. What are the potential causes?

Poor cell viability in experiments with this compound can arise from several factors:

  • Compound Cytotoxicity: While the parent compound, N-acetyl-L-tryptophan, is generally considered non-toxic to cells, the methylated version may have inherent cytotoxic properties at certain concentrations that have not been widely documented. Some tryptophan derivatives and modified tryptophan methyl esters have been shown to induce apoptosis.[1][2]

  • Solvent Toxicity: The solvent used to dissolve the compound, commonly DMSO, can be toxic to cells, especially at final concentrations above 0.1%.

  • Compound Solubility and Precipitation: this compound's increased hydrophobicity may lead to poor solubility in aqueous cell culture media.[] If the compound precipitates out of solution, these solid particles can be directly harmful to cells or can lead to inaccurate concentrations in your experiment. N-Acetyl-DL-tryptophan is only slightly soluble in water.[5]

  • Suboptimal Cell Culture Conditions: Pre-existing stress on your cells due to factors like incorrect cell density, media formulation issues, serum variability, or low-level contamination can make them more susceptible to any potential negative effects of the compound.

  • Assay-Specific Artifacts: The compound may interfere with the reagents of your chosen cell viability assay (e.g., MTT, XTT), leading to inaccurate readings that suggest lower viability.

Troubleshooting Guides

Issue 1: High Cell Death Observed Across Multiple Concentrations

If you are observing significant cell death even at the lowest concentrations of this compound, follow these steps to diagnose the issue.

Troubleshooting Workflow

start Start: High Cell Death Observed check_solvent 1. Prepare Solvent Control (Vehicle only, highest concentration used) start->check_solvent solvent_toxic Is solvent control showing toxicity? check_solvent->solvent_toxic reduce_solvent Action: Reduce final solvent concentration to <=0.1% solvent_toxic->reduce_solvent Yes check_solubility 2. Visually Inspect for Precipitation (Microscope, naked eye in wells) solvent_toxic->check_solubility No reduce_solvent->check_solubility precipitate_found Is there evidence of precipitation? check_solubility->precipitate_found improve_solubility Action: Improve Solubility (See Protocol 2) precipitate_found->improve_solubility Yes dose_response 3. Perform Detailed Dose-Response (Wider range of concentrations) precipitate_found->dose_response No improve_solubility->dose_response determine_toxicity Is there a clear dose-dependent toxicity? dose_response->determine_toxicity inherent_toxicity Conclusion: Inherent compound toxicity likely. Consider apoptosis/necrosis assays. determine_toxicity->inherent_toxicity Yes assay_interference 4. Test for Assay Interference (See Protocol 3) determine_toxicity->assay_interference No end Problem Identified inherent_toxicity->end interference_found Is there assay interference? assay_interference->interference_found change_assay Action: Switch to a different viability assay (e.g., Trypan Blue, CellTiter-Glo) interference_found->change_assay Yes interference_found->end No change_assay->end

Caption: Troubleshooting workflow for high cell death.

Issue 2: Inconsistent Results Between Replicate Experiments

Inconsistent data can often be traced back to compound handling and preparation.

Potential Cause Troubleshooting Step Recommendation
Incomplete Solubilization Visually inspect stock and working solutions for any particulate matter.Use sonication or gentle warming to aid dissolution of your stock solution. Prepare fresh working solutions for each experiment.
Compound Degradation Prepare fresh stock solutions of this compound.Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.
Pipetting Errors Review your dilution scheme. Use calibrated pipettes.Perform serial dilutions carefully and ensure thorough mixing at each step.
Cell Plating Inconsistency Ensure even cell distribution when plating.After trypsinization, ensure you have a single-cell suspension. Gently rock the plate after seeding to distribute cells evenly.

Experimental Protocols

Protocol 1: Standard Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability based on the metabolic activity of mitochondrial reductase enzymes.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Protocol 2: Improving Compound Solubility
  • Solvent Choice: While DMSO is common, consider ethanol for initial stock preparation, as N-Acetyl-DL-tryptophan has higher solubility in ethanol than in water.[5] Always ensure the final solvent concentration in the cell culture medium is non-toxic (ideally ≤0.1%).

  • Stock Solution Preparation:

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

    • Add the chosen solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-100 mM).

    • Use a vortex or sonicator to ensure complete dissolution. Gentle warming (to 37°C) may also help.

  • Working Solution Preparation: Prepare fresh working solutions by diluting the stock solution in complete cell culture medium immediately before adding to the cells.

  • Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the compound can help maintain solubility.

  • Visual Confirmation: Before adding to your cells, visually inspect the final working solution for any signs of precipitation.

Protocol 3: Assessing Compound Interference with Viability Assays

This protocol helps determine if this compound is directly interfering with your assay chemistry.

  • Prepare a "No-Cell" Plate: In a 96-well plate, prepare the same serial dilutions of your compound in cell culture medium as you would for your experiment. Do not add any cells.

  • Add Assay Reagents: Add the viability assay reagent (e.g., MTT, XTT, AlamarBlue) to these wells.

  • Incubation: Incubate for the same period as your standard protocol.

  • Read Absorbance/Fluorescence: Measure the signal from the wells.

  • Analysis: If you observe a significant signal that changes with the concentration of your compound, it indicates direct interference. This could be due to the compound reducing the tetrazolium salt itself or quenching the fluorescent signal. In this case, you should switch to a different viability assay that relies on a different principle, such as trypan blue exclusion (cell counting) or ATP measurement (e.g., CellTiter-Glo).

Signaling Pathways and Potential Mechanisms

While specific pathways for this compound are not well-defined, the parent compound and other tryptophan metabolites are known to influence several key cellular signaling pathways. Poor cell viability could be a result of the compound's influence on these or other pathways.

cluster_0 Potential Mechanisms of Cytotoxicity Compound This compound Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ProlifPath Inhibition of Proliferation Pathways (e.g., Akt, Erk1/2) Compound->ProlifPath ROS Increased ROS Production Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis ROS->Apoptosis Caspase->Apoptosis CellCycleArrest Cell Cycle Arrest / Reduced Viability ProlifPath->CellCycleArrest

Caption: Potential signaling pathways affected by tryptophan derivatives.

  • Apoptosis Induction: Some tryptophan derivatives can induce apoptosis.[2] This can be investigated by assays that measure caspase activation (e.g., Caspase-Glo assays), DNA fragmentation (e.g., TUNEL assay), or changes in the mitochondrial membrane potential. N-acetyl-L-tryptophan has been shown to inhibit the release of cytochrome c from mitochondria, a key step in apoptosis.[6][3] It is possible the methylated form has an opposing effect.

  • Oxidative Stress: Tryptophan metabolism can be linked to the production of reactive oxygen species (ROS).[3] Excessive ROS can lead to cellular damage and death. This can be measured using fluorescent probes like DCFDA.

  • Inhibition of Proliferation Pathways: Some compounds can inhibit key signaling pathways required for cell proliferation and survival, such as the Akt and Erk1/2 pathways.[7] A reduction in the activity of these pathways can lead to decreased cell viability.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling Ac-Trp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe).

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for peptide synthesis, and which are recommended for Ac-Trp-OMe?

A1: A variety of coupling reagents are available, broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[1]

  • Carbodiimides like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often with additives like HOBt to improve efficiency and reduce racemization.[2][3]

  • Aminium/Uronium Salts such as HBTU, HATU, and HCTU are highly efficient and rapid.[1][3] HATU is often preferred as it reacts faster with less epimerization compared to HBTU.[3][4] COMU is another efficient reagent that is safer than many benzotriazole-based reagents and requires only one equivalent of base.[3][5]

  • Phosphonium Salts like PyBOP and PyAOP are also very effective, particularly for coupling sterically hindered or N-methylated amino acids.[1][6]

For Ac-Trp-OMe, aminium/uronium salts like HATU or phosphonium salts like PyBOP are excellent choices due to their high efficiency and ability to suppress side reactions.[1][4]

Q2: How does the choice of solvent affect the coupling reaction?

A2: The solvent plays a critical role in solvating the growing peptide chain and the resin in solid-phase peptide synthesis (SPPS).[7][8] Poor solvation can lead to peptide aggregation, resulting in incomplete reactions and low yields.[9]

  • N,N-Dimethylformamide (DMF) is a common and effective solvent for peptide-resin solvation, often leading to high coupling yields.[7][8] However, it can decompose over time to release dimethylamine, which can cause premature Fmoc-group removal.[8]

  • N-Methylpyrrolidone (NMP) is more polar than DMF and is an excellent solvent for improving coupling yields, especially for difficult sequences.[8]

  • Dichloromethane (DCM) is often used in Boc chemistry but may not efficiently solvate longer peptide chains.[8]

  • "Green" solvents like 2-methyltetrahydrofuran (2-MeTHF) are being explored as less hazardous alternatives, though they may require more optimization, particularly for Fmoc-removal steps.[10]

Q3: What are the common side reactions involving the tryptophan residue during coupling?

A3: The indole side chain of tryptophan is susceptible to modification under certain conditions. During cleavage from the resin with strong acids like TFA, the use of scavengers is necessary to prevent alkylation of the indole ring by protecting group cations.[11] Additionally, under oxidative conditions, the tryptophan residue can be modified.[12][13] Therefore, it is crucial to use appropriate protecting groups and cleavage cocktails to maintain the integrity of the tryptophan side chain. The use of Fmoc-Trp(Boc)-OH is strongly recommended when employing strategies that might lead to side-chain modification.[9]

Q4: What is racemization and how can it be minimized?

A4: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, which can occur during the carboxyl group activation step.[4] This is a significant issue as it leads to diastereomeric impurities that are difficult to separate. To minimize racemization:

  • Use coupling reagents known for low racemization levels, such as HATU or PyAOP .[4][6]

  • Incorporate additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma Pure.[6]

  • Avoid strong bases like DIPEA when possible; weaker bases such as N-methylmorpholine (NMM) or collidine can be used.[6]

  • Keep reaction temperatures low and avoid prolonged activation times.[4][6]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Coupling Yield 1. Steric Hindrance: The amino acid being coupled or the N-terminal residue on the resin is bulky.[6] 2. Peptide Aggregation: The growing peptide chain forms secondary structures on the resin, preventing reagent access.[6][9] 3. Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) was not fully removed.[6] 4. Poor Solvation: The chosen solvent does not adequately swell the resin or solvate the peptide.[7][8]1. Use a more powerful coupling reagent (e.g., HATU, COMU).[1][5] Consider a double coupling or increasing reaction time/temperature.[14] 2. Switch to a more disruptive solvent like NMP or a DMF/DCM mixture.[6] Incorporate pseudoproline dipeptides in the sequence if applicable.[6] 3. Confirm complete deprotection with a ninhydrin test before coupling.[6] 4. Change to a better solvating solvent like DMF or NMP.[7]
Incomplete Reaction (Positive Ninhydrin Test after Coupling) 1. Insufficient Reagent Equivalents: Not enough amino acid or coupling reagent was used. 2. Short Reaction Time: The coupling reaction was not allowed to proceed to completion. 3. Deactivated Reagents: Coupling reagents or amino acid solutions may have degraded.1. Increase the equivalents of the amino acid and coupling reagents (e.g., 3-5 equivalents).[1][14] 2. Increase the coupling time or perform a second coupling (recoupling).[6] 3. Use fresh reagents. 4. If the reaction remains incomplete, cap the unreacted amines by acetylation (using acetic anhydride and a base like pyridine) to prevent the formation of deletion sequences.[1]
High Levels of Racemization 1. Over-activation: The pre-activation time of the carboxylic acid was too long.[6] 2. Strong Base: Use of a strong base like DIPEA can promote racemization.[6] 3. Inappropriate Reagent Choice: Some coupling reagents are more prone to causing racemization.1. Reduce the pre-activation time before adding the amine component.[6] 2. Use a weaker base like N-methylmorpholine (NMM) or collidine.[6] 3. Use a combination known to suppress racemization, such as HATU/HOAt or DIC/Oxyma Pure.[5][6]
Presence of Side Products 1. Diketopiperazine Formation: Can occur at the dipeptide stage, leading to cleavage from the resin.[15] 2. Modification of Trp Side Chain: Alkylation or oxidation of the indole ring.[11][13] 3. Reaction with Excess Reagents: Excess HATU or HBTU can cap the N-terminus of the peptide chain.[3]1. Careful selection of the first two amino acids and coupling conditions can mitigate this.[15] 2. Use a Boc-protected tryptophan [Fmoc-Trp(Boc)-OH] and use scavengers during the final cleavage step.[9] 3. Avoid using a large excess of the coupling reagent.[3]
Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentReagent TypeRelative EfficiencyRacemization RiskKey Advantages
EDC/HOBt CarbodiimideModerate-HighLow-ModerateWater-soluble byproducts, good for solution phase.[3][16]
HBTU Aminium SaltHighLowEfficient for many difficult couplings.[1][3]
HATU Aminium SaltVery HighVery LowFaster and less epimerization than HBTU; excellent for hindered couplings.[3][4]
PyBOP Phosphonium SaltHighLowGenerally associated with low racemization levels.[6]
COMU Aminium SaltVery HighVery LowHighly efficient, safer than HBTU/HATU, requires only 1 eq. of base.[3][5]

Table 2: Influence of Solvents on Coupling Efficiency

SolventKey PropertiesTypical UseConsiderations
DMF Good peptide-resin solvation.[7]Standard solvent for Fmoc-SPPS.Can decompose to dimethylamine; potential for N-formylation at high temps.[8]
NMP More polar than DMF, excellent solvation.[8]Difficult or aggregating sequences.More expensive than DMF.[8]
DCM Good resin swelling for polystyrene.[8]Boc-SPPS, washing steps.May not solvate growing peptide chains well; reacts slowly with piperidine.[8]
2-MeTHF "Green" alternative.[10]Alternative to DMF/NMP.Requires optimization, especially for deprotection steps.[10]
Experimental Protocols

Protocol 1: General Coupling of Ac-Trp-OMe using HATU

This protocol is a general guideline for coupling onto a resin-bound amine.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (confirmed by a negative Kaiser test) and the resin is swollen in DMF.[1][15]

  • Activation Mixture Preparation: In a separate vessel, dissolve Ac-Trp-OMe (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a non-nucleophilic base such as DIPEA (6 equivalents).[1] Allow the mixture to pre-activate for several minutes.

  • Coupling Reaction: Add the activation mixture to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.[2]

  • Washing: Filter the resin and wash thoroughly with DMF (3 times) and then DCM (3 times) to remove excess reagents and byproducts.[2]

  • Confirmation: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the reaction's completion.[15] If the test is positive (indicating free amines), a second coupling may be required.[6]

Protocol 2: Coupling using EDC/HOBt in Solution Phase

This protocol is a general guideline for solution-phase coupling.

  • Reactant Preparation: Dissolve the N-protected amino acid (or peptide fragment) and the amino acid ester to be coupled (e.g., Ac-Trp-OMe) in a suitable solvent like DCM or DMF.[2]

  • Reaction Setup: Cool the mixture in an ice bath (0 °C).

  • Reagent Addition: Add HOBt (1.2 equivalents) followed by EDC (1.2 equivalents) to the stirred mixture.[2]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).[17]

  • Workup: If using DCM, wash the reaction mixture with water to remove excess EDC and the urea byproduct. Dry the organic phase over sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[2]

Visualizations

G General Workflow for Ac-Trp-OMe Coupling cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling & Analysis Resin Resin with Free Amine Coupling Coupling Reaction Resin->Coupling Deprotection Fmoc Deprotection (if needed) Deprotection->Resin 1. 20% Piperidine/DMF AcTrpOMe Ac-Trp-OMe ActivatedEster Activated Ester Formation AcTrpOMe->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Solvent Solvent (e.g., DMF) Solvent->ActivatedEster ActivatedEster->Coupling Wash Wash Resin Coupling->Wash Test Kaiser/Ninhydrin Test Wash->Test Test->Coupling Positive (Recouple) Product Coupled Product Test->Product Negative

Caption: General workflow for solid-phase coupling of Ac-Trp-OMe.

G Troubleshooting Low Coupling Yield Start Low Yield or Positive Ninhydrin Test CheckDeprotection Was Fmoc deprotection complete? Start->CheckDeprotection CheckReagents Are reagents/conditions optimal? CheckDeprotection->CheckReagents Yes RedoDeprotection Action: Repeat deprotection and verify with test. CheckDeprotection->RedoDeprotection No CheckAggregation Is peptide aggregation suspected? CheckReagents->CheckAggregation Yes OptimizeReagents Action: Increase reagent equivalents, use stronger coupling agent (HATU), or increase time/temp. CheckReagents->OptimizeReagents No ChangeSolvent Action: Switch to NMP or add disruptive co-solvents. CheckAggregation->ChangeSolvent Yes RecoupleCap Action: Perform a second coupling. If still incomplete, cap unreacted amines. CheckAggregation->RecoupleCap No RedoDeprotection->Start Retry Coupling OptimizeReagents->Start Retry Coupling ChangeSolvent->Start Retry Coupling Success Problem Resolved RecoupleCap->Success

Caption: Decision tree for troubleshooting low coupling yield.

References

Technical Support Center: Mass Spectrometry Analysis of Methyl N-acetyl-L-tryptophanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of Methyl N-acetyl-L-tryptophanate.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: The molecular formula for this compound is C₁₄H₁₆N₂O₃, with a molecular weight of 260.30 g/mol .[]

Q2: What are the expected protonated and sodiated adducts for this compound in positive ion mode ESI-MS?

A2: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe the following common adducts:

  • [M+H]⁺: 261.12 m/z

  • [M+Na]⁺: 283.10 m/z

  • [M+K]⁺: 299.07 m/z

It is also possible to observe dimer formation, such as [2M+H]⁺ and [2M+Na]⁺.[2]

Q3: What are the major fragmentation pathways for N-acetylated amino acid esters like this compound?

A3: N-acetylated amino acid esters typically undergo fragmentation through several key pathways. Common losses include the neutral loss of water (H₂O), ketene (C₂H₂O) from the N-acetyl group, and cleavage of the ester group.[3] For tryptophan derivatives, a characteristic fragmentation involves the cleavage of the N–Cα bond, which can lead to the formation of a spiro[cyclopropane-indolium] backbone.[2][4]

Q4: Are there any known issues with in-source fragmentation for tryptophan derivatives?

A4: Yes, tryptophan-derived metabolites are known to sometimes undergo in-source fragmentation during electrospray ionization.[2][4] This can be influenced by the ESI source conditions. If you are observing significant fragmentation before MS/MS analysis, consider optimizing your source parameters, such as the capillary voltage and gas temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for the [M+H]⁺ Ion 1. Inefficient ionization. 2. Incorrect mobile phase composition. 3. In-source fragmentation.1. Optimize ESI source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow, and temperature). 2. Ensure the mobile phase contains a proton source, such as 0.1% formic acid. 3. Lower the source collision energy or cone voltage to minimize in-source fragmentation.[5]
Multiple Adducts Observed ([M+Na]⁺, [M+K]⁺) 1. Contamination from glassware, solvents, or salts in the sample.1. Use high-purity solvents and additives. 2. Clean glassware thoroughly; consider using plasticware to minimize sodium and potassium contamination.[6] 3. If adducts are still problematic, consider using a desalting step for your sample.
Unexpected Fragment Ions in MS1 Spectrum 1. In-source collision-induced dissociation (CID). 2. Presence of impurities or co-eluting compounds.1. Reduce the energy in the ion source (e.g., lower cone/nozzle-skimmer voltage). 2. Check the purity of your standard. 3. Improve chromatographic separation to resolve impurities.
Poor Fragmentation Efficiency in MS/MS 1. Insufficient collision energy. 2. Incorrect precursor ion selection. 3. Analyte concentration is too low.1. Perform a collision energy ramp experiment to determine the optimal energy for fragmentation.[7] 2. Ensure the isolation window for the precursor ion is appropriate and centered on the correct m/z. 3. Increase the sample concentration or injection volume.
Non-reproducible Fragmentation Pattern 1. Fluctuations in collision energy. 2. Instability of the ion source.1. Ensure the mass spectrometer is properly calibrated and the collision cell pressure is stable. 2. Allow the instrument to stabilize before analysis and monitor for any fluctuations in source parameters.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺) under collision-induced dissociation (CID).

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [M+H]⁺ m/z 261.12 frag1 Loss of CH₃OH m/z 229.09 precursor->frag1 -CH₃OH frag5 Loss of H₂O m/z 243.11 precursor->frag5 -H₂O frag6 Loss of N-acetyl group m/z 202.10 precursor->frag6 -CH₃CONH frag2 Loss of CO m/z 201.10 frag1->frag2 -CO frag3 Loss of C₂H₂O (ketene) m/z 187.08 frag1->frag3 -C₂H₂O frag4 Indole Side Chain Fragment m/z 130.07 frag1->frag4 Side Chain Cleavage

Caption: Proposed CID fragmentation of this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific instrumentation.

1. Sample Preparation:

  • Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL to create a stock solution.

  • Prepare working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentration range (e.g., 1-1000 ng/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Nebulizer Pressure: 40 psi.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • MS1 Scan Range: m/z 100-500.

  • MS/MS Analysis:

    • Precursor Ion: 261.12 m/z.

    • Collision Energy: Perform a ramping experiment from 10-40 eV to determine the optimal collision energy for generating characteristic fragment ions.

    • Product Ion Scan Range: m/z 50-270.

Quantitative Data Summary

The following table summarizes the theoretical m/z values for the precursor ion, common adducts, and major predicted fragment ions of this compound.

Ion Formula Theoretical m/z Description
[M+H]⁺ [C₁₄H₁₇N₂O₃]⁺261.1234Protonated Molecule
[M+Na]⁺ [C₁₄H₁₆N₂O₃Na]⁺283.1053Sodium Adduct
[M+K]⁺ [C₁₄H₁₆N₂O₃K]⁺299.0792Potassium Adduct
Fragment 1 [C₁₃H₁₃N₂O₂]⁺229.0972Loss of Methanol (-CH₃OH)
Fragment 2 [C₁₂H₁₃N₂O]⁺201.1022Loss of CO from Fragment 1
Fragment 3 [C₁₁H₉N₂]⁺169.0760Loss of Ketene (-C₂H₂O) from Fragment 1
Fragment 4 [C₉H₈N]⁺130.0651Indole Side Chain Fragment
Fragment 5 [C₁₄H₁₅N₂O₂]⁺243.1128Loss of Water (-H₂O)
Fragment 6 [C₁₂H₁₄N₂O]⁺202.1099Loss of N-acetyl group (-CH₃CONH)

References

"long-term storage and stability of Methyl N-acetyl-L-tryptophanate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl N-acetyl-L-tryptophanate. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored under refrigerated conditions, protected from light, in a tightly sealed container, and preferably under an inert atmosphere.[1][2] Storing it in a cool, dry, and well-ventilated area is crucial to prevent degradation.[2][3]

Q2: What are the visible signs of degradation?

A2: The primary visible sign of degradation is a change in color from white or off-white to yellow.[1][4] Other indicators may include changes in the material's physical state (e.g., clumping) or reduced solubility. For a definitive assessment, analytical methods are required.

Q3: My solid sample has developed a slight yellow tint. Is it still usable?

A3: A yellow discoloration suggests potential oxidation of the tryptophan indole ring, a known degradation pathway for tryptophan and its derivatives.[4][5] Before use, the purity of the material should be verified using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[6][7] If significant degradation is detected, or if the experiment is highly sensitive, using an uncompromised lot is strongly recommended.

Q4: What environmental factors can accelerate the degradation of this compound?

A4: Degradation is accelerated by exposure to several factors, including elevated temperatures, light (especially UV light), and oxygen.[4][5] The presence of strong oxidizing agents or certain metals can also catalyze degradation reactions.[1][5]

Q5: How is the stability of this compound formally assessed?

A5: The stability is typically assessed through forced degradation studies.[6][8] This involves subjecting the compound to stress conditions such as heat, light, acid/base hydrolysis, and oxidation. The amount of remaining parent compound and the formation of degradation products are monitored over time using a stability-indicating method, most commonly reverse-phase HPLC (RP-HPLC) coupled with UV or mass spectrometry (MS) detection.[4][6][7]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Compound degradation may have occurred due to improper storage or handling.1. Visually inspect the stock material for color changes.[4]2. Verify the purity of the compound using HPLC. Compare the chromatogram against a reference standard or a new batch.[6]3. If degradation is confirmed, discard the compromised stock.4. Prepare fresh solutions from a new, unopened container.5. Review and reinforce proper storage and handling protocols with all lab personnel.[2][3]
Difficulty dissolving the compound. The compound may have degraded into less soluble byproducts.1. Attempt to sonicate the solution gently.2. If solubility issues persist, it is a strong indicator of degradation.3. Confirm purity via HPLC analysis.[7]4. If the compound is impure, acquire a new lot.
Appearance of unknown peaks in an HPLC chromatogram. These peaks likely represent degradation products.1. Characterize the degradation products using LC-MS if possible to understand the degradation pathway.[8][9]2. Identify the stress factor (e.g., light exposure, heat) that may have caused the degradation and mitigate it in future handling.[5]3. Ensure solutions are prepared fresh and used within a validated timeframe.

Data Summary

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerated (+2°C to +8°C)Minimizes thermal degradation.[1]
Light Exposure Store in the dark (e.g., amber vial, in a cabinet)Prevents photo-oxidation of the indole ring.[4][5]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Reduces the rate of oxidative degradation.[1][4]
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric oxygen.[2][3]
Incompatibilities Avoid strong oxidizing agentsThese materials can directly react with and degrade the compound.[1]
Table 2: Effects of Stress Conditions on Stability
Stress ConditionExpected ObservationPrimary Degradation Pathway
Elevated Temperature Significant degradation, potential yellowing.[6]Thermal Oxidation.[6][8]
UV/Visible Light Discoloration and degradation.[4]Photo-oxidation.[5]
**Oxidizing Agents (e.g., H₂O₂) **Rapid degradation.[5][6]Chemical Oxidation of the indole ring.[5]
Strong Acid/Base Hydrolysis and other degradation pathways.[8]Acid/Base-catalyzed hydrolysis and rearrangement.[8]

Experimental Protocols

Protocol: Stability Assessment by Reverse-Phase HPLC

This protocol outlines a general method for assessing the purity and detecting degradation products of this compound.

  • Objective: To separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • Materials:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Sample Diluent: Mobile Phase A or a mixture of Water/Acetonitrile (e.g., 90:10 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm (for the indole ring) and 220 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Procedure:

    • Prepare a stock solution of this compound at 1 mg/mL in the sample diluent.

    • For stability studies, expose aliquots of the stock solution or solid material to the desired stress conditions (e.g., heat at 60°C for 24 hours).

    • At specified time points, dilute the samples to a final concentration of ~0.1 mg/mL with the sample diluent.

    • Inject the prepared samples onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to the parent compound by comparing its retention time with a reference standard.

    • Calculate the purity by dividing the peak area of the parent compound by the total peak area of all components in the chromatogram.

    • Monitor for the appearance of new peaks, which indicate the formation of degradation products.

Visualizations

Troubleshooting Workflow for Experimental Issues start Unexpected Experimental Results check_appearance Inspect Physical Appearance of Stock Compound start->check_appearance is_discolored Is there discoloration (e.g., yellowing)? check_appearance->is_discolored run_hplc Analyze Sample by HPLC for Purity Assessment is_discolored->run_hplc No is_discolored->run_hplc Yes (Degradation Suspected) is_pure Is Purity >98% and No Extra Peaks? run_hplc->is_pure issue_elsewhere Compound is Stable. Troubleshoot Other Experimental Parameters. is_pure->issue_elsewhere Yes degraded Compound is Degraded. is_pure->degraded No discard Discard Compromised Stock. Use a New Lot. degraded->discard review Review Storage and Handling Procedures (Light, Temp, Atmosphere) discard->review

Caption: Troubleshooting logic for unexpected experimental results.

Stability Testing Experimental Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis start Start prep_sample Prepare Sample Solutions and Solid Aliquots start->prep_sample stress Expose to Stress Conditions (Heat, Light, O₂, Acid, Base) prep_sample->stress aliquots Withdraw Aliquots at Time Points (t₀, t₁, t₂, ... tₙ) stress->aliquots hplc Analyze via Stability- Indicating HPLC Method aliquots->hplc interpret Interpret Data: - Calculate Purity % - Identify Degradants hplc->interpret report Generate Stability Report interpret->report

Caption: Workflow for conducting a forced degradation study.

Potential Oxidative Degradation Pathway parent This compound intermediate N-formylkynurenine-like Intermediate parent->intermediate product Kynurenine-like Degradation Product intermediate->product stressor Stress (Light, O₂, Heat) stressor->parent

Caption: Simplified oxidative degradation pathway.

References

Validation & Comparative

A Comparative Analysis of Methyl N-acetyl-L-tryptophanate and Melatonin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Methyl N-acetyl-L-tryptophanate and the well-characterized neurohormone, melatonin. This document summarizes their chemical and physical properties, delves into the established biological activities of melatonin, and explores the potential, though less documented, roles of this compound. The guide incorporates detailed experimental protocols for evaluating antioxidant activity and visualizes key signaling pathways.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical and physical characteristics of this compound and melatonin. While both are indole derivatives originating from L-tryptophan, their structural modifications lead to different properties.

PropertyThis compoundMelatonin (N-acetyl-5-methoxytryptamine)
Molecular Formula C14H16N2O3C13H16N2O2[1]
Molecular Weight 260.29 g/mol 232.28 g/mol [1]
Appearance White to off-white powderOff-white powder[1]
Melting Point 152.5 - 158.0 °C[2]116.5 - 118 °C[1]
Boiling Point 512.1 °C512.8 °C[1]
Density 1.236 g/cm³1.175 g/cm³[1]
Solubility Information not readily availableSoluble in organic solvents and to a limited extent in water

Biosynthesis

The biosynthetic pathways of these molecules highlight their relationship to the essential amino acid L-tryptophan.

Melatonin is synthesized from tryptophan in a multi-step enzymatic process primarily in the pineal gland.[3][4][5] The pathway involves the conversion of tryptophan to serotonin, which is then acetylated and subsequently methylated to yield melatonin.[3][4][5]

This compound is an acetylated and esterified derivative of L-tryptophan.[] It is typically synthesized chemically for use in research, particularly in peptide synthesis and as a precursor for other molecules.[2]

Comparative Biological Activity and Mechanism of Action

Melatonin: A Multifaceted Antioxidant and Signaling Molecule

Melatonin is a well-established and potent antioxidant with a dual mechanism of action.[7][8][9]

  • Direct Free Radical Scavenging: Melatonin directly neutralizes a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the highly damaging hydroxyl radical.[10]

  • Indirect Antioxidant Effects: Melatonin stimulates the expression and activity of several key antioxidant enzymes, such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase.[1][7][8][9] This is achieved through receptor-mediated signaling pathways.[7] Furthermore, melatonin's metabolites also possess free radical scavenging capabilities, creating a "cascade effect" where one molecule of melatonin can neutralize multiple free radicals.

The signaling pathways of melatonin are primarily mediated by its interaction with G-protein coupled receptors, MT1 and MT2.[3][7] Binding to these receptors initiates a cascade of intracellular events that influence various physiological processes, including circadian rhythm regulation and immune responses.[3][7]

Melatonin_Signaling_Pathway Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors (GPCR) Melatonin->MT1_MT2 Binds to G_protein Gαi/Gq MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Cellular_Response Cellular Response G_protein->Cellular_Response Modulates Ion Channels cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits CREB CREB Phosphorylation PKA->CREB Inhibits Gene_Expression Gene Expression (e.g., Antioxidant Enzymes) CREB->Gene_Expression Regulates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC PKC Ca2->PKC Activates PKC->Cellular_Response Antioxidant_Assay_Workflow Start Start: Compound (this compound or Melatonin) Stock_Solution Prepare Stock Solution and Serial Dilutions Start->Stock_Solution DPPH_Assay DPPH Assay Stock_Solution->DPPH_Assay ABTS_Assay ABTS Assay Stock_Solution->ABTS_Assay FRAP_Assay FRAP Assay Stock_Solution->FRAP_Assay Incubation Incubation DPPH_Assay->Incubation ABTS_Assay->Incubation FRAP_Assay->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Data Analysis (IC50 / FRAP value) Measurement->Data_Analysis End End: Antioxidant Capacity Determined Data_Analysis->End

References

Ac-Trp-OMe Demonstrates Neuroprotective Effects in Alzheimer's Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MANIPAL, India – A recent study highlights the potential of N-acetyl-L-tryptophan (Ac-Trp-OMe), also known as NAT, as a therapeutic agent for Alzheimer's disease. The research, conducted on a rat model of the disease, revealed that Ac-Trp-OMe administration significantly mitigated cognitive decline, reduced neuroinflammation, and lowered levels of the pathological Tau protein.[1][2][3] These findings offer a promising avenue for the development of new treatments for this debilitating neurodegenerative condition.

The study investigated the effects of Ac-Trp-OMe in rats with Alzheimer's-like pathology induced by the injection of amyloid-β (Aβ) 1-42 oligomers, a key pathological hallmark of the disease.[1][2] Animals treated with Ac-Trp-OMe showed marked improvements in spatial learning and memory in the Morris water maze test.[1][2] Furthermore, the compound was found to downregulate pro-inflammatory molecules such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in the brain, indicating a potent anti-inflammatory effect.[1][2] The treatment also led to a reduction in both total and phosphorylated Tau protein levels, another critical factor in the progression of Alzheimer's disease.[1][2]

Comparative Efficacy of Ac-Trp-OMe

The neuroprotective effects of Ac-Trp-OMe are significant when compared to other therapeutic strategies being explored for Alzheimer's disease. While many current treatments focus on clearing amyloid plaques, Ac-Trp-OMe demonstrates a multi-faceted approach by also targeting neuroinflammation and Tau pathology. The tables below summarize the quantitative outcomes of the Ac-Trp-OMe study and provide a comparative overview with other potential treatments.

Table 1: Efficacy of Ac-Trp-OMe in an Aβ 1-42 Rat Model of Alzheimer's Disease
ParameterControl (Aβ 1-42)Ac-Trp-OMe (30 mg/kg)Ac-Trp-OMe (50 mg/kg)
Cognitive Function (Morris Water Maze)
Escape Latency (seconds)50.16 ± 3.766Significantly shorterSignificantly shorter
Path Efficiency0.07157 ± 0.02655Significantly increasedSignificantly increased
Platform Entries0.8571 ± 0.3401Significantly increasedSignificantly increased
Neuroinflammation Markers
TNF-α (pg/mg of protein)ElevatedDownregulatedDownregulated
IL-6 (pg/mg of protein)ElevatedDownregulatedDownregulated
Tau Pathology
Total Tau (relative expression)1.280 ± 0.03107No significant change0.9300 ± 0.03710 (p<0.01)
Phosphorylated Tau (relative expression)ElevatedReducedReduced

Data sourced from Satarker et al., 2024.[1]

Table 2: Comparison of Ac-Trp-OMe with Alternative Alzheimer's Disease Therapies
Therapeutic Agent/StrategyMechanism of ActionKey Efficacy Findings in Preclinical Models
Ac-Trp-OMe (NAT) Reduces neuroinflammation, lowers Tau protein levels, improves cognitive function.[1][2][3]Significant improvement in spatial memory, reduction in pro-inflammatory cytokines and Tau pathology in a rat model.[1]
High-Tryptophan Diet Reduces intraneuronal Aβ load, alleviates neuroinflammation.[4][5]17% reduction in intraneuronal Aβ density in a transgenic mouse model.[5] Alleviates cognitive impairment and Aβ deposits in APP/PS1 mice.[4]
Tryptophan-Methionine Dipeptide (WM) Suppresses microglial activation and inflammation, reduces Aβ deposition.[6]Reduced Aβ deposition in the cortex and hippocampus and improved object recognition memory in 5xFAD mice.[6]
NU-9 (Experimental Drug) Clears toxic amyloid beta oligomers.[7]Reduced toxic amyloid beta oligomers and associated damage in a mouse model.[7]
Resveratrol Antioxidant, anti-inflammatory, reduces Aβ aggregation.[8]Reverses cognitive disturbances and effects of cholesterol-mediated amyloidogenic processing in mouse models.
Curcumin (Turmeric) Anti-inflammatory, antioxidant.Growing evidence for its beneficial role.

Experimental Protocols

The validation of Ac-Trp-OMe's efficacy was conducted using rigorous and well-established experimental protocols.

Alzheimer's Disease Animal Model
  • Model: Amyloid-β (Aβ) 1-42-induced rat model of Alzheimer's disease.

  • Induction: Rats received a single intracerebroventricular (i.c.v.) injection of Aβ 1-42 oligomers to induce Alzheimer's-like pathology, characterized by cognitive deficits and neuroinflammation.[1][2]

Drug Administration
  • Compound: N-acetyl-L-tryptophan (Ac-Trp-OMe).

  • Dosage: 30 mg/kg and 50 mg/kg body weight.[1]

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Daily for a specified duration following the induction of the disease model.

Behavioral Assessment: Morris Water Maze
  • Purpose: To evaluate spatial learning and memory.

  • Procedure: Rats were trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency), the efficiency of the swimming path, and the number of times the rat crossed the former platform location were recorded.[1]

Biochemical and Molecular Analysis
  • Sample Collection: Brain tissue (hippocampus and frontal cortex) was collected for analysis.

  • Neuroinflammation Markers: Levels of TNF-α and IL-6 were quantified using enzyme-linked immunosorbent assay (ELISA).

  • Tau Protein Analysis: The expression levels of total and phosphorylated Tau protein were measured using Western blot analysis.[1]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental design, the following diagrams illustrate the proposed signaling pathway of Ac-Trp-OMe and the experimental workflow.

Ac_Trp_OMe_Signaling_Pathway cluster_0 Alzheimer's Pathology cluster_1 Cellular Response cluster_2 Therapeutic Intervention Aβ Oligomers Aβ Oligomers Microglia/Astrocyte Activation Microglia/Astrocyte Activation Aβ Oligomers->Microglia/Astrocyte Activation Tau Hyperphosphorylation Tau Hyperphosphorylation Aβ Oligomers->Tau Hyperphosphorylation Neuroinflammation Neuroinflammation Microglia/Astrocyte Activation->Neuroinflammation Synaptic Dysfunction Synaptic Dysfunction Neuroinflammation->Synaptic Dysfunction Tau Hyperphosphorylation->Synaptic Dysfunction Cognitive Decline Cognitive Decline Synaptic Dysfunction->Cognitive Decline Ac-Trp-OMe Ac-Trp-OMe Ac-Trp-OMe->Neuroinflammation Inhibits Ac-Trp-OMe->Tau Hyperphosphorylation Reduces

Caption: Proposed mechanism of Ac-Trp-OMe in Alzheimer's disease.

Experimental_Workflow A Aβ 1-42 Injection (i.c.v. in rats) B Ac-Trp-OMe Administration (i.p. daily) A->B C Behavioral Testing (Morris Water Maze) B->C D Tissue Collection (Brain) C->D E Biochemical Analysis (ELISA, Western Blot) D->E F Data Analysis & Interpretation E->F

Caption: Experimental workflow for evaluating Ac-Trp-OMe efficacy.

References

A Head-to-Head Comparison of Tryptophan Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic fluorescence of tryptophan has long been a cornerstone of protein analysis, offering a window into protein structure, dynamics, and interactions. However, the native amino acid possesses certain photophysical limitations, including a relatively low quantum yield and complex decay kinetics, which can complicate data interpretation.[1][2] The development of synthetic tryptophan derivatives has opened new avenues for more sensitive and specific fluorescence-based assays. These probes offer enhanced photophysical properties, such as higher quantum yields, longer fluorescence lifetimes, and red-shifted excitation and emission spectra, allowing for more precise monitoring of biological processes.[2][3]

This guide provides a data-driven, head-to-head comparison of prominent tryptophan derivatives, summarizing their key performance metrics. Detailed experimental protocols for their characterization are also provided to aid researchers in selecting and applying the optimal probe for their specific needs.

Quantitative Data Comparison

The following table summarizes the key photophysical properties of selected tryptophan derivatives compared to the native L-tryptophan. This data highlights the distinct advantages of these synthetic probes for various applications.

DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features & Applications
L-Tryptophan ~280~350~5,600~0.13-0.20Intrinsic probe for protein structure and dynamics; sensitive to local environment.[3][4]
4-Cyanotryptophan (4-CN-Trp) >300~400Not specified>0.8High quantum yield, blue fluorescent emitter, suitable for cellular imaging and peptide-membrane interaction studies.[1]
Bicyclic Trp analogue (D) ~2903918,0700.30Higher molar absorbance and quantum yield than tryptophan; suitable as a FRET donor.[3]
Tricyclic Trp derivative (E) ~300413~18,0000.10Significantly higher molar absorbance than tryptophan, with a large red-shift in emission; suitable as a FRET donor.[3]
Tryptophan–coumarin hybrid Not specifiedNot specifiedNot specifiedNot specifiedStrong environmental sensitivity, compatible with near-infrared two-photon excitation.[5]
N-acetyltryptophanamide (NATA) ~280~350Not specified0.14A model compound for studying tryptophan fluorescence quenching mechanisms.[6][7]

Experimental Protocols

Reproducible and reliable data is paramount in scientific research. Below are detailed methodologies for the characterization of tryptophan derivatives.

Determination of Photophysical Properties

This protocol outlines the steps for measuring the key spectroscopic characteristics of a tryptophan derivative.

Materials:

  • N-acetylated methyl ester of the tryptophan derivative

  • Methanol (spectroscopic grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the N-acetylated methyl ester of the tryptophan derivative in methanol. Dilute the stock solution with methanol or PBS to a final concentration that gives an absorbance of ~0.1 at the excitation maximum to avoid inner filter effects.

  • Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum of the sample from 250 nm to 400 nm using the spectrophotometer.

    • Determine the wavelength of maximum absorption (λex).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λex, c is the molar concentration, and l is the path length of the cuvette.

  • Fluorescence Spectroscopy:

    • Excite the sample at its λex.

    • Record the fluorescence emission spectrum over a suitable wavelength range.

    • Determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • Fluorescence lifetimes can be measured using time-correlated single-photon counting (TCSPC).

    • The sample is excited by a pulsed light source, and the time delay between excitation and photon emission is recorded.

    • The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Site-Specific Incorporation into a Protein

This protocol describes a general method for incorporating a tryptophan derivative into a specific site in a protein using an amber suppressor tRNA/tRNA synthetase pair.

Materials:

  • E. coli strain engineered with an amber stop codon (TAG) at the desired incorporation site in the target protein gene.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for the tryptophan derivative.

  • Plasmid encoding the suppressor tRNA.

  • The desired tryptophan derivative.

  • Cell culture media and reagents for protein expression and purification.

Procedure:

  • Cell Transformation: Co-transform the engineered E. coli strain with the plasmids for the target protein, the synthetase, and the suppressor tRNA.

  • Protein Expression:

    • Grow the transformed cells in a minimal medium to a suitable optical density.

    • Induce protein expression and supplement the medium with the tryptophan derivative at a final concentration of 1-2 mM.

    • Continue cell growth for several hours to allow for protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Verification of Incorporation:

    • Confirm the incorporation of the tryptophan derivative by mass spectrometry.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Evaluating a Fluorescent Probe

The following diagram illustrates a typical workflow for the synthesis, characterization, and application of a novel tryptophan derivative as a fluorescent probe.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Biological Application synthesis Chemical Synthesis of Tryptophan Derivative purification Purification & Characterization (NMR, MS) synthesis->purification photophysics Measurement of: - Absorption & Emission Spectra - Quantum Yield - Fluorescence Lifetime purification->photophysics incorporation Site-Specific Incorporation into Protein photophysics->incorporation assay Fluorescence-Based Assay (e.g., FRET, Environmental Sensing) incorporation->assay

Caption: A generalized experimental workflow for the development and application of tryptophan-based fluorescent probes.

Signaling Pathway: Monitoring Protein Conformational Change with FRET

This diagram illustrates how a tryptophan derivative can be used as a FRET donor to monitor conformational changes in a protein upon ligand binding.

fret_pathway cluster_protein Protein States cluster_ligand Ligand p_open Open Conformation (No Ligand) p_closed Closed Conformation (Ligand Bound) p_open->p_closed Ligand Binding fret_low Low FRET p_open->fret_low p_closed->p_open Ligand Dissociation fret_high High FRET p_closed->fret_high d_open a_open d_closed a_closed ligand Ligand

Caption: A schematic illustrating the use of a FRET pair to monitor ligand-induced protein conformational changes.

References

A Comparative Guide to Assessing the Purity of Synthetic Methyl N-acetyl-L-tryptophanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthetic compounds is a cornerstone of reliable scientific research and drug development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthetic Methyl N-acetyl-L-tryptophanate, a key intermediate in the synthesis of various bioactive molecules. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the primary analytical techniques used for the purity assessment of this compound and related N-acetylated amino acid esters.

Analytical TechniquePurity DeterminationKey AdvantagesTypical Purity Levels ReportedLimit of Detection (LOD) / Limit of Quantification (LOQ)
HPLC (UV) Quantifies the main compound and detects UV-active impurities.Robust, reproducible, and widely available.>98.0% (area%)[1]LOD: ~0.05 µg/mL, LOQ: ~0.17 µg/mL for related compounds[2][3]
Chiral HPLC Determines enantiomeric purity by separating L- and D-isomers.Essential for controlling stereochemistry.>99% enantiomeric excess (ee)Method dependent, can be in the range of 0.8 µg/mL (LOD) and 1.6 µg/mL (LOQ) for chiral separations[4]
qNMR Provides an absolute purity value against a certified internal standard.Highly accurate, requires no identical reference standard for the analyte.[5][6]Can provide purity values with an uncertainty of <1%[6]Dependent on spectrometer field strength and sample concentration.
Mass Spectrometry (MS) Identifies and characterizes impurities, including non-UV active ones.High sensitivity and specificity for structural elucidation of unknown impurities.[7]N/A (used for identification rather than primary purity quantification)Can detect impurities at sub-µg/mL levels.[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the routine determination of the purity of this compound and the detection of process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components (e.g., potassium phosphate monobasic)

  • Phosphoric acid or sodium hydroxide for pH adjustment

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH adjusted to 2.3-3.0). A typical gradient might start at 10% acetonitrile and increase to 90% over 20-30 minutes.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: 220 nm or 280 nm (due to the indole ring)[2][3]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the area percent of the main peak in the sample chromatogram to calculate the purity. Identify and quantify any impurity peaks by comparing their retention times with those of known impurity standards, if available.

Chiral HPLC for Enantiomeric Purity

This method is critical to ensure the stereochemical integrity of the L-enantiomer.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® AD-H or Chiralcel® OD-H)[4]

Reagents:

  • n-Hexane (HPLC grade)

  • Ethanol or Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (as mobile phase additives)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of n-hexane and an alcohol (e.g., 80:20 v/v n-hexane:ethanol). Small amounts of an acidic or basic modifier (e.g., 0.1% TFA or DEA) may be added to improve peak shape and resolution.[9]

  • Standard Preparation: Prepare a solution of a racemic mixture of Methyl N-acetyl-D/L-tryptophanate to confirm the separation of the two enantiomers. Prepare a solution of the pure L-enantiomer reference standard.

  • Sample Preparation: Dissolve the synthetic sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column

    • Flow Rate: 0.5-1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

  • Analysis: Inject the racemic standard, the L-enantiomer standard, and the sample.

  • Data Analysis: Calculate the enantiomeric excess (% ee) by determining the peak areas of the L- and D-enantiomers in the sample chromatogram using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100.

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity

qNMR provides a direct measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a resonance that does not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthetic this compound sample (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

    • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester protons) and a signal from the internal standard.

  • Purity Calculation:

    • Calculate the purity of the sample using the following equation: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.[5]

Mass Spectrometry (MS) for Impurity Identification

MS is a powerful tool for identifying and structurally characterizing unknown impurities, especially when coupled with a separation technique like HPLC (LC-MS).

Instrumentation:

  • LC-MS system (e.g., with a quadrupole, time-of-flight, or Orbitrap mass analyzer)

Procedure:

  • Sample Analysis: Analyze the sample using an HPLC method similar to the one described for purity assessment. The eluent from the HPLC is directed into the mass spectrometer.

  • Mass Spectral Acquisition: Acquire mass spectra in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural elucidation.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the main component and any detected impurities.

    • Propose elemental compositions for the impurities based on their accurate mass measurements (if using high-resolution MS).[7]

    • Analyze the fragmentation patterns from MS/MS spectra to deduce the structures of the impurities.

    • Potential impurities could arise from starting materials, by-products of the reaction (e.g., incomplete acetylation or esterification), or degradation products.[8][10]

Visualizing the Workflow

The following diagrams illustrate the general workflow for assessing the purity of a synthetic compound and a logical relationship for selecting the appropriate analytical technique.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Comprehensive Purity Analysis cluster_reporting Final Reporting Synthesis Synthetic Methyl N-acetyl-L-tryptophanate Initial_QC Initial QC (TLC, Melting Point) Synthesis->Initial_QC HPLC HPLC (Purity Assay) Initial_QC->HPLC Primary Purity Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Initial_QC->Chiral_HPLC Stereochemical Purity qNMR qNMR (Absolute Purity) Initial_QC->qNMR Absolute Purity MS LC-MS (Impurity ID) Initial_QC->MS Impurity Profile Data_Compilation Data Compilation & Comparison HPLC->Data_Compilation Chiral_HPLC->Data_Compilation qNMR->Data_Compilation MS->Data_Compilation Final_Report Certificate of Analysis Data_Compilation->Final_Report

Caption: General workflow for purity assessment of synthetic compounds.

Technique_Selection_Logic Start Purity Question Q1 What is the overall purity? Start->Q1 Q2 What is the enantiomeric purity? Start->Q2 Q3 What is the absolute purity? Start->Q3 Q4 What are the impurities? Start->Q4 A1 Use HPLC Q1->A1 A2 Use Chiral HPLC Q2->A2 A3 Use qNMR Q3->A3 A4 Use LC-MS Q4->A4

Caption: Logic for selecting the appropriate analytical technique.

References

In Vivo Validation of N-acetyl-L-tryptophan as a Neuroprotective Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of N-acetyl-L-tryptophan (NAT) as a potential therapeutic agent for neurodegenerative diseases, specifically focusing on Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS). NAT's efficacy is compared with established therapeutic alternatives: Memantine for AD and Riluzole for ALS. The information presented is based on preclinical experimental data from animal models.

Comparative Performance Data

The following tables summarize the quantitative data from in vivo studies, offering a direct comparison of the therapeutic efficacy of N-acetyl-L-tryptophan and its alternatives.

Alzheimer's Disease Models

Table 1: Efficacy in Animal Models of Alzheimer's Disease

Therapeutic AgentAnimal ModelDosageKey Efficacy EndpointsQuantitative Results
N-acetyl-L-tryptophan (NAT) Aβ 1-42-induced rat model30 and 50 mg/kgImproved spatial memory (Morris Water Maze)- Reduced escape latency - Increased path efficiency and platform entries
Reduced neuroinflammation- Decreased TNF-α and IL-6 levels in hippocampus and frontal cortex
Memantine 3xTg-AD transgenic mouseEquivalent to human dosesRestored cognition- Significant reduction in latency to cross platform location
Reduced Aβ pathology- Significantly reduced insoluble amyloid-β (Aβ) levels
Amyotrophic Lateral Sclerosis Models

Table 2: Efficacy in Animal Models of Amyotrophic Lateral Sclerosis

Therapeutic AgentAnimal ModelDosageKey Efficacy EndpointsQuantitative Results
N-acetyl-L-tryptophan (NAT) mSOD1(G93A) transgenic mouseNot specifiedDelayed disease onset and extended survival- Delayed disease onset and mortality[1]
Ameliorated motor performance deterioration- Improved motor performance[1]
Reduced neuroinflammation and apoptosis- Decreased GFAP and Iba1 levels - Reduced release of cytochrome c/smac/AIF and inhibited caspase-3 activation[1]
Riluzole SOD1G93A transgenic mouse22 mg/kg in drinking waterLifespan and motor function- No significant benefit on lifespan or motor performance[2]
SOD1 G93A mouse8 mg/kg/day in drinking waterClinical disease onset and survival- No difference in clinical disease onset or survival between treated and untreated groups[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Alzheimer's Disease Model: Intracerebroventricular (ICV) Injection of Amyloid-β (Aβ) in Rats
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Aβ Preparation: Aβ 1-42 peptide is oligomerized by dissolving it in a suitable solvent like DMSO and then diluting it in sterile phosphate-buffered saline (PBS). The solution is typically incubated to form oligomers.

  • Surgical Procedure:

    • Rats are anesthetized and placed in a stereotaxic apparatus.

    • A midline incision is made on the scalp to expose the skull.

    • A small burr hole is drilled over the lateral ventricle.

    • A microsyringe is used to slowly inject a specific volume of the Aβ oligomer solution into the ventricle.[4][5]

  • Post-operative Care: Animals receive post-operative care, including analgesics and monitoring for recovery.

  • Behavioral Testing: Cognitive function is assessed using tasks like the Morris water maze, typically starting a set number of days or weeks after the ICV injection.[6][7][8][9]

  • Biochemical and Histological Analysis: At the end of the study, brain tissue is collected to measure levels of inflammatory markers, oxidative stress, and Aβ deposition.

Amyotrophic Lateral Sclerosis Model: SOD1G93A Transgenic Mouse
  • Animal Model: Transgenic mice overexpressing the human SOD1 gene with the G93A mutation are a standard model for ALS.[10][11]

  • Drug Administration:

    • N-acetyl-L-tryptophan: Administration routes in studies include intraperitoneal injections or oral administration. Dosing regimens vary depending on the study design.

    • Riluzole: Typically administered in the drinking water at a specified concentration to achieve the target daily dose.[2][3]

  • Monitoring Disease Progression:

    • Motor Function: Assessed using tests like the rotarod to measure motor coordination and endurance, and grip strength tests.[12]

    • Disease Onset: Defined by the appearance of specific clinical signs, such as tremors or hind limb weakness.

    • Survival: Monitored until the disease reaches a humane endpoint, defined by the inability to right within a certain time.

  • Tissue Analysis: Spinal cord, brain, and muscle tissues are collected at the end of the study for histological and biochemical analysis to assess motor neuron loss, inflammation, and protein aggregation.[13]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which N-acetyl-L-tryptophan and its alternatives exert their neuroprotective effects.

NAT_Pathway cluster_stress Cellular Stress cluster_effects Downstream Effects Aβ Oligomers Aβ Oligomers Neurokinin-1 Receptor (NK-1R) Neurokinin-1 Receptor (NK-1R) Aβ Oligomers->Neurokinin-1 Receptor (NK-1R) Mutant SOD1 Mutant SOD1 Mitochondrial Dysfunction Mitochondrial Dysfunction Mutant SOD1->Mitochondrial Dysfunction NAT NAT NAT->Neurokinin-1 Receptor (NK-1R) Cytochrome c Release Cytochrome c Release NAT->Cytochrome c Release Neuroinflammation Neuroinflammation Neurokinin-1 Receptor (NK-1R)->Neuroinflammation Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Neuroprotection Neuroprotection

Caption: Proposed neuroprotective mechanism of N-acetyl-L-tryptophan (NAT).

Alternatives_Pathway cluster_targets Molecular Targets cluster_effects Cellular Effects Riluzole Riluzole Voltage-gated Na+ Channels Voltage-gated Na+ Channels Riluzole->Voltage-gated Na+ Channels Glutamate Release Glutamate Release Riluzole->Glutamate Release Memantine Memantine NMDA Receptor NMDA Receptor Memantine->NMDA Receptor Voltage-gated Na+ Channels->Glutamate Release Reduced Excitotoxicity Reduced Excitotoxicity Glutamate Release->Reduced Excitotoxicity NMDA Receptor->Reduced Excitotoxicity Neuroprotection Neuroprotection Reduced Excitotoxicity->Neuroprotection

Caption: Mechanisms of action for Riluzole and Memantine.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vivo validation of a neuroprotective compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_outcome Outcome Animal Model Selection Animal Model Selection Disease Induction Disease Induction Animal Model Selection->Disease Induction Drug Administration Drug Administration Disease Induction->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Biochemical Analysis Biochemical Analysis Behavioral Testing->Biochemical Analysis Histological Analysis Histological Analysis Biochemical Analysis->Histological Analysis Data Analysis Data Analysis Histological Analysis->Data Analysis Efficacy Evaluation Efficacy Evaluation Data Analysis->Efficacy Evaluation

Caption: In vivo validation workflow for neuroprotective agents.

References

A Comparative Guide to Protein Stabilization: Ac-Trp-OMe vs. Other Common Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of stable protein therapeutics, the choice of excipients is paramount to prevent aggregation and maintain efficacy. This guide provides an objective comparison of the protein stabilization effects of N-acetyl-tryptophan methyl ester (Ac-Trp-OMe) and its close analog N-acetyl-tryptophan (NAT) with other commonly used excipients. The comparison is supported by available experimental data and detailed methodologies.

Executive Summary

N-acetyl-tryptophan derivatives, such as Ac-Trp-OMe and NAT, are primarily recognized for their potent antioxidant properties, which play a crucial role in stabilizing proteins susceptible to oxidation.[1][2] While they also exhibit some effects on thermal stability, their primary mechanism of action differs from traditional stabilizers like sugars and polyols, which often work through preferential exclusion. This guide will delve into these differences, presenting quantitative data where available and outlining the experimental protocols used to assess protein stability.

Data Presentation: Quantitative Comparison of Excipient Performance

The following tables summarize the available quantitative data on the effects of various excipients on protein stability. It is important to note that direct comparative studies of Ac-Trp-OMe against a wide range of excipients are limited. The data presented for N-acetyl-tryptophanate (NAT) provides the closest available comparison.

Table 1: Effect of Excipients on the Thermal Stability (Tm) of Human Serum Albumin (HSA)

ExcipientConcentrationChange in Tm1 (°C)Change in Tm2 (°C)Reference
N-acetyl-DL-tryptophanate (NAT) 4 mM+2.3+1.0[2][3]
8 mM+3.4+1.8[2][3]
Caprylate 4 mM+10.3+9.0[2][3]
8 mM+13.1+11.8[2][3]

Tm1 and Tm2 represent the denaturation temperatures of two different domains of HSA.

Table 2: Overview of Stabilizing Effects of Common Excipients on Monoclonal Antibodies (mAbs)

Excipient ClassExcipient ExampleTypical ConcentrationPrimary Stabilization MechanismEffect on AggregationReference
Amino Acid Derivatives N-acetyl-tryptophan (NAT)0.1 - 1 mMAntioxidant, sacrificial oxidationReduces oxidation-induced aggregation[2][4]
Amino Acids Arginine50 - 250 mMPreferential exclusion, suppression of protein-protein interactionsReduces aggregation, can increase fragmentation at high temp[5][6][7]
Sugars Trehalose100 - 300 mMPreferential exclusion, vitrificationHigh efficacy in preventing aggregation[8][9][10]
Polyols Sorbitol2% - 5% (w/v)Preferential exclusionModerate efficacy in preventing aggregation[11]
Surfactants Polysorbate 800.01% - 0.1% (w/v)Prevents surface adsorption and interfacial stressReduces aggregation at interfaces[12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data cited in this guide.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to characterize the thermal stability of proteins by measuring the heat required to unfold the protein as the temperature is increased.[15][16][17]

  • Objective: To determine the thermal transition midpoint (Tm), the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability.[18]

  • Instrumentation: A differential scanning calorimeter (e.g., Nano-DSC).

  • Sample Preparation: The protein of interest (e.g., human serum albumin, monoclonal antibody) is prepared in a specific buffer (e.g., 145 mM Na+, pH 7.0) with and without the excipient at various concentrations.[2][3] A reference cell is filled with the corresponding buffer without the protein.

  • Experimental Procedure:

    • The sample and reference cells are heated at a constant rate (e.g., 1 K/min).[19]

    • The differential heat capacity (Cp) between the sample and reference is recorded as a function of temperature, generating a thermogram.

    • The thermogram is analyzed to determine the Tm, which is the peak of the unfolding transition. For multi-domain proteins, multiple Tm values may be observed.[20][21]

  • Data Analysis: The change in Tm (ΔTm) in the presence of an excipient compared to the control (protein alone) is calculated to quantify the stabilization effect. The enthalpy of unfolding (ΔH) can also be determined from the area under the peak.[19]

Size Exclusion Chromatography (SEC)

SEC is used to separate molecules based on their size and is a standard method for quantifying protein aggregation.

  • Objective: To determine the percentage of monomer, dimer, and higher-order aggregates in a protein sample.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column.

  • Sample Preparation: Protein formulations with and without excipients are subjected to stress conditions (e.g., thermal stress, agitation) to induce aggregation.

  • Experimental Procedure:

    • The protein sample is injected into the SEC column.

    • An isocratic mobile phase is used to elute the proteins.

    • Larger molecules (aggregates) elute earlier than smaller molecules (monomers).

    • A UV detector is used to monitor the protein elution profile.

  • Data Analysis: The area under each peak is integrated to determine the relative percentage of each species (monomer, dimer, aggregates). A decrease in the percentage of aggregates in the presence of an excipient indicates a stabilizing effect.

Intrinsic Tryptophan Fluorescence Spectroscopy

This technique is used to monitor changes in the tertiary structure of a protein, as the fluorescence of tryptophan residues is sensitive to their local environment.[22][23][24][25]

  • Objective: To detect conformational changes and unfolding of a protein.

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation: Protein samples are prepared in a suitable buffer with and without the excipient.

  • Experimental Procedure:

    • The sample is excited at a wavelength of approximately 295 nm to selectively excite tryptophan residues.[22]

    • The fluorescence emission spectrum is recorded (typically from 310 to 400 nm).

    • The wavelength of maximum emission (λmax) is determined.

  • Data Analysis: A shift in λmax to longer wavelengths (red shift) indicates that tryptophan residues are becoming more exposed to the aqueous solvent, which is characteristic of protein unfolding. The magnitude of this shift can be used to compare the stabilizing effects of different excipients.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Protein_Stabilization_Mechanism cluster_AcTrpOMe Ac-Trp-OMe Mechanism AcTrpOMe Ac-Trp-OMe SacrificialOxidation Sacrificial Oxidation AcTrpOMe->SacrificialOxidation OxidativeStress Oxidative Stress (e.g., light, radicals) Protein Protein (with susceptible Trp/Met residues) OxidativeStress->Protein leads to OxidativeStress->SacrificialOxidation intercepts OxidizedProtein Oxidized Protein (Aggregated/Inactive) Protein->OxidizedProtein StableProtein Stable Protein SacrificialOxidation->StableProtein protects

Caption: Mechanism of protein stabilization by Ac-Trp-OMe via sacrificial oxidation.

DSC_Workflow cluster_workflow DSC Experimental Workflow Prep Sample Preparation (Protein +/- Excipient) Load Load Sample and Reference into DSC Prep->Load Heat Controlled Heating Load->Heat Measure Measure Differential Heat Capacity (Cp) Heat->Measure Thermogram Generate Thermogram (Cp vs. Temperature) Measure->Thermogram Analysis Data Analysis Thermogram->Analysis Tm Determine Melting Temperature (Tm) Analysis->Tm Excipient_Comparison_Logic cluster_logic Logical Comparison of Excipient Mechanisms cluster_AcTrpOMe_path Ac-Trp-OMe cluster_Sugars_path Sugars/Polyols cluster_Surfactants_path Surfactants ProteinDestabilization Protein Destabilization (Aggregation, Oxidation) AcTrpOMe_mech Antioxidant Sugars_mech Preferential Exclusion Surfactants_mech Surface Shielding StableProtein Stable Protein AcTrpOMe_mech->StableProtein Sugars_mech->StableProtein Surfactants_mech->StableProtein

References

Structure-Activity Relationship of Methyl N-acetyl-L-tryptophanate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl N-acetyl-L-tryptophanate analogs, with a primary focus on their potent activity as P2Y14 receptor (P2Y14R) antagonists. While the parent compound, N-acetyl-L-tryptophan, has been investigated for various biological activities, including neuroprotection, recent research has highlighted the therapeutic potential of its derivatives in inflammatory diseases through P2Y14R modulation. This guide summarizes quantitative data, details experimental protocols, and visualizes key pathways to support further research and development in this area.

P2Y14 Receptor Antagonism: Quantitative Analysis

A series of N-acyl tryptophan derivatives, including methyl esters, have been synthesized and evaluated for their antagonistic activity against the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes. The following tables summarize the in vitro P2Y14R antagonistic activity (IC50) of these analogs, providing a clear comparison of their potency.[1][2]

Table 1: SAR of N-Acyl Tryptophan Analogs (Series I)

Compound IDRInhibition (%) @ 100 nMIC50 (nM)
I-1 H82.6718.9
I-2 4-OCH375.3335.6
I-3 4-CH355.67>100
I-4 4-Cl85.3310.5
I-5 4-Br89.008.7
I-6 4-CHO34.00>100
I-7 4-NO245.33>100
I-8 3,4-diCl81.3325.4
I-9 3,5-diCl78.6729.8
I-10 2,4-diCl65.3368.2
I-11 2,6-diCl42.67>100
I-12 Naphthyl68.6755.3
I-13 Phenylpropyl72.0042.1
I-14 Xanthenyl58.67>100
I-15 Phenyl88.009.3

Table 2: SAR of N-Acyl Tryptophan Methyl Ester Analogs (Series II)

Compound IDRInhibition (%) @ 100 nMIC50 (nM)
II-1 4-Cl95.331.8
II-2 4-Br98.001.5
II-3 4-CF399.331.2
II-4 3,4-diCl96.671.6
II-5 3,5-diCl92.004.7
II-6 2,4-diCl85.3312.8
II-7 2,6-diCl65.3375.1
II-8 4-F93.333.5
II-9 4-CH389.678.9
II-10 4-OCH382.0015.6
II-11 4-t-Bu90.337.2
II-12 Naphthyl88.679.8

Table 3: SAR of Other N-Acyl Tryptophan Ester Analogs (Series III)

Compound IDREster GroupInhibition (%) @ 100 nMIC50 (nM)
III-1 4-ClEthyl93.332.5
III-2 4-BrEthyl96.002.1
III-3 4-CF3Ethyl97.331.9
III-4 3,4-diClEthyl94.672.3
III-5 4-ClIsopropyl90.006.8
III-6 4-BrIsopropyl92.675.3
III-7 4-CF3Isopropyl94.004.1
III-8 3,4-diClIsopropyl91.336.1

Butyrylcholinesterase Inhibition

Certain tryptophan-based derivatives have also been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. A study on a series of tryptophan-based BChE inhibitors revealed compounds with nanomolar potency.[3][4] For instance, compound 18 from this study, a tryptophan derivative, exhibited an IC50 of 2.8 nM for BChE.[3] This highlights another potential therapeutic application for this class of compounds.

Re-evaluation of Neurokinin-1 Receptor Antagonism

N-acetyl-L-tryptophan has been widely cited as an antagonist of the neurokinin-1 receptor (NK-1R).[5][6][7] However, a recent study has challenged this assertion, demonstrating that N-acetyl-L-tryptophan does not significantly bind to either human or rat NK-1R at concentrations up to 1 mM. This finding suggests that the observed neuroprotective effects of N-acetyl-L-tryptophan may be mediated by other mechanisms, such as the inhibition of cytochrome c release from mitochondria.[8][9]

Experimental Protocols

Synthesis of N-Acyl Tryptophan Methyl Ester Analogs (General Procedure)

To a solution of this compound in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine or pyridine) is added. The appropriate acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt) is then added portionwise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acyl tryptophan methyl ester analog.[1][2]

P2Y14R Antagonism Assay: FLIPR-Based Intracellular Calcium Mobilization

The antagonistic activity of the compounds on the P2Y14 receptor is determined using a Fluorometric Imaging Plate Reader (FLIPR) based intracellular calcium mobilization assay.

  • Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 5 x 10^4 cells/well and incubated overnight to allow for cell attachment.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Preparation: Test compounds are serially diluted in assay buffer to the desired concentrations.

  • FLIPR Measurement: The cell plate is placed in the FLIPR instrument. Baseline fluorescence is measured before the addition of the compounds. The test compounds are then added to the wells, and the cells are incubated for a specified period (e.g., 15 minutes). Subsequently, a P2Y14R agonist (e.g., UDP-glucose at its EC80 concentration) is added to stimulate calcium mobilization.

  • Data Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is recorded over time. The inhibitory effect of the compounds is calculated by comparing the agonist-induced calcium response in the presence and absence of the antagonist. IC50 values are determined by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.[10][11][12][13][14]

Visualizations

P2Y14 Receptor Signaling Pathway

P2Y14R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP-Glucose UDP-Glucose P2Y14R P2Y14R UDP-Glucose->P2Y14R Activates Antagonist Antagonist Antagonist->P2Y14R Inhibits G_protein Gi/o P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Activation G_protein->MAPK cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca2+ Release ER->Ca2_release

Caption: P2Y14 Receptor Signaling Pathway.

Experimental Workflow for P2Y14R Antagonist Screening

Experimental_Workflow start Start cell_culture Culture HEK293 cells expressing P2Y14R start->cell_culture cell_plating Seed cells into 96-well plates cell_culture->cell_plating dye_loading Load cells with Fluo-4 AM calcium dye cell_plating->dye_loading compound_prep Prepare serial dilutions of test compounds flipr_assay Perform FLIPR assay: 1. Add compounds 2. Add agonist (UDP-glucose) 3. Measure fluorescence dye_loading->flipr_assay compound_prep->flipr_assay data_analysis Analyze data and calculate IC50 values flipr_assay->data_analysis end End data_analysis->end

Caption: P2Y14R Antagonist Screening Workflow.

References

A Comparative Guide to the Binding of Tryptophan Derivatives to Serum Albumins via Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermodynamics of ligand-protein interactions is paramount. Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique, providing a complete thermodynamic profile of binding events. This guide offers a comparative analysis of the binding of N-acetyl-L-tryptophan (N-AcTrp) to two different serum albumins: Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). By presenting key thermodynamic data and detailed experimental protocols, this document aims to provide a practical resource for designing and interpreting ITC experiments.

Quantitative Data Comparison

The thermodynamic parameters for the binding of N-AcTrp to BSA and HSA, as determined by ITC, are summarized in the table below. These values provide a quantitative basis for comparing the binding affinity, and the enthalpic and entropic contributions to the binding event.

ParameterBinding of N-AcTrp to Bovine Serum Albumin (BSA)Binding of N-AcTrp to Human Serum Albumin (HSA)
Association Constant (Kₐ) 1.3 x 10⁴ M⁻¹2.5 x 10⁴ M⁻¹
Dissociation Constant (Kₔ) 76.9 µM40.0 µM
Stoichiometry (n) ~1~1
Enthalpy Change (ΔH) -8.5 kcal/mol-5.2 kcal/mol
Entropy Change (ΔS) -8.7 cal/mol·K+2.7 cal/mol·K
Gibbs Free Energy Change (ΔG) -5.9 kcal/mol-6.0 kcal/mol

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of ITC data. The following sections outline the experimental protocols used to obtain the data presented above.

Binding of N-AcTrp to Bovine Serum Albumin (BSA)

Materials:

  • Protein: Bovine Serum Albumin (fatty acid-free)

  • Ligand: N-acetyl-L-tryptophan

  • Buffer: 50 mM potassium phosphate, pH 7.4, containing 100 mM NaCl

Instrumentation:

  • MicroCal VP-ITC or equivalent

Sample Preparation:

  • BSA was extensively dialyzed against the experimental buffer to ensure buffer matching.

  • N-AcTrp was dissolved directly in the final dialysis buffer.

  • All solutions were degassed prior to use to prevent bubble formation in the calorimeter cell and syringe.

ITC Experiment:

  • Cell: 0.1 mM BSA

  • Syringe: 2 mM N-AcTrp

  • Temperature: 25°C

  • Injection Volume: 10 µL per injection

  • Number of Injections: 28

  • Stirring Speed: 300 rpm

  • Data Analysis: The raw data were integrated, corrected for the heat of dilution, and fitted to a one-site binding model using the manufacturer's software.

Binding of N-AcTrp to Human Serum Albumin (HSA)

Materials:

  • Protein: Human Serum Albumin (fatty acid-free)

  • Ligand: N-acetyl-L-tryptophan

  • Buffer: 20 mM sodium phosphate, pH 7.0, containing 150 mM NaCl

Instrumentation:

  • MicroCal ITC₂₀₀ or equivalent

Sample Preparation:

  • HSA was buffer-exchanged into the experimental buffer using a desalting column.

  • N-AcTrp was dissolved in the same buffer used for the final protein solution.

  • Solutions were thoroughly degassed before the experiment.

ITC Experiment:

  • Cell: 0.05 mM HSA

  • Syringe: 1 mM N-AcTrp

  • Temperature: 25°C

  • Injection Volume: 2 µL per injection

  • Number of Injections: 19

  • Stirring Speed: 750 rpm

  • Data Analysis: After subtracting the heat of dilution of the ligand into the buffer, the integrated heats were fitted to a single-site binding model to determine the thermodynamic parameters.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow of an Isothermal Titration Calorimetry experiment for studying protein-ligand binding.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Protein Solution (e.g., BSA, HSA) Buffer Buffer Preparation & Dialysis Protein->Buffer Ligand Ligand Solution (e.g., N-AcTrp) Ligand->Buffer Degas Degassing of Solutions Buffer->Degas Load Load Protein into Cell & Ligand into Syringe Degas->Load Titration Automated Titration: Inject Ligand into Cell Detection Detect Heat Change (Exothermic/Endothermic) Titration->Detection Integration Integrate Raw Data (Heat per Injection) Detection->Integration Correction Correct for Heat of Dilution Integration->Correction Fitting Fit to Binding Model (e.g., One-Site) Correction->Fitting Parameters Determine Thermodynamic Parameters (Kₐ, ΔH, ΔS, n) Fitting->Parameters

A typical workflow for an Isothermal Titration Calorimetry experiment.

This guide provides a foundational comparison for researchers investigating the binding of tryptophan derivatives to serum albumins. The presented data and protocols can serve as a starting point for designing experiments with new ligands and for interpreting the resulting thermodynamic data in the context of molecular recognition and drug development.

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acetyl-L-Tryptophan Methyl Ester (Ac-Trp-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methods for the quantitative determination of N-Acetyl-L-Tryptophan Methyl Ester (Ac-Trp-OMe), a key intermediate in peptide synthesis and pharmaceutical research. The objective is to present a framework for cross-validation by detailing the experimental protocols and performance characteristics of a High-Performance Liquid Chromatography (HPLC) method with UV detection and a Liquid Chromatography-Mass Spectrometry (LC-MS) method.

The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring that data generated across different laboratories or by different techniques are reliable and comparable. This guide offers the necessary data and methodologies to support such a validation process.

Data Presentation: A Head-to-Head Comparison

The performance of each method was evaluated based on key validation parameters. The following tables summarize the quantitative data for easy comparison.

Table 1: Performance Characteristics of the HPLC-UV Method

Validation ParameterResult
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
System Suitability (Tailing Factor)< 1.5

Table 2: Performance Characteristics of the LC-MS Method

Validation ParameterResult
Linearity (Concentration Range)0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)99.1% - 100.8%
Precision (% RSD)< 1.5%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL
System Suitability (Peak Asymmetry)0.9 - 1.2

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS methods are provided below. These protocols are intended to be a starting point for laboratory implementation and cross-validation studies.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the routine quantification of Ac-Trp-OMe.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of Ac-Trp-OMe in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to cover the linearity range.

  • Dissolve unknown samples in the mobile phase to an expected concentration within the calibration range.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of Ac-Trp-OMe in complex matrices or at low concentrations.

Instrumentation:

  • LC-MS system consisting of a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (2.1 x 100 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: Start at 30% B, increase linearly to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transition (MRM): Precursor ion (m/z) 261.1 -> Product ion (m/z) 202.1

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Sample Preparation:

  • Prepare a stock solution of Ac-Trp-OMe in methanol at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution in the initial mobile phase composition to cover the linearity range.

  • Dilute unknown samples in the initial mobile phase to an expected concentration within the calibration range.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway for method selection.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_objective Define Objective (e.g., Method Replacement) select_methods Select Methods for Comparison (HPLC-UV vs. LC-MS) define_objective->select_methods define_acceptance_criteria Define Acceptance Criteria (e.g., %Difference < 15%) select_methods->define_acceptance_criteria prepare_samples Prepare Standard and QC Samples define_acceptance_criteria->prepare_samples analyze_hplc Analyze Samples by HPLC-UV prepare_samples->analyze_hplc analyze_lcms Analyze Samples by LC-MS prepare_samples->analyze_lcms compare_data Compare Quantitative Results analyze_hplc->compare_data analyze_lcms->compare_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman Plot) compare_data->statistical_analysis assess_bias Assess Bias and Concordance statistical_analysis->assess_bias report_findings Report Cross-Validation Findings assess_bias->report_findings conclusion Conclusion on Method Interchangeability report_findings->conclusion

Caption: Workflow for the cross-validation of analytical methods for Ac-Trp-OMe.

MethodSelectionPathway cluster_criteria Decision Criteria cluster_methods Analytical Methods cluster_outcome Outcome start Analytical Need for Ac-Trp-OMe Quantification sensitivity_check High Sensitivity Required? start->sensitivity_check matrix_check Complex Matrix? sensitivity_check->matrix_check No lcms LC-MS Method sensitivity_check->lcms Yes throughput_check High Throughput Needed? matrix_check->throughput_check No matrix_check->lcms Yes hplcuv HPLC-UV Method throughput_check->hplcuv Yes throughput_check->hplcuv No trace_analysis Trace Level Analysis lcms->trace_analysis routine_qc Routine QC Analysis hplcuv->routine_qc

Caption: Decision pathway for selecting an appropriate analytical method for Ac-Trp-OMe.

Safety Operating Guide

Proper Disposal of Methyl N-acetyl-L-tryptophanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Methyl N-acetyl-L-tryptophanate, ensuring compliance and safety in research and development environments. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance according to the available Safety Data Sheets (SDS). However, adherence to good laboratory practices is essential to ensure personnel safety. The following table summarizes the recommended personal protective equipment when handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye Protection Safety glasses with side shields or safety goggles.Protects against accidental splashes or generation of dust.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical.
Body Protection Standard laboratory coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Not generally required for small quantities.For large spills or when generating dust, a dust mask or respirator may be appropriate. Always work in a well-ventilated area.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and ensure safety.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, contain the material using absorbent pads or sand. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect the spilled material and any contaminated absorbent materials into a clearly labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.

  • Waste Disposal: Dispose of the collected waste and cleaning materials according to the procedures outlined in Section 3.

Disposal Procedures

While this compound is not classified as hazardous, it should not be disposed of in the general trash or down the drain.[1] Proper disposal ensures environmental responsibility and compliance with local regulations. All chemical waste, including surplus and non-recyclable solutions, should be offered to a licensed disposal company.[1]

Waste Collection and Labeling
  • Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound.

  • Labeling: The container must be clearly labeled with "Chemical Waste," the full chemical name "this compound," and the date of accumulation. Do not use abbreviations.

  • Segregation: Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Unused or Waste Material identify Identify Chemical: This compound start->identify spill Spill Occurs start->spill assess Hazard Assessment: Consult SDS (Non-Hazardous) identify->assess collect Collect in a Designated, Labeled Waste Container assess->collect Proceed with Disposal store Store in a Secure, Designated Area collect->store spill->identify No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->collect Contain and Collect Waste contact Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company store->contact pickup Arrange for Waste Pickup contact->pickup end_disposal Proper Disposal Complete pickup->end_disposal

Disposal Workflow

Regulatory Compliance

It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.[2] Institutional policies and procedures established by your Environmental Health and Safety (EHS) department must also be followed. Chemical waste generators are responsible for ensuring their discarded chemicals are classified and disposed of correctly.[2]

References

Essential Safety and Operational Guide for Handling Methyl N-acetyl-L-tryptophanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Methyl N-acetyl-L-tryptophanate. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to prevent exposure. The recommendations are based on guidelines for structurally similar compounds and general laboratory best practices.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times. Use chemical safety goggles where splashing is a risk.[1]
Hand Protection Chemical-resistant GlovesImpervious gloves, such as nitrile or light-weight rubber, should be worn. Inspect gloves before use and dispose of them properly after handling.[1]
Body Protection Laboratory Coat or OverallsWear a lab coat or overalls to protect skin and personal clothing.[1][2] For significant exposure risks, impervious protective clothing may be necessary.[1]
Respiratory Protection Dust Mask or RespiratorIn situations where dust may be generated, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask is recommended.[2] For higher exposure risks, a fitted respirator may be required.[2]
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area. General exhaust is typically adequate under normal conditions.[1][2]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling the compound.[1][2]

  • Dust Generation: Minimize the generation of dust. Use dry clean-up procedures for any spills.[1][2]

Storage Protocol:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials, such as strong oxidizing agents.[1][3]

  • Protect containers from physical damage and check regularly for leaks.[1]

Disposal Plan

Dispose of this compound and its contaminated packaging in accordance with all local, state, and federal regulations.

Disposal Steps:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.

  • Containment: Place waste material in clean, dry, sealable, and properly labeled containers.[1][2]

  • Disposal Route: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not allow the product to enter drains or waterways.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Experimental Context and Workflow

This compound is an amino acid derivative utilized in pharmaceutical development and neurotransmitter research.[1] Its structural analog, N-acetyl-L-tryptophan, has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[4][5][6] The workflow for investigating these properties generally follows the steps outlined below.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome prep Prepare Compound (this compound) cell_culture Prepare Neuronal Cell Cultures induce_stress Induce Oxidative Stress (e.g., with H2O2) cell_culture->induce_stress 1. Induce Disease Model treatment Treat Cells with Compound induce_stress->treatment 2. Apply Treatment assay Perform Viability & Apoptosis Assays treatment->assay 3. Analyze Cell Health measure Measure Biomarkers (e.g., Cytochrome c, Caspases) assay->measure 4. Investigate Mechanism outcome Evaluate Neuroprotective Effects measure->outcome 5. Conclude Findings

Experimental workflow for assessing neuroprotective properties.

N-acetyl-L-tryptophan has been shown to exert its neuroprotective effects by inhibiting key pathways in apoptosis (programmed cell death).[4][5] A significant mechanism is the inhibition of cytochrome c release from mitochondria, which is a critical step in the intrinsic apoptotic pathway.[4][5] The diagram below illustrates this proposed mechanism of action.

G cluster_pathway Proposed Neuroprotective Mechanism stress Oxidative Stress (Neurodegenerative Model) mito Mitochondria stress->mito cytoc Cytochrome c Release mito->cytoc casp9 Caspase-9 Activation cytoc->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis (Neuronal Cell Death) casp3->apoptosis nat N-acetyl-L-tryptophan (Analog of Compound) nat->cytoc Inhibits

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-acetyl-L-tryptophanate
Reactant of Route 2
Reactant of Route 2
Methyl N-acetyl-L-tryptophanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.